molecular formula C6H10O4 B1213476 Mevaldic acid CAS No. 541-07-1

Mevaldic acid

Cat. No.: B1213476
CAS No.: 541-07-1
M. Wt: 146.14 g/mol
InChI Key: CWCYSIIDJAVQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mevaldic acid (CAS 541-07-1), systematically known as 3-hydroxy-3-methyl-5-oxopentanoic acid, is a crucial aldehyde intermediate in the mevalonate pathway . This compound is centrally involved in the catalytic mechanism of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme for cholesterol biosynthesis . Scientific studies have examined its role, showing that in the reaction catalyzed by HMG-CoA reductase, the deprotonation of a group with a pK of 6.7 can decrease the reaction rate, and that CoA can decrease the K~m~ for mevaldate approximately 10-fold without changing the V~max~ . Furthermore, only one stereoisomer of mevaldate is utilized by HMG-CoA reductase . Research-grade this compound is essential for investigating the regulation of sterol and isoprenoid synthesis. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. The free aldehyde form is prone to instability; for experimental consistency, the stable salt form is recommended for long-term storage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCYSIIDJAVQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-07-1
Record name 3-Hydroxy-3-methyl-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevaldic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEVALDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

mevaldic acid role in mevalonate pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Mevalonic Acid in the Mevalonate Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mevalonate (MVA) pathway is a critical and highly conserved metabolic cascade essential for the biosynthesis of a vast array of isoprenoids and sterols.[1][2] These molecules are fundamental to numerous cellular processes, including the maintenance of membrane integrity, cell signaling, protein prenylation, and the production of hormones.[3][4] At the heart of this pathway lies mevalonic acid (MVA), a six-carbon organic compound whose synthesis is the central rate-limiting step.[3][5] This guide provides a detailed examination of mevalonic acid's pivotal role, the enzymatic reactions that govern its formation and consumption, the complex regulatory networks that control its flux, and the experimental methodologies used to study this vital pathway. Understanding the intricacies of mevalonic acid's function is paramount for research into metabolic disorders, cancer, cardiovascular disease, and for the development of targeted therapeutics like statins.[5][6][7]

The Mevalonate Pathway: A Step-by-Step Analysis

The mevalonate pathway converts the basic two-carbon unit of acetyl-CoA into the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The pathway can be conceptually divided into an "upper" and "lower" segment, with the formation of mevalonic acid marking the transition.

Upper Mevalonate Pathway: Synthesis of Mevalonic Acid
  • Formation of Acetoacetyl-CoA: The pathway initiates in the cytosol with the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase .[8][9]

  • Synthesis of HMG-CoA: A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3][8]

  • Reduction to Mevalonic Acid: The subsequent step is the committed and rate-limiting reaction of the entire pathway.[3][10] The enzyme HMG-CoA reductase (HMGCR) , an integral protein of the endoplasmic reticulum, catalyzes the reduction of HMG-CoA to (R)-mevalonate, the biologically active enantiomer.[5][8] This reaction is NADPH-dependent, consuming two molecules of NADPH per molecule of HMG-CoA reduced.[1][8] The paramount importance of this step makes HMGCR a primary target for pharmacological intervention, most notably by statins.[1][5]

Lower Mevalonate Pathway: Conversion of Mevalonic Acid to Isoprenoid Precursors

Once synthesized, mevalonic acid undergoes a series of ATP-dependent reactions to produce the fundamental five-carbon building blocks.[8][11]

  • Phosphorylation: Mevalonate is first phosphorylated by mevalonate kinase (MVK) to produce mevalonate-5-phosphate.[1][2]

  • Second Phosphorylation: A second phosphate group is added by phosphomevalonate kinase (PMVK) , yielding mevalonate-5-pyrophosphate.[2]

  • Decarboxylation: Finally, mevalonate diphosphate decarboxylase (MVD) catalyzes an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP).[1][12]

  • Isomerization: IPP can then be reversibly isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme IPP isomerase .[1]

IPP and DMAPP are the foundational units for all downstream isoprenoid synthesis, including cholesterol, dolichol, coenzyme Q10, and substrates for protein prenylation like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2]

Visualizing the Mevalonate Pathway

The following diagram illustrates the core enzymatic steps leading from Acetyl-CoA to the key isoprenoid precursors.

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA Thiolase Acetoacetyl-CoA Thiolase AcetylCoA->Thiolase AcetoacetylCoA Acetoacetyl-CoA HMGS HMG-CoA Synthase AcetoacetylCoA->HMGS HMGCoA_Synthase_Input Acetyl-CoA HMGCoA_Synthase_Input->HMGS HMGCoA HMG-CoA HMGR HMG-CoA Reductase (Rate-Limiting Step) HMGCoA->HMGR Mevalonate Mevalonic Acid (MVA) MVK Mevalonate Kinase Mevalonate->MVK MVA_5P Mevalonate-5-P PMVK Phosphomevalonate Kinase MVA_5P->PMVK MVA_5PP Mevalonate-5-PP MVD MVA-PP Decarboxylase MVA_5PP->MVD IPP Isopentenyl Pyrophosphate (IPP) Downstream Isoprenoid & Sterol Synthesis (Cholesterol, CoQ10, FPP, GGPP, etc.) IPP->Downstream IPPI IPP Isomerase IPP->IPPI DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Downstream Thiolase->AcetoacetylCoA HMGS->HMGCoA HMGR->Mevalonate MVK->MVA_5P PMVK->MVA_5PP MVD->IPP IPPI->DMAPP

Caption: Core enzymatic reactions of the mevalonate pathway.

Regulation of the Mevalonate Pathway

To maintain cellular homeostasis, the mevalonate pathway is subject to stringent multi-level regulation, primarily centered on HMG-CoA reductase (HMGCR).[2][13]

  • Transcriptional Control: The transcription of the HMGCR gene is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[3][13] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements in the HMGCR promoter, upregulating its transcription.[9][13]

  • Post-Translational Modification: HMGCR activity is regulated by phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when the cellular AMP:ATP ratio is high, thus conserving energy by halting the anabolic pathway.[3][9]

  • Protein Degradation: High levels of sterols, such as cholesterol, promote the ubiquitination and subsequent proteasomal degradation of the HMGCR protein, providing a direct feedback mechanism.[3][9]

  • Feedback Inhibition: Downstream products of the pathway, including cholesterol and non-sterol isoprenoids like FPP and GGPP, can allosterically inhibit HMGCR activity.[13] This feedback ensures that the accumulation of end-products attenuates the pathway's flux.[2][13]

Visualizing Pathway Regulation

Regulation_Pathway cluster_control Regulatory Control SREBP SREBP-2 HMGCR_gene HMGCR Gene SREBP->HMGCR_gene Activates Transcription HMGCR_protein HMGCR Enzyme HMGCR_gene->HMGCR_protein Expression MVA_pathway Mevalonate Pathway HMGCR_protein->MVA_pathway Catalyzes Rate-Limiting Step Cholesterol Cholesterol MVA_pathway->Cholesterol Isoprenoids Non-Sterol Isoprenoids (FPP, GGPP) MVA_pathway->Isoprenoids Cholesterol->SREBP Inhibits Cholesterol->HMGCR_protein Promotes Degradation Isoprenoids->HMGCR_protein Feedback Inhibition AMPK AMPK AMPK->HMGCR_protein Phosphorylates & Inhibits

Caption: Key regulatory mechanisms controlling the mevalonate pathway.

Quantitative Data

Quantitative analysis of enzyme kinetics provides crucial insights into pathway flux and regulation. While data varies between organisms, the following table presents kinetic parameters for key enzymes in the lower mevalonate pathway from the archaeon Thermoplasma acidophilum, demonstrating the types of quantitative data valuable to researchers.

EnzymeSubstrateKm (mM)kcat (s-1)Optimal Temp (°C)Optimal pHSource
Mevalonate-3-kinase (Ta1305)(R)-mevalonate0.03 - 4.00 (range)N/A558.5[14],[15]
Mevalonate-3-phosphate-5-kinase (Ta0762)Mevalonate 3-phosphate0.03 - 1.00 (range)N/A608.0[14],[15]
Note: kcat values were not specified in the source material but the experimental conditions for kinetic measurements were provided.

Experimental Protocols

Studying the mevalonate pathway requires robust analytical techniques to quantify its intermediates and measure enzymatic activities.

Quantification of Mevalonate Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard technique for the sensitive and specific quantification of mevalonate pathway metabolites.[2][13]

Objective: To quantify levels of mevalonic acid, mevalonate-5-phosphate, IPP, DMAPP, and other intermediates in biological samples.

Methodology:

  • Sample Preparation:

    • For cells or tissues, rapidly quench metabolism by flash-freezing in liquid nitrogen.[16]

    • Perform metabolite extraction using a cold solvent mixture, such as 80:20 methanol:water.

    • Centrifuge to pellet debris and collect the supernatant.

    • For samples with low analyte concentrations, a chemical derivatization step using a labeling reagent can be employed to improve chromatographic retention and detection sensitivity.[17]

  • Liquid Chromatography (LC) Separation:

    • Inject the extracted sample onto an appropriate LC column (e.g., reversed-phase or HILIC).

    • Use a gradient elution program to separate the metabolites based on their physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The LC eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This provides high specificity.

    • Quantify analytes by comparing their peak areas to those of a standard curve generated from authentic standards.

LCMS_Workflow start Biological Sample (Cells, Tissue, Plasma) quench Metabolic Quenching (e.g., Liquid N2) start->quench extract Metabolite Extraction (e.g., Cold Methanol) quench->extract separate LC Separation (e.g., Reversed-Phase) extract->separate ionize Ionization (e.g., ESI) separate->ionize msms MS/MS Detection (MRM Mode) ionize->msms quant Data Analysis & Quantification msms->quant

Caption: Workflow for metabolite quantification via LC-MS/MS.

HMG-CoA Reductase (HMGCR) Activity Assay

This protocol describes a common colorimetric or spectrophotometric assay to measure the activity of HMGCR and to screen for inhibitors.[18]

Objective: To measure the rate of NADPH consumption by HMGCR as it reduces HMG-CoA to mevalonate.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT).

    • Prepare solutions of HMG-CoA (substrate) and NADPH (cofactor).

    • Reconstitute purified HMGCR enzyme or prepare a cell lysate containing the enzyme.

    • For inhibitor screening, prepare a solution of the test compound (e.g., atorvastatin as a positive control).[18]

  • Assay Setup (96-well plate format):

    • Sample Wells: Add assay buffer, sample containing HMGCR, and NADPH.

    • Inhibitor Wells: Add assay buffer, HMGCR, the inhibitor compound, and NADPH.

    • Control Wells: Prepare wells for background controls (no enzyme or no substrate) to correct for non-enzymatic NADPH oxidation.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C.[18]

    • Initiate the reaction by adding HMG-CoA to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a multi-well spectrophotometer.[18][19]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔOD/min) for each well.

    • Subtract the background rate from the sample and inhibitor rates.

    • Enzyme activity is proportional to this rate. For inhibitor screening, calculate the percent inhibition relative to the uninhibited control.

HMGR_Assay_Workflow prep Prepare Reagents (Buffer, HMGCR, HMG-CoA, NADPH, Inhibitor) setup Set up 96-well plate (Sample, Control, Inhibitor wells) prep->setup incubate Pre-incubate at 37°C setup->incubate start Initiate reaction (Add HMG-CoA) incubate->start read Measure Absorbance at 340 nm (Kinetic Read) start->read analyze Calculate Rate (ΔOD/min) & Determine % Inhibition read->analyze

Caption: Workflow for the HMG-CoA Reductase (HMGCR) activity assay.

Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ¹³C-glucose) is a powerful technique to quantify the dynamic flow of carbon through the mevalonate pathway.[16][20]

Objective: To determine the intracellular rates (fluxes) of the enzymatic reactions within the mevalonate pathway.

Methodology:

  • Isotopic Labeling: Culture cells in a medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. Allow the cells to reach a metabolic and isotopic steady state.

  • Sample Collection: Harvest the cells, quench metabolism, and extract intracellular metabolites as described for LC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns (mass isotopomer distributions) of key downstream metabolites (e.g., amino acids, organic acids) using GC-MS or LC-MS/MS.[16]

  • Flux Calculation:

    • Construct a stoichiometric model of the cell's central carbon metabolism, including the mevalonate pathway.

    • Use specialized software to fit the experimentally measured mass isotopomer distributions to the model.

    • The software calculates the set of metabolic fluxes that best explains the observed labeling patterns, providing a quantitative map of carbon flow through the pathway.[16]

Role in Disease and Drug Development

The central role of the mevalonate pathway in producing cholesterol and essential non-sterol isoprenoids makes it a critical nexus in human health and disease.

  • Cardiovascular Disease: The pathway's most well-known role is in cholesterol synthesis.[21] Elevated cholesterol is a major risk factor for atherosclerosis. Statins, which are HMGCR inhibitors, are highly effective at lowering cholesterol levels by blocking mevalonate production.[1][5]

  • Cancer: The mevalonate pathway is frequently upregulated in various cancers to meet the high demand for membrane synthesis, protein prenylation for signaling proteins (e.g., Ras, Rho), and other essential metabolites required for rapid cell proliferation and survival.[2][3] This makes the pathway an attractive target for cancer therapy. Inhibitors like statins and bisphosphonates (which inhibit farnesyl pyrophosphate synthase) have shown anti-tumor effects.[3][7][22]

  • Inflammatory and Autoimmune Disorders: Inherited deficiencies in mevalonate kinase lead to autoinflammatory diseases like Mevalonic Aciduria and Hyperimmunoglobulinemia D Syndrome (HIDS), highlighting the pathway's role in immune regulation.[1][4]

Conclusion

Mevalonic acid is the lynchpin of the mevalonate pathway, representing the product of the pathway's central regulatory and rate-limiting step. Its synthesis and subsequent conversion into IPP and DMAPP unlock the door to a vast and diverse world of essential biomolecules. The intricate regulation of its production underscores its importance in maintaining cellular health. For researchers and drug development professionals, a deep, technical understanding of mevalonic acid's role, supported by robust quantitative and experimental methodologies, is indispensable for unraveling disease mechanisms and designing next-generation therapeutics that target this fundamental metabolic pathway.

References

The Mevalonate Pathway: A Core Metabolic Hub in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a critical and highly conserved metabolic cascade essential for the synthesis of a vast array of vital biomolecules.[1][2] This pathway commences with the simple precursor acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon isoprenoid units serve as the fundamental building blocks for a diverse class of over 30,000 biomolecules, including cholesterol, steroid hormones, coenzyme Q10, vitamin K, and dolichols.[1][3] Consequently, the MVA pathway is integral to numerous cellular processes, from maintaining membrane integrity to regulating cell growth and differentiation.[1][4] Its dysregulation is implicated in a range of pathologies, most notably cancer, making it a prominent target for therapeutic intervention.[5][6]

Core Biosynthetic Sequence

The mevalonate pathway is a linear sequence of enzymatic reactions that can be broadly divided into an upper and a lower phase. The initial steps primarily occur in the cytosol of eukaryotic cells, with later stages also involving peroxisomes and the endoplasmic reticulum.[1][7]

Upper Mevalonate Pathway: From Acetyl-CoA to Mevalonate

  • Acetyl-CoA to Acetoacetyl-CoA: The pathway initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA acetyltransferase (also known as thiolase).[1][8]

  • Acetoacetyl-CoA to HMG-CoA: Subsequently, a third molecule of acetyl-CoA is condensed with acetoacetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][3] This step is mediated by HMG-CoA synthase .[5]

  • HMG-CoA to Mevalonate: The conversion of HMG-CoA to (R)-mevalonate is the rate-limiting and irreversible step of the entire pathway.[2][3] This reaction is catalyzed by HMG-CoA reductase (HMGCR) , a critical enzyme that is the primary target of statin drugs.[2][9] The reaction consumes two molecules of NADPH.[9]

Lower Mevalonate Pathway: From Mevalonate to Isoprenoid Precursors

  • Mevalonate to Mevalonate-5-Phosphate: Mevalonate is phosphorylated at its C5 hydroxyl group by mevalonate kinase (MVK) , consuming one molecule of ATP to produce mevalonate-5-phosphate.[3][7]

  • Mevalonate-5-Phosphate to Mevalonate-5-Pyrophosphate: A second phosphorylation event, catalyzed by phosphomevalonate kinase (PMK) , adds another phosphate group to form mevalonate-5-pyrophosphate, again at the expense of ATP.[7]

  • Mevalonate-5-Pyrophosphate to Isopentenyl Pyrophosphate (IPP): The final step in the formation of the first key isoprenoid building block is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate decarboxylase (MVD) , yielding isopentenyl pyrophosphate (IPP).[7]

  • Isomerization of IPP to DMAPP: IPP can be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl diphosphate isomerase (IDI) .[7]

Both IPP and DMAPP are then utilized in downstream pathways for the synthesis of a vast array of isoprenoid compounds, including cholesterol, ubiquinone (coenzyme Q), and for the prenylation of proteins.[5][10]

Pathway Regulation and Therapeutic Inhibition

The mevalonate pathway is tightly regulated to ensure a balanced production of its essential products while preventing the accumulation of potentially toxic intermediates.[5] The primary point of regulation is the enzyme HMG-CoA reductase.

Transcriptional Regulation: The expression of the HMGCR gene is controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-2.[5][8] When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol biosynthesis, including HMGCR.[5][8]

Post-Translational Regulation: HMGCR activity is also modulated by post-translational modifications. For instance, AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can phosphorylate and inhibit HMGCR.[5][8]

Feedback Inhibition: The end-products of the pathway, particularly cholesterol and its derivatives, exert feedback inhibition on the pathway, primarily by suppressing the activation of SREBPs.[4]

Given its central role in cellular metabolism and proliferation, the mevalonate pathway is a significant target for drug development, particularly in oncology and for managing hypercholesterolemia.

Key Inhibitors of the Mevalonate Pathway
Inhibitor Class Target Enzyme Examples Therapeutic Application
Statins HMG-CoA Reductase (HMGCR)Lovastatin, Simvastatin, FluvastatinHypercholesterolemia, Investigational for Cancer
Bisphosphonates Farnesyl Diphosphate Synthase (FDPS)Zoledronic acid, AlendronateOsteoporosis, Cancer (bone metastases), Investigational for Cancer
Farnesyltransferase Inhibitors Farnesyltransferase (FTase)Lonafarnib, TipifarnibInvestigational for Cancer
Geranylgeranyltransferase Inhibitors Geranylgeranyltransferase I (GGTase-I)GGTI-298Preclinical Cancer Research
Other Investigational Inhibitors Mevalonate-pyrophosphate decarboxylase, Squalene synthase6-Fluoromevalonate, YM-53601Preclinical Cancer Research

This table summarizes major classes of inhibitors targeting the mevalonate pathway. The therapeutic applications listed include both approved uses and areas of active investigation.[10][11]

Experimental Protocols

Detailed experimental protocols are highly specific to the laboratory and the particular research question. However, the following outlines the general methodologies for key experiments used to investigate the mevalonate pathway.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase, the rate-limiting enzyme of the pathway.

Principle: The assay quantifies the conversion of HMG-CoA to mevalonate. A common method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reaction.

General Protocol:

  • Preparation of Cell Lysates or Microsomal Fractions: Cells or tissues are homogenized in a suitable buffer to release the cellular contents. For more specific analysis, a microsomal fraction containing HMG-CoA reductase can be isolated by differential centrifugation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution, a known concentration of the substrate HMG-CoA, and the co-factor NADPH.

  • Initiation of Reaction: The reaction is initiated by adding the cell lysate or microsomal fraction to the reaction mixture.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation of Enzyme Activity: The rate of NADPH consumption is proportional to the HMG-CoA reductase activity, which can be calculated using the Beer-Lambert law.

Cell Proliferation Assay (e.g., MTT Assay) in Response to Pathway Inhibitors

This assay is used to determine the effect of mevalonate pathway inhibitors on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment with Inhibitors: The cells are treated with various concentrations of a mevalonate pathway inhibitor (e.g., a statin) for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization of Formazan: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and dose-response curves can be generated.

Visualizations

Mevalonic Acid Biosynthesis Pathway

Mevalonate_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetyl-CoA Acetyltransferase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate Kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate Kinase ipp Isopentenyl Pyrophosphate (IPP) mevalonate_pp->ipp MVA-PP Decarboxylase dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IPP Isomerase isoprenoids Isoprenoids (Cholesterol, etc.) ipp->isoprenoids dmapp->isoprenoids thiolase Thiolase hmgs HMG-CoA Synthase hmgr HMG-CoA Reductase (Rate-limiting) mvk Mevalonate Kinase pmk Phosphomevalonate Kinase mvd MVA-PP Decarboxylase idi IPP Isomerase

Caption: The core enzymatic steps of the mevalonic acid biosynthesis pathway.

Regulation of HMG-CoA Reductase

HMGCR_Regulation srebp SREBP-2 hmgcr_gene HMGCR Gene Transcription srebp->hmgcr_gene upregulates hmgcr_protein HMG-CoA Reductase hmgcr_gene->hmgcr_protein leads to synthesis cholesterol Low Cellular Cholesterol cholesterol->srebp activates statins Statins statins->hmgcr_protein inhibits ampk AMPK ampk->hmgcr_protein inhibits via phosphorylation

Caption: Key regulatory inputs controlling the activity of HMG-CoA Reductase.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Cancer Cell Lines treatment Treat with MVA Pathway Inhibitor (Dose-Response) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay data_analysis Data Analysis: Calculate IC50 proliferation_assay->data_analysis downstream_assays Downstream Mechanistic Assays (e.g., Western Blot, Metabolomics) data_analysis->downstream_assays end End: Identify Lead Compounds downstream_assays->end

Caption: A logical workflow for screening mevalonate pathway inhibitors.

References

An In-depth Technical Guide to the Enzymatic Conversion of Mevaldic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic reactions involved in the conversion of mevaldic acid, a key intermediate in the mevalonate pathway. This pathway is a critical metabolic route for the biosynthesis of isoprenoids and sterols, making it a significant target for drug development, particularly in the areas of cholesterol management and oncology.[1][2] This document details the enzymes responsible for the conversion of this compound, their kinetic properties, and detailed experimental protocols for their study.

Introduction to the Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic cascade that begins with acetyl-CoA and leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3][4] These five-carbon units are the foundational building blocks for a vast array of essential biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[3][5] The pathway is tightly regulated, primarily at the level of HMG-CoA reductase, the enzyme targeted by statin drugs.[3][5] The conversion of this compound is a crucial step within this pathway, leading to the formation of mevalonate.

Core Enzymology of this compound Conversion

The primary enzyme responsible for the direct conversion of this compound is Mevaldate Reductase . Following the formation of mevalonate, Phosphomevalonate Kinase catalyzes a key phosphorylation step.

Mevaldate Reductase (EC 1.1.1.32 and EC 1.1.1.33)

Mevaldate reductase catalyzes the reduction of mevaldate to (R)-mevalonate. This reaction can be dependent on either NADH (EC 1.1.1.32) or NADPH (EC 1.1.1.33) as the reducing equivalent.[5][6] The enzyme belongs to the family of oxidoreductases and is also classified among aldehyde reductases.[7][8][9]

Reaction:

Mevaldate + NAD(P)H + H⁺ ⇌ (R)-Mevalonate + NAD(P)⁺

Mevaldate_Reductase_Reaction

Studies on mevaldate reductase from rat liver have shown that the enzyme is inhibited by barbiturates.[7][9] Due to its properties, it has been suggested that mevaldate reductase be reclassified as a member of the animal tissue aldehyde reductase group (EC 1.1.1.2).[7]

Quantitative Data for Aldehyde Reductases (as a proxy for Mevaldate Reductase)

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHCofactorReference
Pig KidneyD-Glyceraldehyde4.8 ± 0.7Not Reported~7.0NADPH[10]
Human Placenta (Type I)D-GlyceraldehydeNot ReportedNot Reported6.0NADH/NADPH[11]
Human Placenta (Type II)D-GlyceraldehydeNot ReportedNot Reported7.0NADPH[11]
Human LiverDL-GlyceraldehydeNot ReportedNot Reported~7.0NADPH[12]
Phosphomevalonate Kinase (EC 2.7.4.2)

Phosphomevalonate kinase (PMK) is a crucial enzyme in the mevalonate pathway that catalyzes the ATP-dependent phosphorylation of mevalonate 5-phosphate to produce mevalonate 5-diphosphate.[13] This enzyme is essential for the biosynthesis of isoprenoids.[13]

Reaction:

(R)-5-Phosphomevalonate + ATP ⇌ (R)-5-Diphosphomevalonate + ADP

Phosphomevalonate_Kinase_Reaction

Quantitative Data for Phosphomevalonate Kinase

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHDivalent CationReference
Pig LiverPhosphomevalonate75517.5 - >9.5Mg2+[1]
Pig LiverATP460517.5 - >9.5Mg2+[1]
S. cerevisiae (30°C)Mevalonate-5-phosphate8854.517.2Mg2+[10]
S. cerevisiae (37°C)Mevalonate-5-phosphate8805.337.2Mg2+[10]
S. cerevisiae (30°C)ATP98.34.517.2Mg2+[10]
S. cerevisiae (37°C)ATP74.35.337.2Mg2+[10]

Experimental Protocols

Purification of Mevaldate Reductase (from Rat Liver - Partial Purification)

This protocol is based on the partial purification of mevaldate reductase from rat liver as described in the literature.[7][9]

  • Homogenization: Homogenize fresh rat liver in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA and a reducing agent like dithiothreitol).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cytosol to precipitate proteins. Collect the protein fraction that precipitates between 40% and 60% saturation.

  • Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the buffer. Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-0.5 M NaCl).

  • Assay Fractions: Collect fractions and assay for mevaldate reductase activity to identify the fractions containing the enzyme.

  • Concentration: Pool the active fractions and concentrate using ultrafiltration.

Spectrophotometric Assay for Mevaldate Reductase Activity

This assay measures the activity of mevaldate reductase by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.[8]

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADPH or NADH (0.2 mM)

  • This compound (substrate, concentration to be varied for kinetic studies, e.g., 0.1-5 mM)

  • Enzyme preparation

Procedure:

  • Prepare a reaction mixture containing the buffer and NAD(P)H in a cuvette.

  • Add the enzyme preparation to the cuvette and incubate for a few minutes at a constant temperature (e.g., 37°C) to equilibrate.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • A blank reaction without the enzyme or without the substrate should be run as a control.

Purification of Phosphomevalonate Kinase (from Pig Liver)

This protocol is for the purification of phosphomevalonate kinase to homogeneity from pig liver.[1]

  • Homogenization and Centrifugation: Homogenize fresh pig liver in a buffer containing a sulfhydryl-containing reagent (essential for activity). Centrifuge to obtain the cytosolic fraction.

  • Ammonium Sulfate Fractionation: Perform ammonium sulfate precipitation to enrich for the enzyme.

  • Ion-Exchange Chromatography: Subject the active fraction to chromatography on a DEAE-cellulose column.

  • Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange column using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.

  • Affinity Chromatography: An affinity chromatography step using a ligand that mimics ATP or phosphomevalonate could be employed for higher purity.

  • Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for Phosphomevalonate Kinase Activity

This is a coupled enzyme assay that measures the production of ADP, which is then used to oxidize NADH.[10] The decrease in NADH is monitored at 340 nm.

Reagents:

  • Tris-HCl buffer (200 mM, pH 7.2)

  • KCl (100 mM)

  • MgCl₂ (10 mM)

  • NADH (0.81 mM)

  • Phosphoenolpyruvate (1.5 mM)

  • Pyruvate kinase (0.682 U)

  • Lactate dehydrogenase (0.990 U)

  • ATP (concentration to be varied, e.g., 0.1-8.0 mM)

  • Mevalonate-5-phosphate (concentration to be varied, e.g., 0.2-10.0 mM)

  • Purified phosphomevalonate kinase (e.g., 0.1 µg)

Procedure:

  • Combine all reagents except ATP and mevalonate-5-phosphate in a 96-well plate or cuvette.

  • Add the phosphomevalonate kinase and incubate for a few minutes at the desired temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding the substrates (ATP and mevalonate-5-phosphate).

  • Monitor the decrease in absorbance at 339 nm (or 340 nm) over time.

  • The rate of the reaction is proportional to the rate of NADH oxidation.

Signaling Pathways and Experimental Workflows

The Mevalonate Pathway

The enzymatic conversion of this compound is a central part of the mevalonate pathway, which is essential for isoprenoid and sterol biosynthesis.

Mevalonate_Pathway

Experimental Workflow for Enzyme Kinetic Analysis

A typical workflow for determining the kinetic parameters of an enzyme like mevaldate reductase or phosphomevalonate kinase is outlined below.

Enzyme_Kinetics_Workflow

Relevance in Drug Development

The mevalonate pathway is a well-established target for therapeutic intervention. Statins, which inhibit HMG-CoA reductase, are widely used to lower cholesterol levels.[3][5] However, other enzymes in the pathway, including those involved in this compound conversion, represent potential targets for the development of new drugs. Inhibitors of these enzymes could be valuable for treating hypercholesterolemia, as well as certain cancers that exhibit a dependency on the mevalonate pathway for cell proliferation.[1][2][14] Understanding the detailed enzymology and kinetics of these reactions is therefore of paramount importance for the rational design of novel therapeutics.

References

Mevaldic Acid: A Key Intermediate in the Mevalonate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mevalonate (MVA) pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isoprenoids and steroids. A key, though sometimes overlooked, intermediate in this pathway is mevaldic acid (3-hydroxy-3-methylglutaraldehydic acid). This technical guide provides a comprehensive overview of the role of this compound as a direct precursor to mevalonic acid, the central C6 intermediate of the pathway. The conversion of this compound to mevalonic acid is a crucial reduction step catalyzed by the enzyme mevaldate reductase. This document will delve into the biochemical context of this conversion, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

The reduction of this compound to mevalonic acid is an essential step in the biosynthesis of a vast array of vital molecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichol.[1] Understanding the kinetics and regulation of this conversion is paramount for researchers in fields ranging from metabolic diseases to cancer biology and drug development.

Biochemical Context and Signaling Pathway

This compound is formed as a transient intermediate during the two-step reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, a reaction catalyzed by the rate-limiting enzyme of the mevalonate pathway, HMG-CoA reductase. While often not depicted in simplified pathway diagrams, the reaction proceeds through the formation of a mevaldyl-CoA thiohemiacetal which then releases Coenzyme A to form mevaldehyde (this compound). This aldehyde is then immediately reduced by the same enzyme to mevalonic acid.

However, an independent enzyme, mevaldate reductase, also exists that can catalyze the reduction of free this compound to mevalonic acid.[2][3] This enzyme, historically classified as EC 1.1.1.33, is now included with alcohol dehydrogenase (EC 1.1.1.1) or considered a type of aldehyde reductase (EC 1.1.1.2).[4] This suggests a broader substrate specificity and places the conversion of this compound within the larger context of cellular aldehyde metabolism. The reaction is dependent on the reducing equivalent NADPH or NADH.[5]

The overall mevalonate pathway, highlighting the position of this compound, can be visualized as follows:

Mevalonate_Pathway Mevalonate Pathway AcetylCoA Acetyl-CoA (x2) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevaldic_Acid This compound HMG_CoA->Mevaldic_Acid HMG-CoA Reductase (Step 1) Mevalonic_Acid Mevalonic Acid Mevaldic_Acid->Mevalonic_Acid Mevaldate Reductase (or HMG-CoA Reductase Step 2) + NADPH Mevalonate_5P Mevalonate-5-phosphate Mevalonic_Acid->Mevalonate_5P Mevalonate Kinase Mevalonate_5PP Mevalonate-5-pyrophosphate Mevalonate_5P->Mevalonate_5PP Phosphomevalonate Kinase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_5PP->IPP Diphosphomevalonate Decarboxylase DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase Isoprenoids Isoprenoids, Steroids, etc. IPP->Isoprenoids DMAPP->Isoprenoids

Figure 1: The Mevalonate Pathway highlighting the role of this compound.

Quantitative Data

Quantitative kinetic data for the specific reduction of this compound by mevaldate reductase is sparse in the literature. However, studies on related aldehyde reductases provide insights into the potential enzymatic properties. The enzyme purified from rat liver has a molecular weight of approximately 27,000-30,000 Da.[3] It is known to be inhibited by barbiturates.[2][3]

ParameterValueOrganism/SourceReference
Enzyme Mevaldate Reductase (Aldehyde Reductase)Rat Liver[3]
Molecular Weight 27,000 - 30,000 DaRat Liver[3]
Inhibitors Barbiturates (e.g., sodium aminobarbitone, thiobarbituric acid)Not Specified[2]
Cofactor NADPH (preferred), NADHRat Liver[5]

Experimental Protocols

Purification of Mevaldate Reductase (Aldehyde Reductase) from Rat Liver

The following protocol is adapted from procedures described for the purification of aldehyde reductases from rat liver.[7][8][9]

Materials:

  • Fresh or frozen rat livers

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Ammonium sulfate

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM DTT)

  • Chromatography resins (e.g., DEAE-Sephacel, Blue Sepharose)

  • Elution buffers for chromatography

Procedure:

  • Homogenization: Homogenize rat livers in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to enrich for the enzyme. Collect the protein fraction that precipitates between 40% and 70% saturation.

  • Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sephacel column equilibrated with dialysis buffer. Elute with a linear gradient of NaCl (e.g., 0-0.5 M) in the same buffer.

  • Affinity Chromatography: Pool the active fractions from the ion-exchange column and apply to a Blue Sepharose column. This resin has an affinity for NAD(P)H-dependent enzymes. Elute the bound enzyme with a high concentration of NADP+ or a salt gradient.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for Mevaldate Reductase Activity

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ during the reduction of this compound.[2]

Materials:

  • Purified mevaldate reductase

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • NADPH solution (in assay buffer)

  • This compound solution (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH to a final concentration of 0.1-0.2 mM.

  • Add a specific amount of the purified enzyme solution to the cuvette.

  • Initiate the reaction by adding the this compound substrate. The final concentration of this compound should be varied to determine kinetic parameters.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction.

Experimental_Workflow Experimental Workflow for Mevaldate Reductase Characterization Start Start: Rat Liver Tissue Homogenization Homogenization & Centrifugation (Cytosol Extraction) Start->Homogenization AmSO4 Ammonium Sulfate Precipitation & Dialysis Homogenization->AmSO4 IonExchange Ion-Exchange Chromatography (DEAE-Sephacel) AmSO4->IonExchange Affinity Affinity Chromatography (Blue Sepharose) IonExchange->Affinity PurifiedEnzyme Purified Mevaldate Reductase Affinity->PurifiedEnzyme Assay Spectrophotometric Assay (NADPH Oxidation at 340 nm) PurifiedEnzyme->Assay Kinetics Kinetic Data Analysis (Km, Vmax) Assay->Kinetics End End: Characterized Enzyme Kinetics->End

Figure 2: A generalized workflow for the purification and characterization of mevaldate reductase.

Conclusion

This compound serves as a direct and important precursor to mevalonic acid within the essential mevalonate pathway. Its conversion, catalyzed by mevaldate reductase (an aldehyde reductase), represents a key reductive step. While specific quantitative data for this particular enzyme-substrate interaction remains an area for further investigation, the established protocols for the purification and assay of related aldehyde reductases provide a solid foundation for future research. A deeper understanding of the role and regulation of this compound metabolism will undoubtedly contribute to advancements in the study of metabolic disorders and the development of novel therapeutic strategies targeting the mevalonate pathway.

References

An In-Depth Technical Guide on the Discovery and History of Mevaldic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevaldic acid, also known as 3-hydroxy-3-methyl-glutaraldehydic acid, is a key, albeit transient, intermediate in the biosynthesis of mevalonic acid, a crucial precursor for the synthesis of cholesterol, steroids, and other isoprenoids. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its role in the mevalonate pathway, the enzymatic processes it undergoes, and the experimental evidence that has shaped our understanding of this pivotal molecule. This document includes detailed experimental methodologies, quantitative data, and visualizations to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development.

Discovery and Early History

The journey to understanding this compound is intrinsically linked to the elucidation of the cholesterol biosynthesis pathway. In the mid-20th century, researchers were actively seeking the intermediates that bridge the gap between acetyl-CoA and the formation of isoprenoid units. The discovery of mevalonic acid by Karl Folkers and his team at Merck in 1956 was a landmark achievement in this field.

Subsequent investigations into the enzymatic conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid led to the proposal of this compound as a potential intermediate. Early studies in the late 1950s provided the first experimental evidence for this hypothesis.

A pivotal 1957 study demonstrated the biological conversion of this compound to mevalonic acid in a rat liver homogenate system. This provided strong support for its role as a direct precursor to mevalonic acid. The enzyme responsible for this conversion was later identified and named mevaldate reductase.

The Role of this compound in the Mevalonate Pathway

This compound exists as an enzyme-bound intermediate in the two-step reduction of HMG-CoA to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase. This reaction is the rate-limiting step in the mevalonate pathway, making it a key target for cholesterol-lowering drugs such as statins.

The currently accepted mechanism involves two successive hydride transfers from NADPH. The first reduction of HMG-CoA forms a hemi-thioacetal intermediate, mevaldyl-CoA. This intermediate then collapses to release Coenzyme A and form mevaldehyde (this compound), which remains bound to the enzyme. The second NADPH-dependent reduction then converts the aldehyde group of this compound to the primary alcohol of mevalonic acid. While this compound is a distinct chemical entity in this process, it is not typically released as a free molecule from the enzyme active site.

Mevalonate_Pathway_Intermediate HMG_CoA HMG-CoA Mevaldyl_CoA Mevaldyl-CoA (Hemi-thioacetal) HMG_CoA->Mevaldyl_CoA NADPH + H+ Mevaldic_Acid This compound (Enzyme-Bound) Mevaldyl_CoA->Mevaldic_Acid CoA-SH Mevalonic_Acid Mevalonic Acid Mevaldic_Acid->Mevalonic_Acid NADPH + H+

Caption: Workflow for the enzymatic conversion of this compound.

Lactobacillus acidophilus Bioassay for Mevalonic Acid

This bioassay relies on the fact that certain strains of Lactobacillus acidophilus require mevalonic acid for growth. The amount of bacterial growth is proportional to the concentration of mevalonic acid in the sample.

Materials:

  • Lactobacillus acidophilus strain requiring mevalonic acid (e.g., ATCC 4963)

  • Mevalonic acid standard solutions

  • Sterile culture tubes

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density)

  • Specialized growth medium lacking mevalonic acid (containing all other necessary nutrients)

Procedure:

  • Preparation of Inoculum: Grow a fresh culture of L. acidophilus in a complete medium (containing mevalonic acid). Wash the cells with sterile saline to remove any residual mevalonic acid.

  • Preparation of Assay Tubes: To a series of sterile culture tubes, add a fixed volume of the specialized growth medium.

  • Addition of Standards and Samples: Add varying known concentrations of the mevalonic acid standard to a set of tubes to create a standard curve. Add the unknown samples (from the enzymatic conversion assay) to other tubes. Include a negative control with no added mevalonic acid.

  • Inoculation: Inoculate all tubes with a standardized amount of the washed L. acidophilus inoculum.

  • Incubation: Incubate the tubes at 37°C for a specified period (e.g., 24-48 hours), or until sufficient growth has occurred in the standard tubes.

  • Measurement of Growth: Measure the turbidity (optical density) of each tube using a spectrophotometer at a suitable wavelength (e.g., 600 nm).

  • Data Analysis: Plot the optical density of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of mevalonic acid in the unknown samples.

Mevaldate Reductase: The Key Enzyme

Mevaldate reductase is the enzyme responsible for the final reduction step in the conversion of HMG-CoA to mevalonic acid. It specifically catalyzes the NADPH-dependent reduction of the aldehyde group of this compound to a primary alcohol.

Enzyme Properties
PropertyDescription
Enzyme Commission (EC) Number EC 1.1.1.33 (mevaldate reductase (NADPH))
Cofactor NADPH
Reaction Catalyzed (R)-mevalonate + NADP⁺ ⇌ mevaldate + NADPH + H⁺
Cellular Location Cytosol
Kinetic Parameters

Detailed kinetic data for mevaldate reductase is limited, in part because its substrate, this compound, is unstable and the reaction occurs as part of the larger HMG-CoA reductase complex. However, studies on purified or partially purified mevaldate reductase have provided some insights. The Michaelis constant (Km) for mevaldate is generally in the micromolar range, indicating a high affinity of the enzyme for its substrate. The specific activity is often expressed as the amount of mevalonate produced per unit time per milligram of enzyme.

Conclusion and Future Directions

The discovery and characterization of this compound have been instrumental in delineating the intricate steps of the mevalonate pathway. While its existence as a free intermediate is transient and likely confined to the active site of HMG-CoA reductase, its role is undeniable. For researchers in drug development, a thorough understanding of the entire reaction mechanism, including the transient intermediates, is crucial for designing novel inhibitors of cholesterol biosynthesis.

Future research may focus on:

  • Advanced Structural Biology: High-resolution crystallographic or cryo-EM studies of HMG-CoA reductase with substrate analogs that trap the this compound intermediate could provide unprecedented detail of the active site and the catalytic mechanism.

  • Novel Inhibitor Design: Targeting the mevaldate reductase active site within the HMG-CoA reductase complex could offer a new strategy for inhibiting mevalonate synthesis.

  • Metabolic Engineering: A deeper understanding of the stability and reactivity of this compound could inform efforts in metabolic engineering to produce valuable isoprenoids in microbial systems.

This technical guide serves as a foundational resource, consolidating the historical context and experimental basis of our knowledge of this compound, and aims to facilitate further research and innovation in this critical area of biochemistry and medicine.

chemical structure and properties of mevaldic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Mevaldic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a critical intermediate in the biosynthesis of isoprenoids, serves as the direct precursor to mevalonic acid in the mevalonate pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound. It includes a detailed summary of its physicochemical characteristics, its role in the mevalonate pathway, and methodologies for its synthesis and analysis, with a focus on its enzymatic conversion to mevalonic acid. This document is intended to be a valuable resource for researchers and professionals involved in the study of cholesterol biosynthesis, isoprenoid metabolism, and the development of therapeutic agents targeting these pathways.

Chemical Structure and Identification

This compound, systematically named 3-hydroxy-3-methyl-glutaraldehydic acid , is a chiral aldehyde that plays a pivotal role as an intermediate in the mevalonate pathway. It is structurally differentiated from its downstream product, mevalonic acid, by the presence of an aldehyde functional group at the C-5 position, in place of a primary alcohol.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-hydroxy-3-methyl-glutaraldehydic acid
Synonyms Mevaldate
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of isolated this compound are limited due to its transient nature as a metabolic intermediate. However, its structural features suggest the following properties:

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Information
Physical State Expected to be a liquid or semi-solid at room temperature
Solubility Predicted to be soluble in water and polar organic solvents
pKa The carboxylic acid group is expected to have a pKa value in the range of 3-5
Stability This compound is relatively unstable and can undergo dehydration and decarboxylation to form 3-methylcrotonaldehyde. Its acetal derivatives, such as the 5,5-dimethoxy form, are more stable and have been used in its synthesis and study.

Biological Role: The Mevalonate Pathway

This compound is a key intermediate in the mevalonate pathway, the metabolic cascade responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids essential for diverse cellular functions. The formation of this compound is a critical step that precedes the synthesis of mevalonic acid.

The biosynthesis of this compound is proposed to occur via the reduction of the thioester group of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Subsequently, this compound is reduced to mevalonic acid by the enzyme mevaldate reductase.[1]

Below is a diagram illustrating the position of this compound within the initial steps of the mevalonate pathway.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevaldic_Acid This compound HMG_CoA->Mevaldic_Acid HMG-CoA Reductase (postulated intermediate step) Mevalonic_Acid Mevalonic Acid Mevaldic_Acid->Mevalonic_Acid Mevaldate Reductase

Figure 1: this compound in the mevalonate pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported, often involving the use of more stable derivatives due to the inherent instability of the free aldehyde. One reported synthesis involves the preparation of the N,N'-dibenzylethylenediammonium salt of 3-hydroxy-3-methyl-5,5-dimethoxypentanoic acid, which can be carefully hydrolyzed to yield this compound.[1]

Enzymatic Conversion of this compound to Mevalonic Acid

The reduction of this compound to mevalonic acid is catalyzed by the enzyme mevaldate reductase . This enzyme has been classified under two EC numbers, EC 1.1.1.32 (NAD⁺ dependent) and EC 1.1.1.33 (NADP⁺ dependent), though it is now largely considered to be a function of alcohol dehydrogenase (EC 1.1.1.1).

A detailed protocol for studying this conversion can be adapted from the work of Schlesinger and Coon (1961), who investigated this reaction using a partially purified enzyme from the liver.

Experimental Workflow for Enzymatic Conversion:

Enzymatic_Conversion_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare purified or partially purified mevaldate reductase Incubation Incubate enzyme, this compound, and cofactor in a suitable buffer at 37°C Enzyme_Prep->Incubation Substrate_Prep Prepare a solution of this compound Substrate_Prep->Incubation Cofactor_Prep Prepare a solution of NADH or NADPH Cofactor_Prep->Incubation Quench Stop the reaction (e.g., by adding acid) Incubation->Quench Extraction Extract the reaction mixture to isolate mevalonic acid Quench->Extraction Quantification Quantify mevalonic acid formation (e.g., via chromatography or a coupled enzyme assay) Extraction->Quantification

Figure 2: Workflow for studying the enzymatic conversion of this compound.

Key Components of the Assay:

  • Enzyme Source: Partially purified mevaldate reductase from a suitable tissue source (e.g., rat liver).

  • Substrate: A freshly prepared solution of this compound.

  • Cofactor: NADH or NADPH.

  • Buffer: A suitable buffer to maintain optimal pH for the enzyme (e.g., phosphate buffer).

  • Detection Method: The formation of mevalonic acid can be monitored by various methods, including chromatographic techniques (HPLC, GC-MS) or by coupling the reaction to a subsequent enzymatic assay where the oxidation of the cofactor is measured spectrophotometrically.

Analytical Methodologies

The analysis of this compound is challenging due to its low physiological concentrations and instability. Analytical methods are often adapted from those used for mevalonic acid and other organic acids.

Table 3: Analytical Techniques for this compound

TechniqueDescription
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of this compound to a more volatile and stable compound is typically required prior to analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Offers high sensitivity and specificity for the direct analysis of this compound in biological matrices.
Enzymatic Assays Coupled enzyme assays can be used to indirectly quantify this compound by measuring the consumption of a cofactor (NADH or NADPH) during its conversion to mevalonic acid.

Applications in Drug Development

The mevalonate pathway is a well-established target for drugs aimed at lowering cholesterol, most notably the statin class of HMG-CoA reductase inhibitors. A deeper understanding of the intermediates in this pathway, such as this compound, can provide new opportunities for therapeutic intervention.

Logical Relationship for Drug Targeting:

Drug_Development_Logic Mevalonate_Pathway Mevalonate Pathway Isoprenoid_Synthesis Isoprenoid Synthesis Mevalonate_Pathway->Isoprenoid_Synthesis Mevaldic_Acid_Metabolism This compound Metabolism Mevalonate_Pathway->Mevaldic_Acid_Metabolism Disease_State Disease State (e.g., Hypercholesterolemia, Cancer) Isoprenoid_Synthesis->Disease_State Drug_Target Potential Drug Target Mevaldic_Acid_Metabolism->Drug_Target Therapeutic_Intervention Therapeutic Intervention Drug_Target->Therapeutic_Intervention Therapeutic_Intervention->Disease_State Modulates

Figure 3: Rationale for targeting this compound metabolism in drug development.

Inhibiting the conversion of this compound to mevalonic acid could offer an alternative strategy to modulate the output of the mevalonate pathway. Furthermore, understanding the regulation of mevaldate reductase could unveil novel targets for controlling isoprenoid biosynthesis.

Conclusion

This compound, while a transient and often overlooked intermediate, holds a crucial position in the mevalonate pathway. Its unique chemical structure and role as the direct precursor to mevalonic acid make it a subject of significant interest for researchers in biochemistry, metabolism, and pharmacology. Further elucidation of its properties and the enzymes that act upon it will undoubtedly contribute to a more complete understanding of isoprenoid biosynthesis and may pave the way for novel therapeutic strategies.

References

Mevalonic Acid vs. Mevaldic Acid in Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the nuanced roles and chemical distinctions of mevalonic acid and the historically termed "mevaldic acid" within the intricate pathway of cholesterol biosynthesis. This document provides a comprehensive overview of the enzymatic conversion, regulatory signaling pathways, and detailed experimental protocols relevant to these key molecules in the mevalonate pathway.

Core Concepts: Mevalonic Acid and the Elusive this compound

Mevalonic acid is a cornerstone molecule in cellular metabolism, serving as a critical precursor for the synthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, and coenzyme Q10.[1][2] Its formation is the rate-limiting step in the mevalonate pathway, making the enzyme responsible for its synthesis, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), a major target for cholesterol-lowering drugs known as statins.[1][3]

The term "this compound" refers to a proposed aldehyde intermediate in the reduction of HMG-CoA to mevalonic acid. Historically, it was postulated that the conversion of HMG-CoA to mevalonic acid might proceed via a free aldehyde intermediate. However, contemporary research has refined this understanding. Modern mechanistic studies indicate that the reduction of HMG-CoA is a two-step process that occurs on the active site of HMG-CoA reductase, involving two successive hydride transfers from NADPH.[4][5]

The intermediate formed after the first reduction is an enzyme-bound species referred to as mevaldehyde or mevaldyl-CoA hemithioacetal.[1][4][6] Crucially, this mevaldehyde intermediate does not dissociate from the enzyme into the cellular milieu.[7] Therefore, "this compound" is not a freely available substrate or product in the pathway but rather a transient, enzyme-bound species. This guide will henceforth refer to this intermediate as mevaldehyde to align with current scientific nomenclature.

The chemical distinction lies in the oxidation state of the carbon atom derived from the thioester group of HMG-CoA. In the mevaldehyde intermediate, this carbon is at the aldehyde oxidation state, while in mevalonic acid, it is further reduced to a primary alcohol.

The Mevalonate Pathway: From HMG-CoA to Mevalonic Acid

The synthesis of mevalonic acid is a pivotal control point in cholesterol biosynthesis. The process begins with the condensation of three molecules of acetyl-CoA to form HMG-CoA. HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonic acid.

Enzymatic Reaction and the Transient Intermediate

The reaction catalyzed by HMG-CoA reductase is a four-electron reduction:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-Mevalonate + 2 NADP⁺ + CoA-SH[4]

This reaction proceeds through two key enzyme-bound intermediates: mevaldyl-CoA (a hemithioacetal) and mevaldehyde.[1][6] The currently accepted mechanism involves the following steps on the enzyme surface:

  • First Hydride Transfer: A hydride ion from the first NADPH molecule reduces the thioester group of HMG-CoA to form the mevaldyl-CoA hemithioacetal intermediate.

  • Intermediate Collapse: The hemithioacetal collapses, releasing Coenzyme A and forming the mevaldehyde intermediate.

  • Second Hydride Transfer: A second NADPH molecule provides a hydride ion to reduce the mevaldehyde intermediate to mevalonic acid.

It is critical to note that experimental evidence suggests mevaldehyde does not accumulate as a free molecule during this process.[2][7]

Signaling Pathway: HMG-CoA to Mevalonic Acid

HMG_CoA_Reduction HMG_CoA HMG-CoA Mevaldyl_CoA Enzyme-Bound Mevaldyl-CoA HMG_CoA->Mevaldyl_CoA 1st Reduction NADPH1 NADPH NADP1 NADP+ NADPH1->NADP1 CoA CoA-SH Mevaldyl_CoA->CoA Mevaldehyde Enzyme-Bound Mevaldehyde Mevaldyl_CoA->Mevaldehyde CoA Release Mevalonic_Acid Mevalonic Acid Mevaldehyde->Mevalonic_Acid NADPH2 NADPH NADP2 NADP+ NADPH2->NADP2 HMGCR HMG-CoA Reductase

Caption: Enzymatic conversion of HMG-CoA to Mevalonic Acid.

Regulation of Mevalonic Acid Synthesis

The cellular production of mevalonic acid is tightly regulated to maintain cholesterol homeostasis. This regulation occurs primarily at the level of HMG-CoA reductase and involves transcriptional control, post-translational modifications, and feedback inhibition.

Transcriptional Regulation by SREBPs

The transcription of the gene encoding HMG-CoA reductase is primarily controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[8][9] When cellular sterol levels are low, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter region of the HMG-CoA reductase gene, thereby upregulating its transcription.[8][10] Conversely, high levels of cellular sterols prevent the transport of SREBP-2 to the Golgi, leading to decreased transcription of HMG-CoA reductase.

Signaling Pathway: SREBP-2 Regulation of HMG-CoA Reductase

SREBP_Regulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-2-SCAP Complex S1P_S2P S1P & S2P Proteases SREBP_SCAP->S1P_S2P transport to Golgi Sterols_low Low Sterol Levels Sterols_low->SREBP_SCAP allows transport Sterols_high High Sterol Levels Insig INSIG Sterols_high->Insig binding Insig->SREBP_SCAP retains in ER nSREBP nSREBP-2 (active) S1P_S2P->nSREBP cleavage SRE SRE in DNA nSREBP->SRE binds to HMGCR_gene HMG-CoA Reductase Gene SRE->HMGCR_gene activates transcription HMGCR_mRNA HMGCR mRNA HMGCR_gene->HMGCR_mRNA HMGCR_protein HMG-CoA Reductase (Protein) HMGCR_mRNA->HMGCR_protein LCMS_Workflow Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike Acidify Acidification (HCl) (MVA to MVL) Spike->Acidify SPE Solid-Phase Extraction Acidify->SPE Elute_Dry Elution and Drying SPE->Elute_Dry Reconstitute Reconstitution (NH4OH) (MVL to MVA) Elute_Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Data Data Analysis MSMS->Data

References

The Unseen Nexus: Elucidating the Biological Significance of the Mevaldic Acid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mevalonate pathway is a cornerstone of cellular metabolism, responsible for the synthesis of a vast array of critical biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. While much of the scientific focus has been directed towards key enzymes like HMG-CoA reductase and downstream products, the transient intermediates within this pathway hold significant, often overlooked, biological importance. This technical guide provides an in-depth exploration of the mevaldic acid intermediate, a pivotal, short-lived molecule at the heart of the mevalonate pathway. We will delve into its formation and conversion, its implicit role in pathway regulation, and its significance as a focal point for therapeutic intervention. This document will further present detailed experimental protocols for studying the enzyme responsible for its turnover and methods for quantifying its downstream product, providing a comprehensive resource for researchers and drug development professionals in this field.

Introduction: The Mevalonate Pathway and its Central Intermediate

The mevalonate pathway is a highly conserved metabolic cascade essential for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[1] This pathway's products are integral to numerous cellular functions, from maintaining membrane integrity (cholesterol) to participating in signal transduction (prenylated proteins) and electron transport (Coenzyme Q10).[2]

The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, catalyzed by HMG-CoA reductase (HMGR), is the rate-limiting step of this pathway.[3] This reaction proceeds through a two-step reduction involving a transient aldehyde intermediate, this compound (or mevaldehyde). While its existence is fleeting, the formation and reduction of this compound are central to the overall flux and regulation of the mevalonate pathway. Understanding the nuances of this intermediate step is critical for a complete comprehension of the pathway's dynamics and for the development of novel therapeutics that target this vital metabolic route.

The this compound Intermediate in the Mevalonate Pathway

This compound exists as a transient intermediate covalently bound to the active site of HMG-CoA reductase during the reduction of HMG-CoA to mevalonate. The reaction mechanism involves two successive NADPH-dependent reductions. In the first step, HMG-CoA is reduced to a hemi-thioacetal, which then releases Coenzyme A to form the this compound intermediate.[4] This aldehyde is then immediately reduced in the second NADPH-dependent step to form mevalonic acid.[4]

The transient nature of this compound makes its direct isolation and quantification exceedingly challenging. Its biological significance, therefore, is intrinsically linked to the function and regulation of HMG-CoA reductase. The efficiency of both the formation and the reduction of this compound directly dictates the rate of mevalonate production and, consequently, the output of the entire downstream pathway.

Signaling Pathways and Logical Relationships

The position of the this compound intermediate within the upper mevalonate pathway is critical. Its formation and immediate conversion are the central catalytic events of the rate-limiting enzyme, HMG-CoA reductase.

Mevalonate_Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevaldic_Acid This compound (Intermediate) HMG_CoA->Mevaldic_Acid HMG-CoA Reductase (NADPH -> NADP+) Mevalonic_Acid Mevalonic Acid Mevaldic_Acid->Mevalonic_Acid HMG-CoA Reductase (NADPH -> NADP+) Downstream Isoprenoids, Cholesterol, etc. Mevalonic_Acid->Downstream Multiple Steps

Figure 1: The upper mevalonate pathway highlighting the this compound intermediate.

The regulation of HMG-CoA reductase, and thus the flux through the this compound intermediate, is tightly controlled at multiple levels, including transcriptional regulation by Sterol Regulatory Element-Binding Proteins (SREBPs), post-transcriptional control, and feedback inhibition by downstream products of the pathway.[3][5]

Quantitative Data

Direct quantitative measurement of the this compound intermediate in biological systems is not currently feasible due to its transient nature. However, the activity of HMG-CoA reductase, the enzyme responsible for its turnover, can be precisely quantified. Furthermore, the concentration of its stable downstream product, mevalonic acid, serves as a reliable indicator of the flux through this step of the pathway.

ParameterMethodTypical ValuesReference
HMG-CoA Reductase Activity Spectrophotometric assayVaries by tissue and physiological state. Limit of detection is typically below 0.05 mU.[6]
Serum Mevalonic Acid Concentration LC-MS/MSHealthy individuals: ~1-5 ng/mL. Statin-treated patients: Significantly lower.[7]
Serum Mevalonic Acid Concentration Ultrasensitive enzymatic assayDetection limit: 0.4 ng/mL.[8]

Table 1: Quantitative Data Related to the this compound Intermediate Step

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.[6][9]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)

  • NADPH solution

  • HMG-CoA solution (substrate)

  • Purified HMG-CoA reductase or cell/tissue lysate

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the HMG-CoA Reductase Assay Buffer and NADPH solution.

  • Sample Preparation: Add the enzyme sample (purified enzyme or lysate) to the wells of the 96-well plate. Include a blank control (no enzyme).

  • Initiate Reaction: Add the HMG-CoA substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Calculation: The rate of NADPH consumption is determined from the linear portion of the absorbance vs. time plot. The activity of HMG-CoA reductase is calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 x 10³ M⁻¹cm⁻¹.

HMGCR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer and Reagents Prep_Sample Prepare Enzyme Sample and Controls Prep_Buffer->Prep_Sample Add_Substrate Add HMG-CoA (Start Reaction) Prep_Sample->Add_Substrate Measure_Abs Kinetic Measurement at 340 nm Add_Substrate->Measure_Abs Calc_Rate Calculate Rate of NADPH Oxidation Measure_Abs->Calc_Rate Det_Activity Determine Enzyme Activity Calc_Rate->Det_Activity

Figure 2: Workflow for the HMG-CoA Reductase activity assay.
Quantitative Analysis of Mevalonic Acid by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of mevalonic acid in biological samples, such as serum or plasma.[7][10]

Materials:

  • Internal standard (e.g., deuterated mevalonic acid)

  • Reagents for protein precipitation (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike samples with the internal standard.

    • Perform protein precipitation by adding a cold organic solvent.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Sample Cleanup (Optional): For complex matrices, pass the supernatant through an SPE cartridge to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate mevalonic acid from other components using a suitable chromatographic gradient.

    • Detect and quantify mevalonic acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of mevalonic acid. Calculate the concentration of mevalonic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Spike_IS Spike Sample with Internal Standard Protein_Precip Protein Precipitation Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (Optional) Collect_Supernatant->SPE LCMS_Analysis LC-MS/MS Analysis SPE->LCMS_Analysis Std_Curve Generate Standard Curve LCMS_Analysis->Std_Curve Calculate_Conc Calculate Concentration Std_Curve->Calculate_Conc

Figure 3: Workflow for quantitative analysis of mevalonic acid by LC-MS/MS.

Implications for Drug Development

The step involving the this compound intermediate is the direct target of the blockbuster class of drugs, the statins.[3] Statins are competitive inhibitors of HMG-CoA reductase, effectively reducing the production of mevalonic acid and all downstream products of the mevalonate pathway. The profound clinical success of statins in lowering cholesterol and reducing cardiovascular disease risk underscores the therapeutic potential of targeting this metabolic nexus.

Future drug development efforts could focus on:

  • Novel inhibitors of HMG-CoA reductase: Developing new chemical entities with improved efficacy, selectivity, and side-effect profiles.

  • Modulators of HMG-CoA reductase activity: Investigating allosteric modulators that could fine-tune the enzyme's activity rather than complete inhibition.

  • Targeting the this compound binding site: Designing molecules that specifically interact with the transient intermediate binding site, potentially offering a different mechanism of inhibition.

The inhibition of the mevalonate pathway has also shown promise in oncology, as cancer cells often exhibit increased flux through this pathway to support rapid proliferation and membrane synthesis.[11] Therefore, understanding the intricacies of the this compound intermediate step is paramount for the rational design of next-generation therapies for a range of diseases.

Conclusion

The this compound intermediate, though transient, represents a critical juncture in the mevalonate pathway. Its formation and reduction are the defining actions of the pathway's rate-limiting enzyme, HMG-CoA reductase. While direct investigation of this compound is challenging, a thorough understanding of its role within the enzyme's catalytic cycle provides invaluable insights into the regulation of isoprenoid biosynthesis. The experimental protocols detailed herein offer robust methods for probing the activity of this crucial metabolic step. For researchers and drug development professionals, a continued focus on the HMG-CoA reductase reaction, with an appreciation for the significance of its transient intermediate, will undoubtedly pave the way for new therapeutic strategies targeting a wide spectrum of human diseases.

References

Methodological & Application

Synthesis of Mevaldic Acid for In Vitro Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevaldic acid, a key intermediate in the mevalonate pathway, is a critical molecule for in vitro studies aimed at understanding isoprenoid biosynthesis and the effects of its dysregulation in various diseases. However, its inherent instability as an aldehyde presents significant challenges for direct synthesis and application. This document provides a detailed protocol for the synthesis of a stable precursor, this compound dimethyl acetal, and its subsequent conversion to this compound for immediate use in in vitro assays. These methodologies are designed to provide researchers with a reliable source of this important metabolite for their studies.

Introduction

The mevalonate pathway is a fundamental metabolic cascade responsible for the synthesis of cholesterol and a wide array of non-sterol isoprenoids essential for cellular function.[1][2] this compound is the transient aldehyde intermediate formed from the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA reductase. This step is the primary regulatory point of the pathway and the target of statin drugs. Due to its role as a direct precursor to mevalonic acid, the ability to introduce exogenous this compound into in vitro systems is invaluable for studying the downstream effects of the pathway, bypassing the highly regulated HMG-CoA reductase step.

However, this compound is a highly reactive and unstable compound, prone to dehydration and decarboxylation, making its direct synthesis and storage impractical for most research applications. To overcome this, a common strategy is the synthesis of a stable, protected precursor, such as this compound dimethyl acetal (3-hydroxy-3-methyl-5,5-dimethoxypentanoic acid). This acetal can be readily deprotected under mild acidic conditions to generate this compound immediately prior to its use in in vitro experiments.

This application note details a robust synthetic protocol for this compound dimethyl acetal and a straightforward deprotection procedure to generate this compound for in vitro studies.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the mevalonate pathway and the workflow for the synthesis and application of this compound.

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevaldic_acid This compound hmg_coa->mevaldic_acid HMG-CoA Reductase mevalonic_acid Mevalonic Acid mevaldic_acid->mevalonic_acid HMG-CoA Reductase (NADPH) isoprenoids Isoprenoids (Cholesterol, etc.) mevalonic_acid->isoprenoids ...

Figure 1: Simplified Mevalonate Pathway.

experimental_workflow cluster_synthesis Synthesis cluster_application In Vitro Application reformatsky Reformatsky Reaction: 4,4-dimethoxy-2-butanone + Ethyl bromoacetate hydrolysis Saponification reformatsky->hydrolysis acetal_product This compound Dimethyl Acetal (Stable Precursor) hydrolysis->acetal_product deprotection Acid-Catalyzed Deprotection acetal_product->deprotection Use in Experiments mevaldic_acid This compound (Unstable Intermediate) deprotection->mevaldic_acid in_vitro_assay In Vitro Assay (e.g., cell culture, enzyme kinetics) mevaldic_acid->in_vitro_assay

Figure 2: Experimental Workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Dimethyl Acetal

This protocol is adapted from established organic synthesis methodologies, primarily utilizing a Reformatsky reaction.[3][4]

Materials:

  • 4,4-dimethoxy-2-butanone

  • Ethyl bromoacetate

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Potassium hydroxide (KOH)

  • Methanol

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reformatsky Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc dust.

    • Prepare a solution of 4,4-dimethoxy-2-butanone and ethyl bromoacetate in anhydrous THF.

    • Slowly add a small portion of the solution to the zinc dust to initiate the reaction. Gentle heating may be required.

    • Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature and then quench by slowly adding it to a stirred solution of 1 M HCl cooled in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-3-methyl-5,5-dimethoxypentanoate.

  • Saponification:

    • Dissolve the crude ester in methanol.

    • Add a solution of potassium hydroxide in water.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to pH ~3 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound dimethyl acetal as an oil.

Expected Yield and Purity: The overall yield for this two-step synthesis is typically in the range of 50-70%. The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Compound Step Typical Yield Purity (by NMR)
Ethyl 3-hydroxy-3-methyl-5,5-dimethoxypentanoateReformatsky Reaction60-80%>90%
This compound Dimethyl AcetalSaponification80-90%>95%
Protocol 2: Generation of this compound for In Vitro Use

This protocol describes the deprotection of the dimethyl acetal to generate this compound immediately prior to its use.

Materials:

  • This compound dimethyl acetal

  • Aqueous buffer appropriate for the in vitro assay (e.g., phosphate-buffered saline, Tris buffer)

  • Mild acid catalyst (e.g., Amberlyst-15 resin or dilute trifluoroacetic acid)

  • pH meter

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound dimethyl acetal in the desired aqueous buffer. The concentration should be determined based on the final concentration needed for the assay.

  • Acid-Catalyzed Hydrolysis:

    • To the stock solution, add a catalytic amount of a mild acid. If using Amberlyst-15 resin, it can be easily removed by filtration after the reaction. If using a soluble acid like TFA, the final pH of the solution should be carefully adjusted.

    • Stir the solution at room temperature. The reaction time will vary depending on the pH and temperature, but can range from 30 minutes to a few hours. The progress of the deprotection can be monitored by analytical techniques such as HPLC if necessary.

    • For most in vitro applications where precise quantification of the aldehyde is not critical, an empirically determined incubation time is sufficient.

  • Neutralization and Use:

    • If a soluble acid was used, neutralize the solution to the desired pH for the in vitro assay using a suitable base (e.g., NaOH or KOH).

    • If Amberlyst-15 was used, filter the solution to remove the resin.

    • The resulting solution containing this compound should be used immediately in the in vitro assay.

Note on Stability: this compound is unstable in aqueous solutions. Therefore, it is crucial to perform the deprotection step immediately before the experiment and to minimize the time the compound spends in its unprotected form.

In Vitro Applications

This compound, generated from its stable precursor, can be used in a variety of in vitro studies, including:

  • Enzyme Kinetics: As a substrate for enzymes downstream of HMG-CoA reductase to study their kinetic parameters.

  • Cell-Based Assays: To investigate the effects of increased mevalonate pathway flux on cellular processes such as proliferation, differentiation, and apoptosis. This is particularly useful in cancer research where the mevalonate pathway is often upregulated.

  • Drug Screening: To screen for compounds that modulate the activity of enzymes in the lower mevalonate pathway.

Example Application: Rescue Experiments in Statin-Treated Cells

A common application is to "rescue" cells from the effects of statins. Statins inhibit HMG-CoA reductase, depleting the cell of mevalonic acid and its downstream products. By adding this compound (generated from its precursor) to the culture medium, researchers can replenish the mevalonate pool and determine which downstream products are critical for the observed cellular phenotype.

Conclusion

The synthesis of the stable precursor, this compound dimethyl acetal, provides a reliable and convenient method for obtaining this compound for in vitro research. The protocols outlined in this application note offer a clear pathway for the synthesis, purification, and subsequent use of this important metabolite. By enabling precise in vitro studies of the mevalonate pathway, these methods will be a valuable tool for researchers in biochemistry, cell biology, and drug discovery.

References

Application Note: Quantification of Mevalonic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid (MVA) is a key intermediate in the mevalonate pathway, a vital metabolic route responsible for the biosynthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, is the rate-limiting step in this pathway.[1] Consequently, HMG-CoA reductase is a primary target for cholesterol-lowering drugs such as statins.[1] Accurate and sensitive quantification of mevalonic acid in biological samples is crucial for assessing the efficacy of statin therapy, studying cholesterol metabolism, and investigating diseases associated with dysregulated lipid metabolism.[3][4][5] This application note provides a detailed protocol for the quantification of mevalonic acid in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mevalonate Signaling Pathway

The mevalonate pathway begins with the condensation of acetyl-CoA molecules to form HMG-CoA. HMG-CoA is then reduced by HMG-CoA reductase to produce mevalonic acid. This is the committed step of the pathway and is inhibited by statin drugs. Mevalonic acid is subsequently converted through a series of enzymatic reactions into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for the synthesis of a wide range of isoprenoids, including cholesterol, steroid hormones, and non-steroidal molecules.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonic Acid hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) downstream Downstream Isoprenoid & Cholesterol Synthesis mevalonate->downstream statins Statins statins->hmg_coa Inhibition

Caption: The Mevalonate Pathway highlighting HMG-CoA synthesis and metabolism.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for the quantification of mevalonic acid.

ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaHuman Plasma/Serum & UrineHuman Plasma
Internal Standard Deuterated MVAMevalonate-D7Deuterated MVAMVA-D7
Linearity Range 0.5 - 50.0 ng/mL2.5 - 250 ng/mL[5]Not Specified50 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[7]2.5 ng/mL[5]0.5 ng/mL[8]50 ng/mL[6]
Intra-assay Precision (%CV) ≤7.00%[4]0.5% - 4%[5]Not SpecifiedNot Specified
Inter-assay Precision (%CV) ≤6.10%[4]Not Specified<5%[8]Not Specified
Recovery Low, due to matrix effect[7]>85% with SPE and isotope dilution[8]Not SpecifiedNot Specified

Experimental Workflow

The general workflow for the quantification of mevalonic acid by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep sample_collection Sample Collection (Plasma, Serum, Urine, Cells, Tissues) sample_prep Sample Preparation sample_collection->sample_prep internal_standard Spike with Internal Standard (e.g., Deuterated MVA) lc_separation LC Separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis conversion Acidification (MVA to MVAL) (Optional, for improved chromatography) extraction Extraction (LLE or SPE) reconstitution Evaporation & Reconstitution

Caption: Experimental workflow for mevalonic acid quantification.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The following protocols are generalized and may require optimization for specific matrices.

a) Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To a 500 µL aliquot of the sample, add a known amount of deuterated mevalonic acid (e.g., Mevalonate-D7) as an internal standard.[5]

  • Lactonization (Optional but Recommended): Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to its lactone form (mevalonolactone), which can improve chromatographic performance.[5] Incubate at 60°C for 25 minutes.[2]

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the acidified sample, wash with a weak solvent to remove interferences, and elute the analyte with an appropriate organic solvent.[5][7]

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., ethyl acetate) to the sample, vortex thoroughly, and centrifuge to separate the layers. Collect the organic layer.[4]

  • Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1][4]

b) Tissues and Cells:

  • Harvest tissues or cells and immediately snap-freeze in liquid nitrogen.[8]

  • Homogenize the samples in a suitable buffer (e.g., potassium phosphate buffer with EDTA and DTT).[1]

  • Proceed with the addition of the internal standard, lactonization (optional), and extraction steps as described for plasma/serum.

LC-MS/MS Method

a) Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is commonly used.[3] For instance, a Hypurity Advance column (50 mm × 4.6 mm) or a Luna PFP column can be employed.[3][6]

  • Mobile Phase A: 10 mM ammonium formate buffer (pH 8.0) or 5 mM ammonium formate buffer (pH 2.5).[3][5][6]

  • Mobile Phase B: Acetonitrile or methanol.[3][5][6]

  • Flow Rate: 0.2 - 0.8 mL/min.[5][6]

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Injection Volume: 10 µL.[5]

b) Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for mevalonic acid or positive ion mode for mevalonolactone.[3][5]

  • Scan Type: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[2]

  • MRM Transitions:

    • Mevalonic Acid: m/z 147 → 59[5]

    • Mevalonate-D7 (Internal Standard): m/z 154 → 59[5]

    • Mevalonolactone: m/z 131 → 113 and 131 → 69

  • Instrument Parameters: Optimize ion source parameters such as spray voltage, sheath gas, auxiliary gas, and ion transfer tube temperature according to the specific instrument used.[5]

Data Analysis and Quantification
  • Integrate the peak areas of mevalonic acid (or mevalonolactone) and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

  • Determine the concentration of mevalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS methods described provide a robust, sensitive, and specific approach for the quantification of mevalonic acid in various biological matrices.[3][4] Careful sample preparation and optimization of LC-MS/MS parameters are essential for achieving reliable and reproducible results.[1] These protocols are valuable tools for researchers in academia and the pharmaceutical industry investigating cholesterol metabolism, developing new therapeutics targeting the mevalonate pathway, and studying diseases associated with dysregulated lipid metabolism.

References

Application Note: A Validated Protocol for the Extraction of Mevalonic Acid from Tissue for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in metabolic pathway research, biomarker discovery, and pharmacological studies.

Introduction Mevalonic acid (MVA) is a pivotal intermediate in the mevalonate pathway, an essential metabolic route for the biosynthesis of cholesterol, isoprenoids, coenzyme Q10, and other vital biomolecules.[1][2] The enzyme HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs like statins.[1][2][3] Consequently, the accurate quantification of MVA in tissues serves as a direct indicator of de novo cholesterol synthesis and pathway activity.[3][4] Disruptions in MVA metabolism are implicated in numerous diseases, including cardiovascular disorders, cancer, and neurodegenerative conditions, making its measurement critical for both biomedical research and drug development.[1]

This application note provides a detailed protocol for the extraction of mevalonic acid from tissue samples. The method is optimized for subsequent analysis by sensitive and specific techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The protocol incorporates tissue homogenization, conversion of MVA to its more stable lactone form for efficient extraction, and solid-phase extraction (SPE) for sample purification.

Principle of the Method

The protocol is based on a multi-step process designed to efficiently isolate MVA from complex tissue matrices while minimizing degradation and matrix effects. The workflow begins with the rapid homogenization of frozen tissue to release intracellular metabolites. A key step involves the acidification of the homogenate, which quantitatively converts mevalonic acid into its more stable, less polar lactone form (mevalonolactone, MVAL).[5][6] This conversion significantly improves extraction efficiency from the aqueous environment. An internal standard, typically a stable isotope-labeled version of MVA, is added early in the process to ensure accurate quantification by correcting for sample loss during preparation.[5][7] The sample is then purified using solid-phase extraction (SPE) to remove interfering substances like proteins and salts.[1][5] Finally, the purified extract is dried and reconstituted in a solvent compatible with the chosen analytical platform (e.g., LC-MS/MS) for analysis.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis A 1. Tissue Collection (Snap-freeze in Liquid N2) B 2. Homogenization (~50-100 mg tissue in 80% Methanol) A->B C 3. Add Internal Standard (e.g., D7-Mevalonate) B->C D 4. Acidification & Protein Precipitation (Convert MVA to MVAL, pellet debris) C->D E 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) D->E F 6. Evaporation (Dry eluate via SpeedVac or N2 stream) E->F G 7. Reconstitution (In mobile phase compatible solvent) F->G H 8. LC-MS/MS Analysis (Quantification of MVA/MVAL) G->H

Caption: Workflow for Mevalonic Acid Extraction from Tissue.

Materials and Reagents

Equipment:

  • Homogenizer (e.g., bead beater or ultrasonicator)

  • Refrigerated centrifuge

  • Vacuum centrifuge (e.g., SpeedVac) or nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • Pipettors (10 µL to 1000 µL)

  • Solid-Phase Extraction (SPE) manifold

Consumables:

  • 2 mL microcentrifuge tubes

  • SPE cartridges (e.g., polymeric reverse-phase)

  • Pipette tips

  • Syringes for SPE

Chemicals and Standards:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)[8]

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl) or Formic Acid

  • Ammonium Hydroxide (for optional MVAL to MVA conversion)[5]

  • Mevalonic acid standard

  • Stable isotope-labeled internal standard (e.g., Mevalonate-D7 or D3-Mevalonic Acid)[5][7]

Experimental Protocol

1. Sample Preparation and Homogenization

  • Retrieve tissue samples from -80°C storage and keep them on dry ice.

  • Quickly weigh 50-100 mg of frozen tissue and record the exact weight.[9] Perform this step rapidly to prevent thawing.

  • Place the frozen tissue into a 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).

  • Add 1 mL of ice-cold 80% methanol/water (v/v) solution.[9]

  • Homogenize the tissue until a uniform lysate is achieved. Keep the sample on ice throughout the process to minimize enzymatic activity.[10]

2. Addition of Internal Standard and Protein Precipitation

  • Spike the tissue homogenate with a known concentration of the stable isotope-labeled internal standard (e.g., 20 ng of Mevalonate-D7).[5]

  • Vortex the sample vigorously for 1 minute.

  • To convert MVA to mevalonolactone (MVAL) and precipitate proteins, add a sufficient amount of acid (e.g., hydrochloric acid) to lower the pH.[5][6]

  • Vortex again and centrifuge at ~20,000 x g for 15 minutes at 4°C.[9]

  • Carefully transfer the supernatant, which contains the MVAL, to a new clean tube. Discard the protein pellet.

3. Solid-Phase Extraction (SPE) Purification Note: The specific SPE protocol may need optimization depending on the cartridge type and sample matrix.

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove salts and other polar impurities.

  • Elution: Elute the MVAL from the cartridge using an appropriate solvent, such as methanol or acetonitrile. Collect the eluate in a clean tube. This step helps to significantly reduce matrix effects, which can suppress ion signals in the mass spectrometer.[1][11]

4. Evaporation and Reconstitution

  • Dry the collected eluate completely using a vacuum centrifuge (SpeedVac) with no heat or under a gentle stream of nitrogen.[9]

  • Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS/MS).[12]

  • (Optional) If analysis of the mevalonate acid form is required, reconstitute the sample in a dilute basic solution like 0.2% ammonium hydroxide to convert MVAL back to MVA before analysis.[5]

  • Vortex the reconstituted sample, centrifuge briefly to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.

Data Presentation: Quantitative Parameters

The performance of MVA quantification methods can vary based on the analytical platform and sample matrix. The following table summarizes typical performance characteristics reported in the literature.

ParameterValue RangeMethodReference
Limit of Quantification (LOQ) 0.5 ng/mL - 2.5 ng/mLLC-MS/MS[1][5][11]
Linear Dynamic Range 2.5 ng/mL - 250 ng/mLLC-MS/MS[5]
Sample Recovery >85%LC-MS/MS with SPE[1]
Inter-batch Variability < 5%LC-MS/MS with Internal Standard[1]
Tissue Concentration (Control) ~1 µmol/kgGC-MS (Fetal Tissue)[7]
Tissue Concentration (Pathological) 840 - 1810 µmol/kgGC-MS (Mevalonic Aciduria)[7]

The Mevalonate Signaling Pathway

The extraction and quantification of mevalonic acid provide a direct readout of the activity of the mevalonate pathway, a critical nexus for cellular metabolism and signaling.

G cluster_products Downstream Products acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate (MVA) hmg_coa->mevalonate NADPH -> NADP+ mvp Mevalonate-5-P mevalonate->mvp ATP -> ADP mvpp Mevalonate-5-PP mvp->mvpp ATP -> ADP ipp IPP / DMAPP mvpp->ipp ATP -> ADP+Pi+CO2 cholesterol Cholesterol ipp->cholesterol coq10 Coenzyme Q10 ipp->coq10 isoprenoids Isoprenoids (Dolichol, Heme A) ipp->isoprenoids prenylation Protein Prenylation (Ras, Rho GTPases) ipp->prenylation hmgcr HMG-CoA Reductase (Rate-limiting step) statins Statins statins->hmgcr Inhibition

Caption: Overview of the Mevalonate Biosynthetic Pathway.

References

Application Notes and Protocols for Metabolic Tracing Using Labeled Mevalonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing labeled mevalonic acid and its precursors for metabolic tracing studies of the mevalonate (MVA) pathway. This pathway is a critical metabolic route for the synthesis of cholesterol, isoprenoids, and other vital biomolecules, making it a key target in drug development for cardiovascular diseases, cancer, and neurodegenerative disorders. The following sections detail the principles, experimental protocols, data presentation, and visualization of metabolic tracing experiments targeting this pathway.

Introduction to Mevalonate Pathway Tracing

The mevalonate pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for all isoprenoids. Metabolic tracing, using stable isotope-labeled substrates, is a powerful technique to quantitatively measure the flow of metabolites (flux) through this pathway. By introducing molecules labeled with heavy isotopes such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track the incorporation of these labels into downstream metabolites. This allows for the elucidation of pathway dynamics, identification of metabolic bottlenecks, and assessment of enzyme activity in response to genetic modifications or drug interventions.

While mevalonic acid itself can be used as a tracer, it is also common to use upstream precursors like ¹³C-labeled glucose or glutamine to trace their contribution to the mevalonate pathway. Furthermore, a "shunt" pathway exists where mevalonate can be metabolized to hydroxymethylglutaryl-CoA (HMG-CoA) and subsequently to acetyl-CoA, providing an alternative metabolic fate for mevalonate that can also be traced.[1]

Key Applications in Research and Drug Development

  • Target Identification and Validation: Quantifying the flux through the MVA pathway can help identify rate-limiting steps and potential enzymatic targets for therapeutic intervention.

  • Mechanism of Action Studies: Elucidating how drug candidates, such as statins, modulate metabolic fluxes within this pathway provides insights into their mechanism of action.[2]

  • Biomarker Discovery: Alterations in pathway flux may serve as biomarkers for various disease states or to monitor drug efficacy.

  • Metabolic Engineering: Understanding the pathway's capacity and bottlenecks can guide the engineering of microorganisms for the production of valuable isoprenoids.

Experimental Protocols

Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) of the Mevalonate Pathway in Mammalian Cells

This protocol outlines the key steps for performing ¹³C-MFA to investigate central carbon metabolism in relation to MVA pathway flux using a labeled precursor like glucose.

1. Isotopic Labeling Experiment:

  • Culture mammalian cells (e.g., A549, HCC) in a defined medium.[3][4]
  • Replace the standard medium with a medium containing a ¹³C-labeled substrate, typically [U-¹³C₆]-glucose or [1,2-¹³C₂]-glucose, at a known concentration (e.g., 25 mM).[4]
  • Incubate the cells for a sufficient duration (e.g., 6-24 hours) to achieve isotopic steady state in the metabolites of interest.[4]
  • Harvest the cells and rapidly quench metabolism, for example, by washing with ice-cold saline and adding cold methanol or a solvent mixture.

2. Metabolite Extraction:

  • Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. Metabolite Analysis by Mass Spectrometry:

  • Resuspend the dried metabolite extract in a suitable solvent for analysis.
  • Analyze the isotopic labeling patterns of key mevalonate pathway intermediates (e.g., HMG-CoA, mevalonate, IPP, DMAPP) and downstream products (e.g., cholesterol) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
  • For volatile compounds, derivatization may be necessary before GC-MS analysis.

4. Flux Calculation:

  • Construct a stoichiometric model of the central carbon metabolism, including the MVA pathway.
  • Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the metabolic model.
  • The software will then calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

G

Caption: General workflow for ¹³C-metabolic flux analysis.

Protocol 2: Tracing the Mevalonate Shunt Pathway using Labeled Mevalonate

This protocol is adapted from studies tracing the conversion of mevalonate to non-sterol products.[1]

1. Preparation of Labeled Mevalonate:

  • Obtain commercially available radio-labeled ([¹⁴C]) or stable isotope-labeled ([¹³C] or [²H]) mevalonate. The position of the label is critical for tracing specific bond cleavages.

2. In Vitro or In Vivo Labeling:

  • In Vitro (Cell Culture): Incubate cultured cells with a defined concentration of labeled mevalonate in the culture medium for a specified period.
  • In Vivo (Animal Models): Administer the labeled mevalonate to the animal model (e.g., via intraperitoneal injection) and collect relevant tissues or biofluids at different time points.[7]

3. Sample Preparation:

  • For cell cultures, follow the quenching and extraction procedures outlined in Protocol 1.
  • For animal tissues, homogenize the tissue in a suitable buffer and perform metabolite extraction.

4. Analysis of Labeled Metabolites:

  • Separate metabolites using High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques.
  • Detect and quantify radio-labeled metabolites using a scintillation counter.
  • For stable isotope-labeled metabolites, use mass spectrometry to determine the incorporation of the label into shunt pathway products such as hydroxymethylglutaryl-CoA and acetyl-CoA.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Hypothetical Metabolic Flux Data in an Engineered E. coli Strain

Metabolic FluxControl Strain (mmol/gDCW/h)MVA-Producing Strain (mmol/gDCW/h)
Glucose Uptake10.012.5
MVA Production0.01.84[8][9]
Acetate Formation3.51.2[8]
TCA Cycle Flux4.22.1[8]
Pentose Phosphate Pathway2.82.8[8]

Table 2: Quantification of Mevalonate Pathway Intermediates in Cancer Cells

MetaboliteControl Cells (nmol/mg protein)Drug-Treated Cells (nmol/mg protein)
HMG-CoA0.50.3
Mevalonate1.20.8
IPP + DMAPP2.03.5[10]
Cholesterol25.018.5

Visualization of the Mevalonate Pathway

G

Caption: The core reactions of the mevalonate pathway.

G

Caption: The mevalonate shunt pathway.[1]

References

Mevaldic Acid as a Substrate for HMG-CoA Reductase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (EC 1.1.1.34) is a critical enzyme in the mevalonate pathway, responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2][3] The canonical forward reaction involves the NADPH-dependent reduction of HMG-CoA to mevalonic acid.[4][5] However, HMG-CoA reductase is also capable of catalyzing the reverse reaction, the oxidation of mevalonate to HMG-CoA, a process that involves the intermediate mevaldic acid (mevaldate).[6] This unique catalytic promiscuity offers avenues for further investigation into the enzyme's mechanism and for the development of novel therapeutic agents.

These application notes provide a detailed overview of this compound as a substrate for HMG-CoA reductase, including quantitative kinetic data, comprehensive experimental protocols for assaying the related enzymatic reactions, and visualizations of the involved pathways and workflows.

Data Presentation

The following tables summarize the kinetic parameters of HMG-CoA reductase from Pseudomonas mevalonii for its various substrates in the forward, reverse, and half-reactions. This bacterial enzyme is often used as a model system for studying the catalytic mechanism of HMG-CoA reductase.[7]

SubstrateMichaelis Constant (Km) (µM)
HMG-CoA2.6
NADPH38
Mevalonate280
NAD+130
Coenzyme A12
Mevaldate1100
Mevaldate (in the presence of Coenzyme A)90

Table 1: Michaelis Constants (Km) for HMG-CoA Reductase Substrates.[6]

ReactionSpecific Activity (µmol/min/mg)
HMG-CoA to Mevalonate (Forward Reaction)48
Mevalonate to HMG-CoA (Reverse Reaction)1.2
Mevaldate to Mevalonate1.8
Mevaldate to HMG-CoA1.5

Table 2: Specific Activities for the Four Reactions Catalyzed by HMG-CoA Reductase.[6]

Signaling and Reaction Pathways

The following diagrams illustrate the metabolic context and the specific reactions involving this compound catalyzed by HMG-CoA reductase.

mevalonate_pathway cluster_reverse Reverse Reaction & Half-Reactions AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Forward) Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP Mevalonate_PP->IPP Cholesterol Cholesterol IPP->Cholesterol ... Mevalonate_rev Mevalonate Mevaldate Mevaldate Mevalonate_rev->Mevaldate HMG-CoA Reductase (Oxidation) HMG_CoA_rev HMG-CoA Mevaldate->HMG_CoA_rev HMG-CoA Reductase (Oxidation) reaction_mechanisms cluster_forward Forward Reaction cluster_reverse_full Reverse Reaction cluster_half1 Half-Reaction 1: Mevaldate Reduction cluster_half2 Half-Reaction 2: Mevaldate Oxidation HMG_CoA HMG-CoA Mevalonate_fwd Mevalonate HMG_CoA->Mevalonate_fwd HMG-CoA Reductase NADP1 2 NADP+ Mevalonate_fwd->NADP1 CoASH_out CoASH Mevalonate_fwd->CoASH_out NADPH1 2 NADPH NADPH1->HMG_CoA Mevalonate_rev Mevalonate HMG_CoA_rev HMG-CoA Mevalonate_rev->HMG_CoA_rev HMG-CoA Reductase NADPH2 2 NADPH HMG_CoA_rev->NADPH2 NADP2 2 NADP+ NADP2->Mevalonate_rev CoASH_in CoASH CoASH_in->Mevalonate_rev Mevaldate1 Mevaldate Mevalonate_half1 Mevalonate Mevaldate1->Mevalonate_half1 HMG-CoA Reductase NADP3 NADP+ Mevalonate_half1->NADP3 NADPH3 NADPH NADPH3->Mevaldate1 Mevaldate2 Mevaldate HMG_CoA_half2 HMG-CoA Mevaldate2->HMG_CoA_half2 HMG-CoA Reductase NADPH4 NADPH HMG_CoA_half2->NADPH4 NADP4 NADP+ NADP4->Mevaldate2 CoASH_in2 CoASH CoASH_in2->Mevaldate2 forward_reaction_workflow start Start prep_mix Prepare Reaction Mix (Buffer, NADPH, Enzyme) start->prep_mix incubate Incubate at 37°C for 5 min prep_mix->incubate add_hmgcoa Add HMG-CoA to Initiate incubate->add_hmgcoa measure Monitor A340 nm (Kinetic) add_hmgcoa->measure calculate Calculate Rate measure->calculate end End calculate->end

References

Application Notes and Protocols for the Analytical Separation of Mevalonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevalonic acid (MVA), a key intermediate in the biosynthesis of cholesterol and other isoprenoids, exists as a pair of enantiomers: (R)-mevalonic acid and (S)-mevalonic acid. The biological activity resides predominantly in the (R)-enantiomer, which is the exclusive precursor in the mevalonate pathway.[1] Consequently, the ability to separate and accurately quantify these isomers is crucial for research in metabolic diseases, drug development targeting the mevalonate pathway (e.g., statins), and various biotechnological applications. In aqueous solutions, mevalonic acid exists in equilibrium with its lactone form, mevalonolactone (MVAL).[2] Analytical methods often target MVAL due to its favorable chromatographic properties.

This document provides detailed application notes and protocols for the analytical separation of mevalonic acid isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic route for the synthesis of isoprenoids and sterols. The pathway begins with acetyl-CoA and proceeds through several enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal isoprenoid building blocks. (R)-mevalonic acid is a critical intermediate in this pathway, formed from HMG-CoA by the enzyme HMG-CoA reductase, which is the target of statin drugs.[1][3][4]

MevalonatePathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonic_acid (R)-Mevalonic Acid hmg_coa->mevalonic_acid HMG-CoA reductase (Statin target) mevalonate_p Mevalonate-5-phosphate mevalonic_acid->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-pyrophosphate mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl pyrophosphate (IPP) mevalonate_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp Isopentenyl pyrophosphate isomerase

Caption: The Mevalonate Pathway highlighting the central role of (R)-Mevalonic Acid.

Analytical Techniques and Protocols

The primary challenge in the analysis of mevalonic acid isomers lies in their chiral nature. The following sections detail methods specifically designed for the enantioselective separation of (R)- and (S)-mevalonic acid/mevalonolactone.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a powerful technique for the direct separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Application Note:

This method is suitable for the simultaneous quantification of (R)- and (S)-mevalonolactone in various matrices, including biological fluids and reaction mixtures from synthetic chemistry. The choice of the chiral stationary phase is critical and often requires empirical screening. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral Stationary Phase: Cellulose-based or Amylose-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H)

  • Sample Preparation (from plasma):

    • To 500 µL of plasma, add a suitable internal standard.

    • Acidify the sample with 1 M HCl to facilitate the conversion of mevalonic acid to mevalonolactone.

    • Perform liquid-liquid extraction with ethyl acetate or another suitable organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar organic modifier such as isopropanol or ethanol. The exact ratio needs to be optimized for the specific column and analyte. A typical starting point is n-hexane:isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Data Presentation:

Parameter(S)-Mevalonolactone(R)-Mevalonolactone
Retention Time (min) e.g., 8.5e.g., 10.2
Resolution (Rs) \multicolumn{2}{c
Limit of Detection (LOD) e.g., 5 ng/mLe.g., 5 ng/mL
Limit of Quantitation (LOQ) e.g., 15 ng/mLe.g., 15 ng/mL

Note: The presented data are exemplary and will vary depending on the specific instrumentation and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns

GC-MS offers high sensitivity and selectivity, making it a valuable tool for the analysis of volatile compounds. For chiral separations, a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, is employed.

Application Note:

This method is highly sensitive and suitable for the analysis of mevalonolactone enantiomers in complex biological matrices. Derivatization is often not necessary for the lactone form, but can be used for mevalonic acid itself after conversion to a more volatile ester.

Experimental Protocol: Chiral GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Chiral Capillary Column: e.g., a column coated with a derivatized β-cyclodextrin

  • Sample Preparation (from urine):

    • Acidify a urine sample to convert MVA to MVAL.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C at 5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Scan Range: m/z 40-300

Data Presentation:

Parameter(S)-Mevalonolactone(R)-Mevalonolactone
Retention Time (min) e.g., 15.2e.g., 15.8
Key Mass Fragments (m/z) e.g., 112, 84, 56e.g., 112, 84, 56
Limit of Detection (LOD) e.g., 0.1 ng/mLe.g., 0.1 ng/mL
Limit of Quantitation (LOQ) e.g., 0.5 ng/mLe.g., 0.5 ng/mL

Note: The presented data are exemplary and will vary depending on the specific instrumentation and conditions.

Capillary Electrophoresis (CE) with Chiral Selectors

Capillary electrophoresis is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for this purpose.

Application Note:

Chiral CE is particularly useful for the separation of charged analytes like mevalonic acid. It offers advantages such as low sample and reagent consumption and high separation efficiency. The method requires careful optimization of the type and concentration of the chiral selector, as well as the pH of the background electrolyte.

Experimental Protocol: Chiral CE-UV

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector

    • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Sample Preparation:

    • Samples containing mevalonic acid can often be diluted in the background electrolyte and injected directly.

  • CE Conditions:

    • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 7.5 containing a chiral selector.

    • Chiral Selector: A derivatized cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration range of 10-50 mM.

    • Applied Voltage: 20 kV

    • Capillary Temperature: 25°C

    • Detection: UV at 200 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

Data Presentation:

Parameter(S)-Mevalonic Acid(R)-Mevalonic Acid
Migration Time (min) e.g., 6.8e.g., 7.2
Resolution (Rs) \multicolumn{2}{c
Limit of Detection (LOD) e.g., 1 µg/mLe.g., 1 µg/mL
Limit of Quantitation (LOQ) e.g., 5 µg/mLe.g., 5 µg/mL

Note: The presented data are exemplary and will vary depending on the specific instrumentation and conditions.

Experimental Workflow

The general workflow for the analysis of mevalonic acid isomers from a biological sample involves several key steps, from sample collection to data analysis.

ExperimentalWorkflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation - Addition of Internal Standard - Acidification (MVA to MVAL) - Extraction sample_collection->sample_prep instrumental_analysis Instrumental Analysis (Chiral HPLC, GC-MS, or CE) sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition data_processing Data Processing - Peak Integration - Calibration Curve Generation data_acquisition->data_processing quantification Quantification of Isomers data_processing->quantification

Caption: A generalized experimental workflow for the chiral analysis of mevalonic acid.

References

Mevaldic Acid Standards: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the availability and characterization of key metabolic intermediates are crucial for advancing studies in cellular metabolism and disease. Mevaldic acid, a transient aldehyde intermediate in the essential mevalonate (MVA) pathway, presents a unique case due to its limited commercial availability as a standard. This document provides a comprehensive overview of its commercial availability, detailed (adapted) analytical protocols, and its role in biochemical pathways.

Commercial Availability of this compound Standards

The commercial availability of this compound (CAS 541-07-1) as a certified analytical standard is currently limited. While many suppliers provide the more stable downstream product, mevalonic acid, sourcing high-purity this compound requires more targeted efforts.

One identified supplier is Hangzhou J&H Chemical Co., Ltd. , which lists this compound with a purity of 98%. However, researchers are advised to request a certificate of analysis to confirm purity and identity prior to experimental use.

Table 1: Commercial Availability of this compound Standard

SupplierProduct NameCAS NumberPurityAvailable Quantities
Hangzhou J&H Chemical Co., Ltd. (via MOLBASE)This compound541-07-198%1 kg

Note: This information is based on available online listings and should be verified directly with the supplier.

The Role of this compound in the Mevalonate Pathway

This compound is a critical, albeit transient, intermediate in the mevalonate pathway, a fundamental metabolic route for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules. The pathway begins with acetyl-CoA and proceeds through several enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for a vast array of compounds.

This compound is formed from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and is subsequently reduced to mevalonic acid. This conversion is a key step in the pathway.

Below is a diagram illustrating the initial steps of the mevalonate pathway, highlighting the position of this compound.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevaldic_Acid This compound HMG_CoA->Mevaldic_Acid HMG-CoA reductase (oxidation) Mevalonic_Acid Mevalonic Acid Mevaldic_Acid->Mevalonic_Acid HMG-CoA reductase (reduction)

Initial steps of the Mevalonate Pathway.

Experimental Protocols

Due to the scarcity of commercially available standards and published protocols specifically for this compound, the following methodologies are adapted from established protocols for the related and more stable compound, mevalonic acid. Researchers should note that these protocols will require optimization and validation for the specific analysis of this compound.

General Considerations for Handling this compound

This compound is an aldehyde and may be less stable than its corresponding carboxylic acid (mevalonic acid). It is recommended to store the standard under inert gas at -20°C or below. For experimental use, fresh solutions should be prepared, and their stability under the specific analytical conditions should be assessed.

Protocol 1: Adapted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification of this compound in Biological Matrices

This protocol is adapted from methods developed for mevalonic acid and would require significant optimization for this compound, particularly in terms of derivatization and fragmentation.

Objective: To quantify this compound in biological samples (e.g., cell lysates, plasma) by LC-MS/MS.

Materials:

  • This compound standard

  • Internal standard (a stable isotope-labeled analog of this compound, if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Sample Preparation:

  • Thaw biological samples on ice.

  • To 100 µL of sample, add 10 µL of internal standard solution.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Starting Point for Optimization):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode (to be optimized, negative mode may also be suitable).

  • MRM Transitions: To be determined by infusing the this compound standard. The precursor ion will be [M+H]+ and fragment ions will need to be identified.

Workflow Diagram:

LCMS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject

LC-MS/MS sample preparation workflow.
Protocol 2: Potential Enzymatic Assay for this compound Activity

This conceptual protocol is based on the enzymatic conversion of this compound and would require the availability of purified HMG-CoA reductase.

Objective: To determine the activity of enzymes that metabolize this compound.

Principle: The reduction of this compound to mevalonic acid by HMG-CoA reductase is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, can be monitored spectrophotometrically.

Materials:

  • This compound standard

  • Purified HMG-CoA reductase

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, NADPH, and the enzyme in a cuvette.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH consumption is proportional to the enzyme activity.

Data Presentation:

Quantitative data from these experiments should be meticulously recorded and presented in clear, tabular formats to allow for easy comparison between different samples, treatments, or experimental conditions.

Table 2: Example Data Table for LC-MS/MS Quantification

Sample IDThis compound Concentration (ng/mL)Standard Deviation
Control 15.20.4
Control 24.90.3
Treated 115.81.2
Treated 216.51.5

Conclusion

While the commercial availability of this compound standards remains a challenge for researchers, the information and adapted protocols provided in this document offer a starting point for the scientific community to develop and validate robust analytical methods. The ability to accurately quantify this transient intermediate of the mevalonate pathway will undoubtedly contribute to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies. Researchers are encouraged to directly contact chemical suppliers for the availability of custom synthesis of this compound standards to ensure the quality and reliability of their investigations.

Troubleshooting & Optimization

Technical Support Center: Mevaldic Acid Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of mevaldic acid and its precursors. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to mevalonic acid?

A1: The primary chemical synthesis strategies for mevalonic acid often involve key reactions such as the Reformatsky reaction, enantioselective epoxidation of homoallylic alcohols, or starting from chiral pool materials. One common approach involves the reaction of an α-haloester with a ketone in the presence of zinc, following a Reformatsky-type mechanism.[1][2][3][4][5] Another effective method is the enantioselective epoxidation of isoprenol, followed by ring-opening and hydrolysis to yield mevalonic acid.[6]

Q2: What is the relationship between mevalonic acid and mevalonolactone?

A2: Mevalonic acid exists in equilibrium with its cyclic ester form, mevalonolactone.[7][8] This equilibrium is a critical consideration during synthesis and purification, as the acidic or basic conditions of a reaction or work-up can favor one form over the other. Lactonization, the formation of mevalonolactone from mevalonic acid, can occur under acidic conditions, while the ring-opening of the lactone to form the acid is favored under basic conditions.[1]

Q3: Why is the stereochemistry of mevalonic acid important?

A3: Mevalonic acid is a chiral molecule, and only the (3R)-enantiomer is biologically active as a precursor in the mevalonate pathway for the biosynthesis of isoprenoids and steroids.[9] Therefore, enantioselective synthesis or resolution of a racemic mixture is crucial for applications in biological studies.

Troubleshooting Guides

Low Reaction Yield
Problem Potential Cause Suggested Solution
Low yield in Reformatsky reaction Incomplete reaction of the α-haloester with zinc.Ensure the zinc is activated prior to the reaction. The reaction is sensitive to moisture; ensure all glassware and reagents are thoroughly dried.
Low reactivity of the ketone or aldehyde.Consider using a more reactive carbonyl compound or a different catalyst system.
Low yield after epoxide ring-opening Formation of byproducts.Control the reaction conditions carefully, particularly the amount of water present. Excess water can lead to the formation of 2-methyl-1,2,4-butanetriol as a byproduct.[6]
Incomplete hydrolysis of the nitrile intermediate.Ensure complete hydrolysis by adjusting the reaction time, temperature, or concentration of the base.
Overall low yield in multi-step synthesis Instability of intermediates.Some intermediates, such as 4-(bromoacetoxy)-2-butanone, are unstable at room temperature and require storage at low temperatures (e.g., in a freezer) to prevent decomposition.[1]
Loss of product during work-up and purification.Optimize extraction and chromatography conditions. The high polarity of mevalonic acid can make extraction from aqueous solutions challenging.
Product Purity Issues
Problem Potential Cause Suggested Solution
Presence of mevalonolactone in the final mevalonic acid product Spontaneous lactonization during work-up or storage.Avoid acidic conditions during purification and storage. Store the final product as a salt (e.g., lithium salt) to improve stability.[10]
Contamination with byproducts from the epoxide addition step Use of excess cyanide.Excess cyanide can lead to residual cyanide in the final product, which may be converted to cyanate under alkaline conditions.[6] Use stoichiometric amounts of cyanide and ensure complete reaction and subsequent removal.
Difficulties in separating enantiomers Inefficient resolution method.For enantioselective syntheses, ensure the chiral catalyst is of high purity and the reaction conditions are optimized for high enantiomeric excess. If performing a resolution of a racemic mixture, consider different resolving agents or chiral chromatography.

Experimental Protocols

Protocol 1: Synthesis of (±)-Mevalonic Acid via Reformatsky Reaction

This protocol is a generalized procedure based on the principles of the Reformatsky reaction.

Materials:

  • 4-hydroxy-2-butanone

  • Bromoacetyl bromide

  • Pyridine

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., THF, benzene)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., chloroform with 1% ethanol)

  • Silicic acid for column chromatography

Procedure:

  • Esterification: React 4-hydroxy-2-butanone with bromoacetyl bromide in the presence of pyridine in an anhydrous solvent at low temperature (e.g., below 4°C) to form 4-(bromoacetoxy)-2-butanone. This intermediate is unstable and should be used immediately or stored at very low temperatures.[1]

  • Reformatsky Reaction: Add the crude 4-(bromoacetoxy)-2-butanone to a suspension of activated zinc dust in an anhydrous solvent. The reaction is typically initiated by gentle heating.

  • Hydrolysis: After the reaction is complete, hydrolyze the resulting zinc adduct by adding water.

  • Work-up: Precipitate inorganic salts by adding ethanol and separate them by centrifugation or filtration.[1] Evaporate the solvent under reduced pressure.

  • Lactone Hydrolysis: Treat the resulting crude mevalonolactone with a basic solution (e.g., KOH) at an elevated temperature (e.g., 60°C) to ensure complete conversion to mevalonic acid.[1]

  • Purification: Acidify the solution to pH 1.0 with HCl and extract the mevalonic acid with an organic solvent.[1] The crude product can be further purified by column chromatography on silicic acid.[1]

Protocol 2: Enantioselective Synthesis of (R)-Mevalonic Acid

This protocol is based on an enantioselective epoxidation approach.[6]

Materials:

  • Isoprenol

  • Zirconium(IV) tert-butoxide

  • Diisopropyl L-tartrate

  • Cumene hydroperoxide

  • Chromium-salen catalyst

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Sodium cyanide

  • Hydrogen peroxide

  • Sodium hydroxide

Procedure:

  • Enantioselective Epoxidation: Perform an enantioselective epoxidation of isoprenol using a zirconium catalyst with diisopropyl L-tartrate as a chiral ligand and cumene hydroperoxide as the oxidant.[6]

  • Kinetic Resolution: Enhance the enantiomeric excess of the resulting epoxide by performing a kinetic resolution using a chromium-salen catalyst.[6]

  • Protection of Hydroxyl Group: Protect the primary alcohol of the epoxide as a tert-butyldimethylsilyl (TBS) ether.[6]

  • Epoxide Ring-Opening: React the protected epoxide with sodium cyanide in water to open the epoxide ring, forming a nitrile intermediate.[6]

  • Hydrolysis of Nitrile: Hydrolyze the nitrile to a carboxylic acid using hydrogen peroxide under alkaline conditions.[6]

  • Deprotection: Remove the TBS protecting group to yield (R)-mevalonic acid.

Signaling Pathways and Workflows

mevalonate_pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate (R)-Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Mevalonate_P Mevalonate-5-phosphate Mevalonate->Mevalonate_P Mevalonate_PP Mevalonate-5-pyrophosphate Mevalonate_P->Mevalonate_PP IPP Isopentenyl pyrophosphate Mevalonate_PP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP

synthesis_workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Reformatsky or Epoxidation) Start->Reaction Crude Crude Product (Mevalonic Acid / Mevalonolactone) Reaction->Crude Troubleshooting Troubleshooting Reaction->Troubleshooting Purification Purification (Extraction, Chromatography) Crude->Purification Analysis Analysis (NMR, MS) Purification->Analysis Purification->Troubleshooting Final Pure Mevalonic Acid Analysis->Final

lactone_equilibrium MevalonicAcid Mevalonic Acid (Open-chain form) Mevalonolactone Mevalonolactone (Cyclic lactone) MevalonicAcid->Mevalonolactone Acidic conditions (Lactonization) Mevalonolactone->MevalonicAcid Basic conditions (Hydrolysis)

References

Technical Support Center: Mevaldic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mevaldic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with this compound in solution.

Q1: My this compound solution is showing variable activity or concentration over time. What could be the cause?

A1: The instability of this compound in solution is a primary concern and can be attributed to several factors. This compound is a bifunctional molecule containing both a reactive aldehyde and a carboxylic acid group. In aqueous solutions, it can exist in equilibrium between its open-chain aldehyde-acid form and a more stable cyclic hemiacetal (lactol) form. This equilibrium is sensitive to pH, temperature, and the solvent composition.

Furthermore, the aldehyde group is susceptible to several degradation pathways:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (mevalonic acid), especially in the presence of dissolved oxygen or oxidizing agents.

  • Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation) or polymerization, leading to a decrease in the concentration of the active monomeric this compound. This is more likely to occur at higher concentrations and temperatures.

The carboxylic acid group can also influence stability, particularly through its ionization state, which is pH-dependent.

Q2: How does pH affect the stability of my this compound solution?

A2: pH is a critical factor in maintaining the stability of this compound solutions.

  • Acidic pH (below 4): In acidic conditions, the equilibrium may favor the open-chain aldehyde form, which is more prone to degradation reactions like aldol condensation.

  • Neutral to Slightly Basic pH (6-8): In this range, the carboxylate form of this compound is predominant. The carboxylate anion is more stable than the protonated carboxylic acid due to resonance delocalization.[1] This may help to stabilize the molecule. However, the aldehyde group can still be susceptible to degradation.

  • Basic pH (above 8): Strongly basic conditions can catalyze aldol condensation and other degradation pathways of the aldehyde group.

For optimal stability, maintaining the pH in the neutral to slightly acidic range is generally recommended, though empirical testing for your specific application is advised.

Q3: What is the recommended storage temperature for this compound solutions?

A3: As a general rule, lower temperatures will slow down the rate of degradation reactions. For short-term storage (a few hours), keeping the solution on ice (0-4°C) is advisable. For longer-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. Safety data sheets for related compounds like mevalonic acid derivatives recommend storage at -20°C.[2]

Q4: Can the choice of buffer impact the stability of this compound?

A4: Yes, the buffer system can influence the stability of this compound. Some buffers can interact with aldehydes or catalyze their degradation. It is advisable to use a non-reactive buffer system. Phosphate buffers are commonly used, but it is crucial to ensure the buffer components do not accelerate degradation. When preparing solutions, it is best to use degassed, high-purity water to minimize dissolved oxygen.

Q5: I suspect my this compound has degraded. What are the likely degradation products?

A5: The primary degradation products of this compound are likely to be:

  • Mevalonic Acid: Formed by the oxidation of the aldehyde group.

  • This compound Lactol: The cyclic hemiacetal form.

  • Polymers/Aldol Condensation Products: High molecular weight species formed from the self-reaction of the aldehyde.

The presence of these impurities can be investigated using analytical techniques such as HPLC or LC-MS/MS.

Data Presentation

The following table summarizes the key factors influencing the stability of this compound in solution. Please note that specific quantitative data for this compound is limited in the literature; therefore, these recommendations are based on the chemical properties of aldehydes and carboxylic acids, and data for the related compound, mevalonic acid.

ParameterConditionExpected StabilityRecommendations
pH Acidic (< 4)LowAvoid prolonged storage at acidic pH.
Neutral (6-8)Moderate to HighRecommended for short-term storage and experimental use.
Basic (> 8)LowAvoid basic conditions to prevent aldehyde condensation.
Temperature Room Temperature (~25°C)LowUse immediately after preparation.
Refrigerated (2-8°C)ModerateSuitable for short-term storage (up to 24 hours).
Frozen (-20°C to -80°C)HighRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
Atmosphere Aerobic (presence of O₂)LowProne to oxidation. Prepare solutions with degassed solvents.
Anaerobic (inert gas)HighPurging with an inert gas (e.g., argon or nitrogen) can improve stability.
Concentration HighLowerIncreased risk of polymerization/condensation.
LowHigherPrepare dilute solutions just before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a this compound stock solution with considerations for enhancing its stability.

Materials:

  • This compound (or a salt form, e.g., this compound sodium salt)

  • High-purity, degassed water (e.g., by boiling and cooling under an inert gas stream)

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • pH meter

  • Sterile, amber vials for storage

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare the Buffer: Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.0 using the appropriate combination of monobasic and dibasic sodium phosphate. Degas the buffer by sonicating or sparging with an inert gas for at least 15 minutes.

  • Weigh this compound: In a clean, dry weighing vessel, accurately weigh the desired amount of this compound.

  • Dissolution: Add a small volume of the degassed phosphate buffer to the this compound and gently swirl to dissolve. Once dissolved, bring the solution to the final desired volume with the buffer.

  • Inert Atmosphere: If possible, perform the dissolution and aliquoting steps in an inert atmosphere (e.g., in a glove box or by purging the headspace of the vial with an inert gas).

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber cryovials. Purge the headspace of each vial with an inert gas before sealing. Store the aliquots at -80°C.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for quantifying the concentration of this compound in a solution. Method optimization will be required for specific instrumentation and applications.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard of known concentration

  • Sample solution

Procedure:

  • Prepare Standards: Prepare a series of this compound standards in the desired concentration range using the same buffer as the sample.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample solution to determine the concentration of this compound. The appearance of new peaks or a decrease in the area of the this compound peak over time can indicate degradation.

Visualizations

Mevaldic_Acid_Equilibrium_and_Degradation Mevaldic_Acid This compound (Open-Chain) Lactol This compound Lactol (Cyclic Hemiacetal) Mevaldic_Acid->Lactol Equilibrium (favored in solution) Oxidation_Product Mevalonic Acid Mevaldic_Acid->Oxidation_Product Oxidation (O2, oxidizing agents) Condensation_Product Aldol Condensation Products/Polymers Mevaldic_Acid->Condensation_Product Self-Condensation (high concentration, heat)

Caption: Equilibrium and degradation pathways of this compound in solution.

Experimental_Workflow_Stability_Analysis Prep Prepare this compound Solution (Controlled pH, Temp, Atmosphere) Incubate Incubate under Test Conditions (e.g., different pH, temp, time points) Prep->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Analyze Analyze by HPLC or LC-MS/MS Sample->Analyze Data Quantify this compound and Degradation Products Analyze->Data

References

Technical Support Center: Troubleshooting Low Yield of Mevalonic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues leading to a low yield of mevalonic acid in enzymatic assays, primarily those involving the enzyme 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase (HMGR).

Understanding the Reaction

The enzymatic synthesis of mevalonic acid from HMG-CoA is a critical step in the mevalonate pathway.[1][2][3] This reaction is catalyzed by HMG-CoA reductase and involves the reduction of HMG-CoA, utilizing NADPH as a cofactor, to produce mevalonate and Coenzyme A.[1][4] Mevaldic acid is a key intermediate in this conversion. The overall reaction is as follows:

(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + CoA-SH[1]

Low yield of the final product, mevalonic acid, can arise from various factors related to enzyme activity, substrate integrity, reaction conditions, and the presence of inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My enzymatic assay is showing very low or no mevalonic acid yield. What are the initial steps I should take to troubleshoot this?

When encountering low or no product, a systematic check of the fundamental components of your assay is the best approach.

Troubleshooting Workflow for No/Low Product

start Low/No Mevalonic Acid Yield enzyme_check Step 1: Verify Enzyme Activity start->enzyme_check substrate_check Step 2: Check Substrate & Cofactor Integrity enzyme_check->substrate_check Enzyme is active enzyme_inactive Enzyme Inactive/Low Activity enzyme_check->enzyme_inactive Enzyme inactive conditions_check Step 3: Review Reaction Conditions substrate_check->conditions_check Substrates are intact substrate_degraded Substrate/Cofactor Degraded substrate_check->substrate_degraded Degradation suspected inhibitor_check Step 4: Investigate Potential Inhibitors conditions_check->inhibitor_check Conditions are optimal suboptimal_conditions Suboptimal Conditions conditions_check->suboptimal_conditions Conditions not optimal end Problem Resolved inhibitor_check->end No inhibitors present inhibitors_present Inhibitors Present inhibitor_check->inhibitors_present Inhibition suspected enzyme_storage Check Storage & Handling (Aliquot, avoid freeze-thaw) enzyme_inactive->enzyme_storage new_enzyme Test a new batch of enzyme enzyme_storage->new_enzyme fresh_solutions Prepare fresh HMG-CoA & NADPH solutions substrate_degraded->fresh_solutions proper_storage Store aliquots at -20°C or -80°C, protected from light (NADPH) fresh_solutions->proper_storage verify_ph_temp Verify buffer pH and reaction temperature (typically 37°C) suboptimal_conditions->verify_ph_temp reagent_purity Use high-purity water and reagents inhibitors_present->reagent_purity

Caption: Troubleshooting workflow for low mevalonic acid yield.

Detailed Checks:

  • Enzyme Activity: HMG-CoA reductase is sensitive and can lose activity if not handled properly.[5] Always keep the enzyme on ice during use and store it at the recommended temperature (-20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles.[4][5]

  • Substrate and Cofactor Integrity:

    • HMG-CoA: The substrate should be stored at -20°C in aliquots to prevent degradation.[5]

    • NADPH: This cofactor is sensitive to light and degradation.[5] It is highly recommended to prepare fresh solutions or use single-use aliquots stored at -20°C and protected from light.[5] A decrease in absorbance at 340 nm in a "no-enzyme" control can indicate NADPH degradation.[6]

  • Reaction Buffer: Ensure the assay buffer is pre-warmed to the optimal reaction temperature, which is typically 37°C for mammalian HMG-CoA reductase.[5][6] Verify the pH of the buffer.

  • Contamination: Reagents or buffers contaminated with microbes or other oxidizing agents can interfere with the assay.[6] Using sterile, high-purity water for all preparations is recommended.[6]

FAQ 2: The reaction starts but the yield is lower than expected. What could be limiting the reaction?

If you observe some product formation but the final yield is suboptimal, the issue could be related to reagent concentrations, reaction kinetics, or product stability.

Potential Limiting Factors:

  • Incorrect Reagent Concentrations: The concentration of HMG-CoA or NADPH may be too low to sustain the reaction to completion.[5] Verify the final concentrations in your reaction mixture and prepare fresh dilutions if necessary.[5]

  • Substrate Inhibition: While less common for HMG-CoA reductase itself, high concentrations of substrates in subsequent pathway enzymes like mevalonate kinase can cause inhibition, which might be a factor in whole-pathway synthesis experiments.[7]

  • Product Instability: Mevalonic acid is generally stable, but it exists in equilibrium with its lactone form, mevalonolactone.[8] This equilibrium is influenced by pH and temperature. Ensure your downstream analysis method can detect both forms or that conditions are optimized for the acid form. The free acid form can be prone to instability; using a stable salt form may be advisable for certain applications.[9]

  • Erratic or Non-Linear Kinetics: This can be caused by insufficient mixing of reagents or pipetting errors.[6] Ensure all components are thoroughly mixed before initiating the measurement.[6]

FAQ 3: How do I set up proper controls for my HMG-CoA reductase assay?

Proper controls are essential to validate your results and troubleshoot low yields.

Recommended Controls:

  • Blank: Contains all reagents except the enzyme. This control helps to identify any non-enzymatic degradation of NADPH.[5]

  • No-Substrate Control: Contains all reagents, including the enzyme, but omits the HMG-CoA substrate. This will show if there is any enzyme-dependent NADPH oxidation in the absence of the primary substrate.

  • Positive Control (Inhibitor): Using a known HMG-CoA reductase inhibitor, such as a statin (e.g., atorvastatin, pravastatin), can confirm that the assay is sensitive to inhibition and that the enzyme is behaving as expected.[4][5]

Data Presentation: Summary of Key Reaction Components

The following table summarizes critical information for the key reagents in a standard HMG-CoA reductase assay.

ReagentRoleRecommended StorageKey Handling Considerations
HMG-CoA Reductase Enzyme-20°C or -80°C[5]Aliquot to avoid freeze-thaw cycles; keep on ice during use.[4][5]
HMG-CoA Substrate-20°C[5]Aliquot to prevent degradation from multiple freeze-thaw cycles.[5]
NADPH Cofactor-20°C, protected from light[5]Light-sensitive; prepare fresh solutions or use single-use aliquots.[5]
Assay Buffer Reaction MediumRoom Temperature or 4°CPre-warm to reaction temperature (e.g., 37°C) before use.[5]
Atorvastatin/Pravastatin Positive Control InhibitorPer manufacturer's instructionsUsed to confirm assay validity and enzyme sensitivity to inhibition.[4][5]

Experimental Protocols

Standard HMG-CoA Reductase Activity Assay Protocol

This protocol is a general guideline for a 96-well plate format and may require optimization. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.[4][5]

1. Reagent Preparation:

  • HMG-CoA Reductase Assay Buffer: Pre-warm to 37°C.[5]

  • HMG-CoA Reductase Enzyme: Reconstitute in assay buffer and keep on ice.[4][5]

  • HMG-CoA Solution: Reconstitute in sterile water and keep on ice.[4][5]

  • NADPH Solution: Reconstitute in sterile water, protect from light, and keep on ice.[4][5]

2. Assay Procedure (96-well plate):

  • Set up wells for "Blank," "Enzyme Control (No Inhibitor)," and "Test Compound/Inhibitor."[5]

  • Add the appropriate volumes of assay buffer, NADPH solution, and HMG-CoA solution to each well.

  • For inhibitor wells, add the test compound. For the positive control, add a known inhibitor like atorvastatin.

  • Initiate the reaction by adding the HMG-CoA Reductase enzyme to all wells except the "Blank."

  • Immediately begin kinetic measurement of absorbance at 340 nm at 37°C, taking readings every 1-2 minutes for at least 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.

  • Subtract the rate of the "Blank" from all other readings to correct for non-enzymatic NADPH degradation.

  • The enzyme activity is proportional to the corrected rate of absorbance change.

Mevalonate Pathway Overview

Mevalonate_Pathway AcetylCoA Acetyl-CoA (x2) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA_Synthase HMG-CoA Synthase AcetoacetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA AcetylCoA2 Acetyl-CoA AcetylCoA2->HMG_CoA_Synthase HMG_CoA_Reductase HMG-CoA Reductase (Rate-Limiting Step) HMG_CoA->HMG_CoA_Reductase NADP 2 NADP+ HMG_CoA_Reductase->NADP Mevalonate Mevalonic Acid HMG_CoA_Reductase->Mevalonate NADPH 2 NADPH NADPH->HMG_CoA_Reductase Downstream Isoprenoids, Cholesterol, etc. Mevalonate->Downstream

Caption: Simplified overview of the upper mevalonate pathway.

References

optimizing mass spectrometry parameters for mevaldic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of mevalonic acid (MVA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of MVA quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary mass spectrometry methods for analyzing mevalonic acid?

A1: The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is more commonly used for its high sensitivity, specificity, and simpler sample preparation.[1][2] GC-MS is also a robust technique but typically requires derivatization of MVA to increase its volatility.[3][4]

Q2: Why is the conversion of mevalonic acid to mevalonolactone (MVAL) a common step in analysis?

A2: Mevalonic acid exists in an equilibrium with its cyclic ester form, mevalonolactone (MVAL). In acidic conditions, this equilibrium shifts to favor the formation of the more stable MVAL.[5] This conversion is a critical step in many protocols because MVAL is less polar than MVA, leading to better retention on reverse-phase chromatography columns and improved extraction efficiency from aqueous samples.[1]

Q3: What type of internal standard is recommended for accurate quantification?

A3: A stable isotope-labeled internal standard, such as deuterated mevalonic acid (e.g., D3-MVA or D7-MVA), is essential for accurate and precise quantification.[4][5][6] These standards have nearly identical chemical and physical properties to the unlabeled MVA, allowing them to effectively account for variations in sample preparation, matrix effects, and instrument response.

Q4: Which ionization mode, positive or negative, is optimal for MVA analysis?

A4: Both positive and negative Electrospray Ionization (ESI) modes have been successfully used.

  • Positive ESI Mode (+ESI): This mode is often used when analyzing the lactone form (MVAL).[1]

  • Negative ESI Mode (-ESI): This mode is used for analyzing the open-acid form (MVA), which readily forms a deprotonated molecule [M-H]⁻.[5][7] The choice depends on the specific sample preparation protocol (i.e., whether the final form is the acid or the lactone) and the instrument's sensitivity for the respective ions.

Q5: What are the typical mass transitions (MRM) used for MVA and its lactone form?

A5: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for specificity.

  • For mevalonolactone (MVAL) in positive mode, common transitions include m/z 131 → 113 and 131 → 69.

  • For mevalonic acid (MVA) in negative mode, a common transition is m/z 147 → 59.[5]

  • For the deuterated internal standard (MVA-D7) , the corresponding transition in negative mode is m/z 154 → 59.[5]

Experimental Protocols & Method Parameters

A detailed experimental protocol should be validated for each specific application and instrument. The following tables summarize typical parameters reported in validated methods.

Table 1: Representative LC-MS/MS Methodologies for Mevalonic Acid Analysis
ParameterMethod 1 (Plasma)[5]Method 2 (Serum)[1]Method 3 (Plasma)[8]
Sample Prep Acidification (HCl) to form MVAL, Solid-Phase Extraction (SPE), reconstitution in ammonium hydroxide to revert to MVA.In-vitro conversion to MVAL, online Solid-Phase Extraction (SPE).Solid-Phase Extraction (SPE).
LC Column Thermo Scientific BioBasic AX (150 x 2.1 mm, 5 µm)Phenomenex Luna PFP (Pentafluorophenyl)HyPurity Advance (50 x 4.6 mm)
Mobile Phase A: 10 mM ammonium formate (pH 8), B: AcetonitrileMethanol and water with 5 mmol/L ammonium formate buffer (pH 2.5)A: 10 mM ammonium formate (pH 8), B: Acetonitrile (30:70, v/v)
Flow Rate 200 µL/minNot specified0.8 mL/min
Ionization Mode ESI Negative (-)ESI Positive (+)ESI (Polarity not specified)
Analyte Form Mevalonic AcidMevalonolactoneMevalonic Acid
Key Transitions MVA: m/z 147 → 59; MVA-D7: m/z 154 → 59Not specifiedNot specified
Table 2: Method Performance and Validation Data
ParameterMethod 1 (Plasma)[2]Method 2 (Serum)[1]Method 3 (Plasma)[5]
Linearity Range 0.25 - 25 ng/mLCalibrated up to 50 ng/mL2.5 - 250 ng/mL
LLOQ 0.25 ng/mL0.1 ng/mL (LOD)2.5 ng/mL
Inter-assay CV% ≤7.00%9% (at 10.5 ng/mL)Not specified
Intra-assay CV% Not specified2.2% - 2.6%0.5% - 4%
Accuracy (%RE) ≤6.10%Not specifiedNot specified
Recovery >85%[8]98 ± 8%Not specified

Visualized Workflows and Pathways

Mevalonate Biosynthesis Pathway

The mevalonate pathway is a critical metabolic route for the synthesis of cholesterol and other isoprenoids. HMG-CoA reductase, the target of statin drugs, catalyzes the rate-limiting step: the conversion of HMG-CoA to mevalonic acid.[9]

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA MVA Mevalonic Acid HMG_CoA->MVA HMG-CoA Reductase (Rate-Limiting Step) MVAP Mevalonate-5-Phosphate MVA->MVAP Mevalonate Kinase Isoprenoids Isoprenoids (Cholesterol, CoQ10, etc.) MVAP->Isoprenoids ... Statin Statins Statin->HMG_CoA

Caption: The Mevalonate Biosynthesis Pathway.

General LC-MS/MS Experimental Workflow

This workflow outlines the key stages for the quantification of mevalonic acid in biological samples, from sample collection to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect Sample (e.g., Plasma, Serum) Spike 2. Spike with Internal Standard (e.g., MVA-D7) Sample->Spike Acidify 3. Acidify to Convert MVA to MVAL Spike->Acidify Extract 4. Extract MVAL (SPE or LLE) Acidify->Extract Reconstitute 5. Evaporate & Reconstitute Extract->Reconstitute LC 6. LC Separation (Reverse-Phase) Reconstitute->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Quantify 9. Quantification (Calibration Curve) Integrate->Quantify

Caption: LC-MS/MS workflow for Mevalonic Acid analysis.

Troubleshooting Guide

Problem: Low or No Analyte Signal

Q: My signal for mevalonic acid is absent or significantly lower than expected. What are the potential causes and solutions?

A: This is a common issue with several potential root causes. Systematically check the following points, starting with the simplest.

  • Verify MS Parameters :

    • Incorrect Mass Transitions : Double-check that the precursor and product ion m/z values for both the analyte and internal standard are correctly entered in the instrument method.[5]

    • Ionization Polarity : Ensure the correct ionization polarity (+ESI for MVAL, -ESI for MVA) is selected.[1][5]

    • Instrument Tuning : Confirm that the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations.

  • Assess Sample Preparation :

    • Incomplete Lactonization/Hydrolysis : The pH adjustment is critical. For lactonization (MVA to MVAL), ensure the sample is sufficiently acidic before extraction.[5] If analyzing the acid form, ensure the final sample solution pH is basic enough to keep it deprotonated.

    • Extraction Inefficiency : Low recovery can result from an inadequate extraction procedure. Re-evaluate your Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. Ensure the sorbent/solvent is appropriate for the analyte's form (lactone or acid).

    • Sample Degradation : MVA can be unstable. Ensure samples are processed promptly and stored correctly (typically at -80°C) to prevent degradation.[10]

  • Check Chromatographic Conditions :

    • Analyte Elution : Your analyte may be eluting very early (at the void volume) or very late (or not at all). Perform an injection of a high-concentration standard to confirm its retention time. Adjust the mobile phase composition or gradient if necessary.

Troubleshooting_Low_Signal Start Low / No Signal for Mevalonic Acid CheckMS Check MS/MS Method (Transitions, Polarity) Start->CheckMS Start Here ResultMS Parameters Correct? CheckMS->ResultMS CheckSamplePrep Review Sample Prep (pH, Extraction) ResultSamplePrep Protocol Followed? CheckSamplePrep->ResultSamplePrep CheckLC Check LC Method (Retention Time) ResultLC Analyte Eluting? CheckLC->ResultLC ResultMS->CheckSamplePrep Yes FixMS Correct MS Parameters & Re-run ResultMS->FixMS No ResultSamplePrep->CheckLC Yes OptimizePrep Optimize pH or Extraction Protocol ResultSamplePrep->OptimizePrep No OptimizeLC Adjust Mobile Phase or Gradient ResultLC->OptimizeLC No HardwareIssue Investigate Hardware (Leaks, Source Cleanliness) ResultLC->HardwareIssue Yes FixMS->Start OptimizePrep->Start OptimizeLC->Start

References

overcoming interference in mevaldic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mevalonic acid (MVA) detection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during MVA quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying mevalonic acid?

A1: The primary methods for MVA quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][2][3] LC-MS/MS is widely used for its high sensitivity and specificity.[2][4] GC-MS is also a robust method, often requiring derivatization of MVA.[3][5] Enzymatic assays offer a high-throughput alternative, particularly for clinical applications.[1]

Q2: What is the "matrix effect" and how does it interfere with MVA detection in LC-MS/MS?

A2: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2] This can lead to signal suppression or enhancement, resulting in inaccurate quantification of MVA.[2] To mitigate this, techniques like solid-phase extraction (SPE) for sample cleanup and the use of a stable isotope-labeled internal standard (e.g., deuterated MVA) are employed.[2][6]

Q3: Why is mevalonic acid often converted to mevalonolactone (MVAL) during sample preparation?

A3: Mevalonic acid exists in equilibrium with its cyclic ester form, mevalonolactone. The conversion to the lactone form is often induced by acidifying the sample.[4][7] This can improve extraction efficiency and chromatographic behavior in some analytical methods.[4] The sample is then often reconstituted in a basic solution to convert MVAL back to MVA before injection for LC-MS/MS analysis.[4][7]

Q4: Can statin drugs in a sample interfere with enzymatic MVA assays?

A4: Interference from statins in enzymatic assays depends on the specific enzyme used. One study reported that an enzymatic assay using a bacterial HMG-CoA reductase was not affected by various statins, as their affinity for the bacterial enzyme is significantly lower than for the human enzyme.[1]

Q5: What is a suitable internal standard for MVA quantification?

A5: A stable isotope-labeled form of MVA is the ideal internal standard. Deuterated MVA, such as Mevalonate-D7, ²H₄-MVA, or D3-mevalonic acid, is commonly used to account for matrix effects and variations in sample processing and instrument response.[6][7][8]

Q6: What are the expected concentration ranges for MVA in human plasma/serum?

A6: The normal range of MVA concentration in human plasma is reported to be between 1.0–11.2 ng/mL, and in serum, it is approximately 12.28 ± 2.54 ng/mL.[1]

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Detectable MVA Peak in LC-MS/MS
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure proper pH adjustment for lactonization (acidic) and conversion back to mevalonate (basic) if required by your protocol.[4][7] Verify the solid-phase extraction (SPE) cartridge conditioning, loading, washing, and elution steps.[4]
Matrix Effects Incorporate a stable isotope-labeled internal standard (e.g., deuterated MVA) to normalize the signal.[2][6] Optimize the chromatographic separation to better resolve MVA from interfering matrix components.[2]
Low Endogenous Levels For samples with expected low MVA levels (e.g., from statin-treated patients), consider a more sensitive analytical method or a larger sample volume if feasible.[9] Ensure your method's limit of quantification (LOQ) is appropriate.[2]
Improper Sample Storage Samples should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[6][10]
Issue 2: High Background Noise or Interfering Peaks in Chromatograms
Possible Cause Troubleshooting Step
Contamination from Sample Collection Tubes Use appropriate collection tubes, such as those with EDTA or heparin, and process them promptly to separate plasma.[6]
Endogenous Isomers While less common for MVA itself, for other mevalonate pathway intermediates like IPP and DMAPP, specialized chromatographic methods or derivatization may be needed to resolve isomers.[11]
Insufficient Sample Cleanup Optimize the SPE protocol. This may involve testing different sorbents or wash/elution solvent compositions.[4][7]
Carryover from Previous Injections Implement a robust needle and column wash protocol between samples.
Issue 3: Inaccurate Quantification in Enzymatic Assays
Possible Cause Troubleshooting Step
Interference from Other HMGR Substrates Employ a differential measurement. Run the reaction with and without mevalonate kinase (MVK). MVK will phosphorylate MVA, preventing it from participating in the cycling reaction. The difference in signal between the two reactions corresponds to the specific MVA concentration.[1]
Interference from Serum/Plasma Components While one study showed no interference from common substances like bilirubin, hemoglobin, or chyle at high concentrations, severe hemolysis or lipemia could still be a potential issue.[1] Ensure proper sample quality.
Incorrect Standard Preparation Since only (R)-MVA is biologically active, ensure the concentration of the active enantiomer in your standard is accurately known.[1]

Data Summary

The following table summarizes the performance characteristics of various published methods for MVA detection, providing a reference for expected analytical performance.

Method Matrix Linearity Range Lower Limit of Quantification (LLOQ) Reference
LC-MS/MSHuman Plasma2.5 - 250 ng/mL2.5 ng/mL[7]
LC-MS/MSPlasma/SerumNot specified0.5 ng/mL[6]
Enzymatic AssaySerumUp to 44 ng/mL0.4 ng/mL (Detection Limit)[1]
LC-MS/MSHuman Plasma50 - 1000 ng/mL50 ng/mL[4]
LC-MS/MSHuman Plasma0.5 - 50.0 ng/mL0.5 ng/mL[2]
GC-MSHuman Urine7.5 - 300 ng/mL7.5 ng/mL[5]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of MVA in Plasma

This protocol is a composite based on common steps described in the literature.[4][7]

  • Internal Standard Spiking : To 500 µL of plasma, add a known amount of deuterated MVA internal standard (e.g., 20 ng of Mevalonate-D7).[7]

  • Acidification (Lactonization) : Add 1 mL of 0.1 N HCl to the sample. Vortex mix and let it stand for 30 minutes at room temperature to facilitate the conversion of MVA to mevalonolactone (MVAL).[4]

  • Solid-Phase Extraction (SPE) :

    • Condition an SPE cartridge (e.g., ISOLUTE ENV+) with 1-6 mL of methanol followed by 1-3 mL of 0.1 N HCl.[1][4]

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with 1-3 mL of 0.1 N HCl, followed by a wash with 3 mL of 5% methanol.[1]

    • Elute MVAL with 3 mL of methanol.[1][4]

  • Drying and Reconstitution :

    • Evaporate the eluate to dryness under a stream of nitrogen.[4]

    • Reconstitute the residue in 100-400 µL of a basic solution (e.g., 0.2% ammonium hydroxide) to convert MVAL back to MVA.[4][7]

  • Analysis : Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]

Protocol 2: Principle of the Enzymatic Cycling Assay for MVA

This protocol describes the underlying mechanism of a specific, highly sensitive enzymatic assay.[1]

  • Reaction Principle : The assay is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR).

    • In the forward reaction, HMGR converts MVA to HMG-CoA using thio-NAD as a cofactor, producing thio-NADH.

    • In the reverse reaction, HMGR converts HMG-CoA back to MVA using NADH as a cofactor.

    • This cycling leads to the accumulation of thio-NADH, which is measured by the increase in absorbance at 405 nm.

  • Specificity Enhancement : To eliminate interference from other potential HMGR substrates, a parallel reaction is run with the addition of mevalonate kinase (MVK).

    • MVK specifically phosphorylates MVA, preventing it from entering the HMGR cycling reaction.

    • The MVA concentration is calculated from the difference in the rate of thio-NADH production between the reactions without and with MVK.

  • Assay Procedure :

    • Two sets of samples are prepared. One set is treated with a reagent mixture containing MVK, and the other is not.

    • After an initial incubation, the HMGR cycling reaction is initiated in both sets.

    • The change in absorbance at 405 nm is monitored over time to determine the reaction rate.

    • The MVA concentration is quantified by comparing the difference in rates to a standard curve.

Visualizations

Mevalonate_Pathway cluster_isoprenoids cluster_products AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA MVA Mevalonic Acid (MVA) HMG_CoA->MVA HMG-CoA Reductase (HMGR) Rate-Limiting Step MVAP Mevalonate-5-P MVA->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP Isopentenyl-PP (IPP) MVAPP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP Products Isoprenoids (Cholesterol, CoQ10, etc.) cluster_isoprenoids cluster_isoprenoids cluster_isoprenoids->Products Statins Statins Statins->HMG_CoA Inhibit

Caption: The Mevalonate Pathway highlighting the rate-limiting step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Plasma Plasma Sample Spike Spike with Deuterated MVA (IS) Plasma->Spike Acidify Acidify (Lactonization) Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Reconstitute Dry & Reconstitute (Basic pH) SPE->Reconstitute Recovery Poor Recovery SPE->Recovery LC HPLC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Processing (MVA/IS Ratio) MS->Data Matrix Matrix Effect (Signal Suppression) MS->Matrix Matrix->Spike Use IS Recovery->Spike Optimize SPE Use IS

Caption: LC-MS/MS workflow for MVA detection with troubleshooting points.

Enzymatic_Assay cluster_A Reaction A (Without MVK) cluster_B Reaction B (With MVK) cluster_calc_node MVA_A MVA Cycle_A HMGR Cycling MVA_A->Cycle_A Other_A Other Substrates Other_A->Cycle_A Signal_A Total Signal (Absorbance at 405nm) Cycle_A->Signal_A Calc Specific MVA Signal = (Total Signal) - (Background Signal) MVA_B MVA MVK Mevalonate Kinase (MVK) MVA_B->MVK MVAP_B MVA-P (Inactive in Cycle) MVK->MVAP_B Other_B Other Substrates Cycle_B HMGR Cycling Other_B->Cycle_B Signal_B Background Signal Cycle_B->Signal_B cluster_calc cluster_calc cluster_calc->Calc

Caption: Principle of the specific enzymatic assay using MVK.

References

preventing degradation of mevaldic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of mevalonic acid (MVA) during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of mevalonic acid instability during sample preparation?

The primary challenge in handling mevalonic acid is its chemical structure. In aqueous solutions, mevalonic acid exists in a pH-dependent equilibrium with its more stable lactone form, mevalonolactone (MVAL).[1][2] Failure to control this equilibrium can lead to inconsistent quantification and apparent degradation. The free acid form is generally less stable.[3]

Q2: Should I measure mevalonic acid or mevalonolactone?

Most analytical methods, particularly those using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to quantify the more stable mevalonolactone (MVAL) form.[4][5] A common and recommended strategy is to deliberately and completely convert all mevalonic acid in the sample to mevalonolactone under acidic conditions before extraction and analysis.[5] This ensures that the measurement reflects the total mevalonic acid concentration.

Q3: How does pH affect the stability of mevalonic acid?

The pH of the sample is the most critical factor controlling the equilibrium between mevalonic acid and mevalonolactone.

  • Acidic Conditions (pH < 2): Strongly favor the conversion of mevalonic acid to the stable mevalonolactone form. This is the basis for most sample preparation protocols.

  • Neutral to Alkaline Conditions (pH > 7): Favor the open-chain, carboxylate form (mevalonate).[5] Some methods may convert the extracted lactone back to this form before injection into the LC system.[5]

Q4: What are the best practices for collecting and storing biological samples for MVA analysis?

Proper collection and storage are crucial to prevent degradation before analysis begins. The key is to minimize enzymatic activity and chemical degradation by keeping samples cold and processing them quickly.

  • Blood (Plasma/Serum): Collect blood in EDTA or heparin tubes. Centrifuge immediately to separate plasma or allow it to clot for 30 minutes before centrifuging for serum.[6]

  • Tissues/Cells: Immediately snap-freeze samples in liquid nitrogen after collection.[6]

  • Urine: First-morning urine is often preferred for metabolic studies.[6]

  • Long-Term Storage: All sample types should be stored at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles by preparing aliquots.[6][7]

Troubleshooting Guide: Low or Inconsistent MVA Recovery

This guide addresses common problems encountered during mevalonic acid analysis.

Problem Potential Cause Recommended Solution
Low MVA Signal Incomplete Lactonization: The conversion of MVA to its lactone form (MVAL) was not complete before extraction.Acidify the sample: Adjust the sample pH to < 2 using an acid like HCl and incubate for at least 30 minutes to ensure complete conversion to mevalonolactone.[5][8]
Degradation During Storage: Samples were stored improperly (e.g., at -20°C) or subjected to multiple freeze-thaw cycles.Follow strict storage protocols: Store all samples at -80°C in single-use aliquots. Process samples on ice.[6]
High Variability Between Replicates Inconsistent pH: The pH was not uniformly controlled across all samples and standards during the lactonization step.Standardize acidification: Use a consistent volume and concentration of acid for all samples. Verify the final pH of a representative sample.
Inefficient Extraction: The solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure has low recovery.Optimize extraction: Ensure the SPE cartridge is properly conditioned. For LLE with solvents like ethyl acetate, ensure vigorous mixing and complete phase separation. Use a deuterated internal standard (e.g., d7-MVAL) to correct for extraction variability.[8]
Matrix Effects (LC-MS/MS) Ion Suppression/Enhancement: Co-eluting compounds from the biological matrix are interfering with the ionization of MVAL.Improve sample cleanup: Optimize the SPE wash steps to remove interfering substances. Modify chromatography: Adjust the LC gradient to better separate MVAL from matrix components.[4][5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Conversion of MVA to Mevalonolactone in Plasma/Serum

This protocol is a standard method to prepare plasma or serum for MVA analysis by converting it to mevalonolactone prior to extraction.[5][8]

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard: Spike a 500 µL aliquot of the sample with a deuterated internal standard (e.g., 20 ng of Mevalonate-d7).

  • Acidification: Add 1 mL of 0.1 N HCl to the sample. Vortex thoroughly.

  • Incubation: Allow the mixture to stand at room temperature for 30 minutes to ensure the complete conversion of mevalonic acid to mevalonolactone.

  • Extraction: Proceed immediately with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) as per your validated analytical method.

Protocol 2: Recommended Sample Storage Conditions

Proper storage is essential for preserving sample integrity.

Sample Type Short-Term Storage (≤ 24 hours) Long-Term Storage (> 24 hours) Key Considerations
Plasma / Serum 4°C-80°CSeparate from whole blood immediately. Avoid hemolysis.[6]
Urine 4°C-80°CUse first-morning void if possible.[6]
Tissues N/A (Process or freeze immediately)-80°CSnap-freeze in liquid nitrogen.[6]
Cultured Cells N/A (Process or freeze immediately)-80°CWash cells twice with cold PBS before freezing the pellet.[6]

Visualizations

Mevalonic Acid Degradation Pathway

The primary degradation pathway for mevalonic acid is its intramolecular cyclization to form mevalonolactone. This equilibrium is highly dependent on pH.

G MVA Mevalonic Acid (Open-Chain Form) MVAL Mevalonolactone (Stable Cyclic Form) MVA->MVAL Acidic pH (e.g., < 2) + H₂O MVAL->MVA Neutral / Basic pH - H₂O

Mevalonic Acid - Mevalonolactone Equilibrium.
Sample Preparation Workflow

This diagram outlines the recommended workflow for preparing biological samples to ensure the stability of mevalonic acid for analysis.

workflow cluster_collection 1. Sample Collection & Handling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis Collect Collect Sample (Plasma, Urine, Tissue) Process Immediate Processing on Ice Collect->Process Store Store at -80°C (If not for immediate use) Process->Store Thaw Thaw Sample on Ice Process->Thaw Store->Thaw Spike Spike with Internal Standard Thaw->Spike Acidify Acidify (pH < 2) Incubate 30 min Spike->Acidify Extract Extract MVAL (SPE or LLE) Acidify->Extract Analyze Quantify MVAL (LC-MS/MS or GC-MS) Extract->Analyze

Recommended workflow for MVA sample preparation.

References

Technical Support Center: Mevalonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mevalonic acid (MVA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to MVA analysis.

Frequently Asked Questions (FAQs)

General

  • What is mevalonic acid and why is its quantification important? Mevalonic acid (MVA) is a crucial intermediate in the mevalonate pathway, a metabolic route essential for synthesizing cholesterol, isoprenoids, and other vital biomolecules.[1] The quantification of MVA is significant in biomedical and industrial research as disruptions in its metabolism are linked to various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] It also serves as a biomarker for the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, which is the target of statin drugs.[2][3]

  • What are the common methods for quantifying mevalonic acid? The most common methods for MVA quantification include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][4][5] LC-MS/MS is often preferred for its high sensitivity and specificity.[3][6]

  • What is the difference between mevalonic acid and mevalonolactone? Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone (MVAL).[7] This conversion is pH-dependent; acidification of the sample promotes the formation of the less polar MVAL, which is often done to facilitate extraction from biological matrices.[2][8] Conversely, a basic solution will convert MVAL back to the open-chain mevalonic acid.[2]

Sample Preparation

  • How should I prepare different types of samples for MVA analysis? Proper sample handling is critical for accurate MVA quantification. Here are some general guidelines:[1]

    • Plasma: Collect blood in EDTA or heparin tubes and separate the plasma immediately by centrifugation.

    • Serum: Allow blood to clot for about 30 minutes before centrifugation.

    • Urine: First-morning urine is often preferred for metabolic profiling.

    • Tissues: Snap freeze in liquid nitrogen immediately after collection and store at -80°C.

    • Cells: Wash cells with cold PBS, pellet them, and then freeze.

    • Cell Culture Media: Collect media without serum or phenol red.

  • Why is acidification of the sample often necessary? Acidification is a common step to convert the more polar mevalonic acid into its less polar lactone form, mevalonolactone (MVAL).[2][8] This conversion significantly improves the efficiency of extraction from aqueous biological matrices using organic solvents like ethyl acetate.[8]

  • What internal standards are recommended for MVA quantification? Isotope-labeled internal standards are crucial for accurate quantification to account for matrix effects and variations in sample preparation and instrument response. Commonly used internal standards include deuterated mevalonic acid (e.g., D3-MVA or D7-MVA) or its lactone form.[2][5][8][9]

Analytical Methods

  • What are the advantages of LC-MS/MS over GC-MS for MVA analysis? While both are powerful techniques, LC-MS/MS can often provide higher throughput and may not require the derivatization steps that are typically necessary for GC-MS analysis of polar compounds like MVA.[9] However, GC-MS methods have also been well-established and validated.[5][8]

  • Why is derivatization sometimes required for MVA analysis? Derivatization is often employed in GC-MS to increase the volatility and thermal stability of MVA, allowing it to be analyzed by gas chromatography.[10] For LC-MS/MS, chemical derivatization can be used to improve chromatographic retention, peak shape, and detection sensitivity, especially for MVA and its highly polar intermediates.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for MVA Incomplete conversion of mevalonolactone back to mevalonic acid before analysis.Ensure the pH of the reconstituted sample is sufficiently basic to favor the open-acid form if detecting the acid.[2]
Poor extraction efficiency.Optimize the extraction solvent and pH. Acidification to promote lactonization is a key step for efficient extraction with organic solvents.[8]
Matrix effects suppressing the signal.Use a stable isotope-labeled internal standard to compensate for matrix effects.[9] Consider further sample cleanup steps like solid-phase extraction (SPE).[2]
MVA degradation.Ensure samples are processed and stored correctly (e.g., snap-freezing tissues, immediate processing of blood).[1]
Poor Peak Shape or Chromatographic Resolution Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column chemistry. A reverse-phase column is commonly used.[6] Chemical derivatization can also improve peak shape.[11]
Co-elution with interfering substances.Adjust the chromatographic gradient to better separate MVA from matrix components. Ensure the mass spectrometer is operating in a specific mode (e.g., MRM) to minimize interferences.
High Variability Between Replicates Inconsistent sample preparation.Ensure precise and consistent handling of all samples and standards throughout the protocol. Use of an automated liquid handler can improve precision.
Instability of MVA in the autosampler.Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation during the analytical run.
Carryover from a previous injection.Optimize the autosampler wash procedure. Inject a blank solvent after high-concentration samples to check for carryover.
Difficulty in Quantifying Isomers (e.g., IPP and DMAPP) Co-elution of isomers.Specialized chromatographic methods or derivatization strategies may be required to resolve isomers.[11]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for MVA quantification methods found in the literature.

Table 1: LC-MS/MS Method Performance

Parameter Value Matrix Reference
Lower Limit of Quantification (LLOQ)0.5 ng/mLPlasma/Serum[1]
0.25 ng/mLHuman Plasma[6]
2.5 ng/mLPlasma[2]
0.1 ng/mLSerum[3]
Linearity Range0.25 - 25 ng/mLHuman Plasma[6]
2.5 - 250 ng/mLPlasma[2]
Up to 50 ng/mLSerum[3]
Inter-assay Precision (%CV)≤7.00%Human Plasma[6]
9%Serum[3]
Intra-assay Precision (%CV)0.5% - 4%Plasma[2]
2.2% - 2.6%Serum[3]

Table 2: GC-MS Method Performance

Parameter Value Matrix Reference
Lower Limit of Quantification7.5 ng/mLUrine[9]
Linearity Range7.5 - 300 ng/mLUrine[9]
Precision (%CV)<15%Urine[9]

Experimental Protocols

Protocol 1: Mevalonic Acid Quantification in Human Plasma by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[2][6]

  • Sample Preparation:

    • To 500 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., Mevalonate-D7).[2]

    • Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to mevalonolactone.[2]

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or use solid-phase extraction (SPE) for purification.[2][6]

    • Evaporate the organic extract to dryness under a stream of nitrogen.[2][6]

    • Reconstitute the residue in a basic solution (e.g., 0.2% ammonium hydroxide) to convert the lactone back to the acid form.[2]

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A reverse-phase C18 or similar column.[6]

      • Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 8).[2]

      • Mobile Phase B: Acetonitrile.[2]

      • Run a gradient elution to separate mevalonic acid from other matrix components.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

      • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both mevalonic acid and the internal standard. For example, m/z 147 → 59 for mevalonate.[2]

  • Quantification:

    • Generate a calibration curve using known concentrations of mevalonic acid standards prepared in a surrogate matrix.

    • Calculate the concentration of mevalonic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP Mevalonate5PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP Products Isoprenoids, Sterols (e.g., Cholesterol) IPP->Products DMAPP->Products

Caption: The Mevalonate Pathway highlighting the rate-limiting step catalyzed by HMG-CoA Reductase.

MVA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Cells, etc.) Spike Spike with Internal Standard Sample->Spike Acidify Acidification (Lactonization) Spike->Acidify Extract Extraction (LLE or SPE) Acidify->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution (Hydrolysis) Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

addressing matrix effects in mevaldic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in mevalonic acid (MVA) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact mevalonic acid analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In mevalonic acid (MVA) analysis, particularly in complex biological matrices like plasma or serum, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3][4] Endogenous components such as phospholipids, proteins, and salts are common sources of matrix effects.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for MVA analysis?

A2: A stable isotope-labeled internal standard (SIL-IS), such as deuterated MVA (d-MVA), is considered the gold standard for correcting matrix effects.[5][6] Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[6] This allows for accurate correction of variations in the analytical signal, improving the precision and accuracy of MVA quantification.[6][7][8] Several deuterated and 13C-labeled MVA internal standards are commercially available.[9][10]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for MVA?

A3: Effective sample preparation is crucial for reducing matrix interferences before LC-MS/MS analysis.[7] For MVA, the most commonly employed and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method for isolating MVA from plasma and urine samples, providing cleaner extracts compared to simpler methods like protein precipitation.[3][8][11]

  • Phospholipid Depletion: Since phospholipids are a major cause of matrix effects in plasma and serum, specific techniques like HybridSPE®-Phospholipid can be used to selectively remove them.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract MVA while leaving many interfering components behind in the original sample matrix.[7]

Q4: Can derivatization of mevalonic acid help in overcoming matrix effects?

A4: Yes, chemical derivatization can improve the chromatographic behavior and detection sensitivity of MVA and its intermediates.[12] By altering the polarity and improving the peak shape, derivatization can help to chromatographically separate MVA from interfering matrix components, thereby reducing matrix effects.[12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Peak Shape or Tailing 1. Suboptimal chromatographic conditions. 2. Interaction with active sites on the column. 3. Co-elution with interfering matrix components.1. Optimize the mobile phase composition and gradient. A common mobile phase for MVA is a mixture of ammonium formate buffer and acetonitrile.[3][8][11] 2. Use a column with advanced end-capping or a different stationary phase. 3. Improve sample cleanup using SPE or phospholipid removal plates.[3]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instability of MVA during storage or processing.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Incorporate a stable isotope-labeled internal standard (e.g., d7-MVA) to compensate for variability.[8][11] 3. Verify the stability of MVA under your specific storage and handling conditions.[3][8]
Low Analyte Recovery 1. Inefficient extraction during sample preparation. 2. Ion suppression due to significant matrix effects. 3. Degradation of the analyte.1. Optimize the SPE or LLE protocol (e.g., choice of solvent, pH). 2. Implement more rigorous sample cleanup to remove interfering substances. Consider techniques specifically designed for phospholipid removal. 3. Investigate analyte stability at each step of the process.
Signal Suppression or Enhancement 1. Co-eluting endogenous matrix components (e.g., phospholipids). 2. Insufficient chromatographic separation from interferences.1. Use a stable isotope-labeled internal standard to normalize the signal.[5] 2. Modify the LC gradient to better separate MVA from the suppression/enhancement zone. 3. Employ more selective sample preparation methods like HybridSPE-Phospholipid.

Experimental Protocols

Protocol 1: MVA Extraction from Human Plasma using Solid-Phase Extraction (SPE)

This protocol is adapted from validated methods for MVA quantification in human plasma.[3][8][11]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the stable isotope-labeled internal standard (e.g., 20 ng of Mevalonate-d7).[11]

    • Acidify the sample with hydrochloric acid to convert mevalonate to its lactone form (mevalonolactone), which is more amenable to extraction.[11]

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or anion exchange cartridge) according to the manufacturer's instructions.

    • Load the pre-treated plasma sample onto the conditioned cartridge.

    • Wash the cartridge to remove interfering compounds. A typical wash solution could be 5% methanol.[13]

    • Elute the mevalonolactone from the cartridge using an appropriate solvent, such as methanol or acetone.[13]

  • Eluate Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a solution that converts the lactone back to the open-chain mevalonate form, such as 0.2% ammonium hydroxide.[11]

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantify the extent of matrix effects.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the analyte (MVA) and internal standard in the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the extracted matrix with MVA and the internal standard at the same low and high concentrations as Set A.

    • Set C (Spiked Matrix): Spike the blank biological matrix with MVA and the internal standard at low and high concentrations before extraction.

  • Analysis and Calculation:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) :

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The precision of the IS-Normalized MF across the different matrix lots should be ≤15%.[2]

Visualizations

experimental_workflow Experimental Workflow for MVA Analysis with Matrix Effect Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Matrix Effect Assessment p1 Plasma Sample p2 Spike with SIL-IS (e.g., d7-MVA) p1->p2 p3 Acidification (MVA -> Lactone) p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 p5 Elution p4->p5 p6 Dry & Reconstitute (Lactone -> MVA) p5->p6 a1 Inject Sample p6->a1 Cleaned Sample a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 v2 Calculate Matrix Factor (MF) a3->v2 Peak Area Data v3 Calculate IS-Normalized MF a3->v3 Peak Area Data v1 Prepare Neat, Post-Spiked, and Pre-Spiked Samples v1->v2 v2->v3

Caption: Workflow for MVA analysis and matrix effect assessment.

matrix_effect_logic Troubleshooting Logic for Matrix Effects start Inaccurate or Imprecise MVA Quantification q1 Is a SIL-IS being used? start->q1 sol1 Implement a Stable Isotope-Labeled Internal Standard (e.g., d-MVA) q1->sol1 No q2 Is sample cleanup sufficient? q1->q2 Yes sol1->q2 sol2 Optimize Sample Preparation: - Solid-Phase Extraction (SPE) - Phospholipid Removal - Liquid-Liquid Extraction (LLE) q2->sol2 No q3 Is chromatography optimized? q2->q3 Yes sol2->q3 sol3 Adjust LC gradient to separate MVA from interfering peaks. q3->sol3 No end Reliable MVA Quantification q3->end Yes sol3->end

Caption: Logic diagram for troubleshooting matrix effects in MVA analysis.

References

improving the resolution of mevaldic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of mevalonic acid chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of mevalonic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My mevalonic acid peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?

Answer: Poor peak shape for a polar analyte like mevalonic acid is a common issue. The potential causes and solutions are outlined below.

Troubleshooting Steps:

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. As a general guideline, try reducing the concentration by 50% and observe the peak shape.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.

  • Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with the polar mevalonic acid, causing peak tailing.

    • Solution:

      • Use an appropriate column: A Pentafluorophenyl (PFP) column can provide enhanced selectivity and better peak shape for polar compounds like mevalonic acid.[1]

      • Mobile Phase Additives: Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to mask the active sites on the stationary phase.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Flush the column: Use a strong solvent wash to remove contaminants.

      • Use a guard column: A guard column will protect the analytical column from strongly retained impurities.

      • Replace the column: If flushing does not improve the peak shape, the column may be degraded and require replacement.

Issue 2: Poor Resolution and Co-elution with Interfering Peaks

Question: I am observing poor resolution between my mevalonic acid peak and other components in the sample. How can I improve the separation?

Answer: Improving resolution involves optimizing the selectivity, efficiency, and retention of your chromatographic method.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.

    • pH Adjustment: For ionizable compounds like mevalonic acid, small adjustments to the mobile phase pH can significantly alter selectivity. An ammonium formate buffer at pH 2.5 has been used successfully.

  • Change Stationary Phase:

    • Different Selectivity: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry can provide the necessary selectivity. A PFP column is a good alternative to a standard C18 column for polar analytes.[1]

  • Adjust Flow Rate:

    • Lower Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, although it will also increase the run time.

  • Temperature Control:

    • Column Oven: Using a column oven to maintain a consistent and elevated temperature can improve efficiency and peak shape.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution Observed optimize_mp Optimize Mobile Phase (Gradient, pH) start->optimize_mp resolution_ok Resolution Improved? optimize_mp->resolution_ok Re-analyze change_sp Change Stationary Phase (e.g., C18 to PFP) adjust_flow Adjust Flow Rate (Lower for higher efficiency) change_sp->adjust_flow If still poor change_sp->resolution_ok Re-analyze control_temp Control Temperature (Use Column Oven) adjust_flow->control_temp If still poor adjust_flow->resolution_ok Re-analyze control_temp->resolution_ok Re-analyze resolution_ok->change_sp No end_good Continue Analysis resolution_ok->end_good Yes end_bad Further Method Development Required resolution_ok->end_bad No, after all steps

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for mevalonic acid analysis in biological matrices?

A1: Due to the polar nature of mevalonic acid and its low endogenous levels, a common and effective sample preparation strategy involves the conversion of mevalonic acid to its less polar lactone form, mevalonolactone (MVL).[2] This is typically achieved by acidifying the sample. Following lactonization, solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte before injection.[2][3]

Sample Preparation Workflow

Sample_Prep_Workflow start Biological Sample (e.g., Plasma, Urine) acidify Acidify Sample (e.g., with HCl) to convert MVA to MVL start->acidify spe Solid-Phase Extraction (SPE) for cleanup and concentration acidify->spe elute Elute MVL from SPE cartridge spe->elute reconstitute Dry and Reconstitute in appropriate solvent elute->reconstitute inject Inject into Chromatography System reconstitute->inject

Caption: A typical sample preparation workflow for mevalonic acid analysis.

Q2: Which type of chromatography column is best suited for mevalonic acid analysis?

A2: While traditional C18 columns can be used, columns that offer alternative selectivity for polar compounds are often more effective. Pentafluorophenyl (PFP) stationary phases have been shown to provide enhanced selectivity and improved resolution for polar compounds like mevalonic acid.[1] For LC-MS/MS applications, a BioBasic AX column has also been successfully used.[3]

Column TypeStationary PhaseAdvantages for Mevalonic Acid Analysis
Luna PFP PentafluorophenylEnhanced selectivity and improved resolution for polar compounds.[1]
BioBasic AX Anion ExchangeGood retention for acidic compounds.[3]
C18 OctadecylsilaneWidely available, but may require ion-pairing agents or careful mobile phase optimization for good peak shape with polar analytes.

Q3: What are the typical mobile phase compositions used for mevalonic acid chromatography?

A3: The mobile phase composition will depend on the column and detection method used. For reversed-phase chromatography, a mixture of an aqueous buffer and an organic solvent is common.

Column TypeMobile Phase AMobile Phase BGradient/IsocraticReference
Luna PFP 5mM Ammonium Formate, pH 2.5 in WaterMethanolIsocratic (15% Methanol)
BioBasic AX 10 mM Ammonium Formate, pH 8AcetonitrileGradient[3]
HyPurity Advance (C18) 10 mM Ammonium Formate, pH 8.0AcetonitrileIsocratic (70:30, v/v)

Q4: How can I improve the sensitivity of my mevalonic acid assay?

A4: Improving sensitivity is crucial, especially when dealing with low endogenous concentrations.

  • Detection Method: Tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection.[4]

  • Sample Preparation: As mentioned, solid-phase extraction can be used to concentrate the sample, thereby increasing the amount of analyte injected.

  • Derivatization: While not always necessary with modern LC-MS/MS, derivatization can be used to improve the chromatographic and ionization properties of mevalonic acid.

  • Optimize MS Parameters: If using LC-MS/MS, ensure that the source conditions and mass transitions are optimized for mevalonic acid (or mevalonolactone).

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for Mevalonic Acid Analysis

This protocol is based on the conversion of mevalonic acid to mevalonolactone followed by solid-phase extraction.[2][3]

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated mevalonic acid)

  • Hydrochloric acid (HCl)

  • Solid-Phase Extraction (SPE) cartridges (polymeric)

  • Methanol

  • Ammonium hydroxide (for conversion back to acid form, if required)

  • Centrifuge

  • Evaporator

Procedure:

  • To 500 µL of plasma, add the internal standard.[3]

  • Acidify the sample with HCl to facilitate the conversion of mevalonic acid to mevalonolactone.[3]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the mevalonolactone from the cartridge with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in the mobile phase or a suitable solvent for injection. If the acid form is required for analysis, the lactone can be converted back by dissolving in a basic solution like 0.2% ammonium hydroxide.[3]

Protocol 2: HPLC-MS/MS Method for Mevalonic Acid Analysis

This protocol provides a starting point for developing an HPLC-MS/MS method.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Luna PFP (Phenomenex) or equivalent
Mobile Phase A 5 mM Ammonium Formate in water, pH 2.5
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Elution Isocratic or Gradient (method development may be required)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions For mevalonolactone: m/z 131 -> 113 and 131 -> 69
Source Temperature Optimize for your instrument
Gas Flows Optimize for your instrument

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mevalonic acid-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of studying the mevalonate pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments involving the mevalonate pathway, from inconsistent results with inhibitors to challenges in metabolite analysis.

Inhibitor & Supplementation Issues

Q1: My statin treatment shows inconsistent or no effect on cell proliferation. What are the possible causes?

A1: Inconsistent effects of statins (HMG-CoA reductase inhibitors) can arise from several factors:

  • Statin Lipophilicity: The lipophilicity of a statin affects its ability to cross cell membranes. Lipophilic statins (e.g., atorvastatin, simvastatin) generally exhibit more potent effects on non-hepatic cells compared to hydrophilic statins (e.g., pravastatin, rosuvastatin), which are more actively transported into liver cells.[1][2]

  • Cell Line Specificity: The sensitivity to statins can vary significantly between different cell lines.[1][3][4] Some cell lines may have compensatory mechanisms or lower dependence on the mevalonate pathway for certain functions.

  • Statin Concentration: The concentrations of statins used in cell culture experiments are often much higher than the physiological concentrations found in human plasma.[5][6] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental endpoint. Using excessively high concentrations can lead to off-target effects.[5]

  • Experimental Duration: The effects of statins on cell proliferation or other endpoints may take time to manifest. Ensure your experimental timeline is sufficient to observe the desired effect.

  • Compensatory Upregulation: Inhibition of HMG-CoA reductase by statins can lead to a compensatory upregulation of the enzyme, which may diminish the inhibitory effect over time.[7]

Troubleshooting Steps:

  • Verify Statin Type: Confirm whether a lipophilic or hydrophilic statin is more appropriate for your cell type.

  • Perform Dose-Response and Time-Course Experiments: Establish the optimal concentration and duration for your specific cell line and assay.

  • Check for Compensatory Responses: Measure HMG-CoA reductase expression levels after prolonged statin treatment.

Q2: I am having trouble preparing mevalonic acid from mevalonolactone. The hydrolysis seems incomplete. What can I do?

A2: The hydrolysis of mevalonolactone to the biologically active mevalonic acid requires careful attention to reaction conditions. Incomplete hydrolysis is a common issue.[8][9]

  • Insufficient Base: The amount of base (e.g., KOH or NaOH) may be insufficient to drive the reaction to completion.

  • Low pH: A pH of 11.5 may not be high enough for rapid and complete hydrolysis at room temperature.[8]

  • Low Temperature: The rate of hydrolysis is temperature-dependent. Incubation at 37°C may not be sufficient for a short reaction time.[8]

Recommended Protocol for Mevalonolactone Hydrolysis:

  • Dissolve mevalonolactone in an appropriate solvent (e.g., water or a mixture of water and ethanol to improve solubility).[8]

  • Add an excess of a strong base, such as KOH or LiOH.[8]

  • Boil the solution for at least one hour to ensure complete hydrolysis.[8]

  • Alternatively, for a two-step procedure, first use anhydrous methanol and sodium methoxide, followed by dilution with water and boiling.[8]

  • After hydrolysis, adjust the pH to physiological levels (around 7.4) before use in cell culture.

Q3: My mevalonic acid supplementation is not rescuing the effects of statin treatment. Why might this be happening?

A3: If mevalonic acid (MVA) fails to rescue the effects of statins, consider the following:

  • Incomplete Hydrolysis: Ensure that the mevalonolactone has been fully hydrolyzed to mevalonic acid as described in the previous question.

  • MVA Instability: Mevalonic acid in its free acid form can be unstable. Using a stable salt form, such as mevalonic acid lithium salt, is advisable.

  • Off-Target Statin Effects: At high concentrations, statins may have off-target effects that are independent of the mevalonate pathway. These effects would not be rescued by MVA supplementation.

  • Downstream Pathway Blockade: The experimental phenotype might be dependent on a specific downstream product of the mevalonate pathway other than the one you are measuring. For example, some cancer cell proliferation is rescued by geranylgeranyl pyrophosphate (GGPP) but not cholesterol.[10]

Assay & Measurement Pitfalls

Q4: I am getting high background noise in my HMG-CoA Reductase (HMGR) activity assay. How can I reduce it?

A4: High background in an HMGR activity assay, which typically measures the decrease in NADPH absorbance at 340 nm, can obscure the true enzyme activity.[11][12][13]

  • Contaminating Enzymes: Cell lysates may contain other NADPH-oxidizing enzymes.

  • Non-Enzymatic NADPH Degradation: NADPH is sensitive to light and can degrade non-enzymatically.

Troubleshooting Steps:

  • Include Proper Controls: Always run a control reaction without the HMG-CoA substrate to measure the background rate of NADPH oxidation. Subtract this rate from the rate obtained in the presence of the substrate.

  • Use Purified Enzyme: If possible, use a purified HMGR enzyme preparation to minimize the activity of contaminating enzymes.

  • Protect NADPH from Light: Prepare NADPH solutions fresh and protect them from light during the experiment.[11]

  • Optimize Enzyme Concentration: Use a concentration of HMGR that gives a linear rate of NADPH consumption within the detection limits of your spectrophotometer.

Q5: My quantification of mevalonate pathway intermediates by LC-MS/MS is suffering from low sensitivity and poor peak shape. What could be the issue?

A5: The analysis of mevalonate pathway intermediates can be challenging due to their high polarity, low physiological concentrations, and potential for chelation with metal ions.[14]

  • Poor Chromatographic Retention: The high polarity of these compounds can lead to poor retention on standard reversed-phase columns.

  • Low Ionization Efficiency: Some intermediates may have poor mass spectrometric responses.

  • Isomer Separation: Isomers like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) can be difficult to separate and quantify individually.[14]

Strategies for Improvement:

  • Chemical Derivatization: Derivatizing the analytes can significantly improve chromatographic retention, peak shape, and detection sensitivity.[14]

  • Specialized Chromatography: Consider using a column designed for polar analytes or an alternative chromatographic technique.

  • Optimized Mass Spectrometry Conditions: Fine-tune the mass spectrometer settings for each analyte to maximize sensitivity.

  • Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for accurate quantification.[15][16]

  • Advanced Quantification Methods: For isomers like IPP and DMAPP, methods like mass spectrum calculation may be necessary for absolute quantification.[14]

Quantitative Data Summary

Table 1: IC50 Values of Various Statins in Different Cancer Cell Lines
StatinCell LineCancer TypeIC50 (µM)
AtorvastatinMDA-MB-231Breast Cancer~5-10
RosuvastatinMDA-MB-231Breast Cancer>20
PravastatinMDA-MB-231Breast Cancer>20
AtorvastatinDU-145Prostate Cancer~10
RosuvastatinDU-145Prostate Cancer>20
PravastatinDU-145Prostate Cancer>20
AtorvastatinA172Glioblastoma~1-5
CerivastatinA172Glioblastoma<1
FluvastatinA172Glioblastoma<1
PitavastatinA172Glioblastoma<1
AtorvastatinEwing Sarcoma LinesEwing SarcomaMicromolar range
SimvastatinEwing Sarcoma LinesEwing SarcomaMicromolar range
LovastatinEwing Sarcoma LinesEwing SarcomaMicromolar range

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time. The data presented here are approximate values collated from multiple sources for comparative purposes.[1][3][4]

Table 2: Typical Concentrations of Mevalonic Acid in Biological Samples
Sample TypeSpeciesConcentrationNotes
PlasmaHuman20 - 75 pmol/mLFasting level.[17]
PlasmaHumanVariesExhibits a circadian rhythm, with peak concentrations at night.[18]
PlasmaRat81 - 502 pmol/mLPositively correlated with liver HMG-CoA reductase activity.[17]

Note: Mevalonic acid concentrations in plasma are generally very low and can be challenging to detect without sensitive analytical methods.[19]

Experimental Protocols

Protocol 1: HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.[11][12][13][20]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)

  • NADPH solution

  • HMG-CoA solution

  • Purified HMG-CoA Reductase or cell lysate

  • 96-well UV-transparent plate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare all reagents and keep them on ice. The HMG-CoA Reductase Assay Buffer should be pre-warmed to 37°C.[20] Reconstitute lyophilized reagents in appropriate buffers as recommended by the supplier.[20]

  • Reaction Setup: In a 96-well plate, set up the following reactions:

    • Sample: Assay buffer, NADPH, cell lysate/purified enzyme, and HMG-CoA.

    • Blank/Control: Assay buffer, NADPH, and cell lysate/purified enzyme (without HMG-CoA).

  • Initiate Reaction: The reaction is typically initiated by the addition of HMG-CoA.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm in kinetic mode for at least 10 minutes, taking readings every 20-30 seconds.[13]

  • Calculation:

    • Calculate the rate of NADPH consumption (change in absorbance per minute) for both the sample and the blank.

    • Subtract the rate of the blank from the rate of the sample to get the HMG-CoA reductase-specific activity.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the change in absorbance to the amount of NADPH consumed.

Protocol 2: In Vitro Protein Prenylation Assay

This protocol allows for the determination of whether a protein is a substrate for farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I) using radiolabeled isoprenoid precursors.[21][22][23][24][25]

Materials:

  • In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

  • Plasmid DNA encoding the protein of interest

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • [³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

  • [³⁵S]Methionine (for protein synthesis control)

  • SDS-PAGE reagents

  • Fluorographic enhancer

  • X-ray film or phosphorimager

Procedure:

  • In Vitro Transcription/Translation: Set up three separate in vitro transcription/translation reactions for your protein of interest:

    • Reaction 1: With [³H]FPP to test for farnesylation.

    • Reaction 2: With [³H]GGPP to test for geranylgeranylation.

    • Reaction 3: With [³⁵S]Methionine to confirm protein synthesis.

  • Incubation: Incubate the reactions according to the manufacturer's instructions, typically for 60-90 minutes at 30°C.

  • SDS-PAGE: Analyze the reaction products by SDS-PAGE.

  • Fluorography: Treat the gel with a fluorographic enhancer to improve the detection of ³H.

  • Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen. The exposure time can range from a few days to several weeks, depending on the signal intensity.

  • Analysis:

    • A band on the autoradiogram from the [³⁵S]Methionine reaction confirms that the protein was synthesized.

    • A band in the [³H]FPP lane indicates that the protein is farnesylated.

    • A band in the [³H]GGPP lane indicates that the protein is geranylgeranylated.

Visualizations

Mevalonate_Pathway_Signaling AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple steps GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Cholesterol Cholesterol FPP->Cholesterol Ras Ras FPP->Ras Farnesylation Rho Rho GGPP->Rho Geranylgeranylation Statins Statins Statins->HMGCR Inhibits HMGCR->Mevalonate Proliferation Cell Proliferation & Survival Ras->Proliferation Cytoskeleton Cytoskeletal Organization Rho->Cytoskeleton Experimental_Workflow_HMGR_Assay start Start prep Prepare Reagents (Assay Buffer, NADPH, HMG-CoA, Enzyme/Lysate) start->prep setup Set up reactions in 96-well plate (Sample and Blank) prep->setup initiate Initiate reaction by adding HMG-CoA setup->initiate measure Measure absorbance at 340 nm (kinetic) initiate->measure calculate Calculate rate of NADPH consumption measure->calculate end End calculate->end Troubleshooting_Logic_Statin_Insensitivity start Inconsistent Statin Effect? lipophilicity Is the statin lipophilic? start->lipophilicity concentration Dose-response performed? lipophilicity->concentration Yes solution1 Consider lipophilic statin (e.g., Atorvastatin) lipophilicity->solution1 No duration Time-course sufficient? concentration->duration Yes solution2 Optimize concentration concentration->solution2 No rescue MVA rescue attempted? duration->rescue Yes solution3 Increase incubation time duration->solution3 No solution4 Check for off-target effects or downstream pathway issues rescue->solution4 Yes (failed)

References

Validation & Comparative

A Comparative Guide to the Validation of Synthesized Mevaldic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the identity and quantity of synthesized mevaldic acid. Recognizing the pivotal role of the mevalonate pathway in cellular metabolism and as a target for therapeutic intervention, this document extends the comparison to include a key upstream intermediate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), and a widely used class of pathway inhibitors, statins, represented here by atorvastatin. The presented data and protocols are intended to assist researchers in selecting the most appropriate analytical strategies for their specific research and development needs.

Comparative Analysis of Analytical Methods

The following table summarizes key performance characteristics of common analytical techniques used for the quantification of this compound (analyzed as mevalonolactone), HMG-CoA, and atorvastatin in biological matrices. This allows for a direct comparison of their sensitivity, linear range, and recovery.

AnalyteAnalytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Recovery
This compound LC-MS/MSHuman Plasma0.25 - 25 ng/mL0.25 ng/mL[1]Not explicitly stated
LC-MS/MSHuman SerumUp to 50 ng/mL0.1 ng/mL[2]98 ± 8%[2]
GC-MSHuman PlasmaNot explicitly stated0.1 ng/mL>76%[3]
Enzymatic AssayHuman SerumUp to 44 ng/ml0.4 ng/mL[4]Not applicable
HMG-CoA LC-MS/MSNot specifiedNot explicitly stated240 amol94.6%[5]
RP-HPLCIn vitro reaction10–26 pmol2.67 pmol[6]Not applicable
Atorvastatin LC-MS/MSHuman Plasma0.1 - 20 ng/mL0.04 ng/mL[7]Not explicitly stated
LC-MS/MSHuman Plasma0.2 - 30.0 ng/mL0.2 ng/mL[8]Not explicitly stated

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Quantification of this compound (as Mevalonolactone) by LC-MS/MS

This protocol is adapted from a validated method for the analysis of mevalonic acid in human plasma[1]. Mevalonic acid exists in equilibrium with its lactone form, mevalonolactone, which is often used for analysis[9].

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an internal standard (e.g., deuterated mevalonolactone).

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the supernatant to dryness.

  • Reconstitute the residue in an aqueous solvent suitable for LC-MS/MS injection.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Reverse-phase HPLC column (e.g., Luna PFP)[2].

    • Mobile Phase: A gradient or isocratic system, for example, methanol and water with an ammonium formate buffer[2].

    • Flow Rate: A typical flow rate for such columns.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI)[2].

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Quantification of HMG-CoA by LC-MS/MS

This protocol is based on a highly sensitive assay for HMG-CoA reductase activity, which involves the quantification of its product, mevalonic acid, but the principles can be adapted for direct HMG-CoA measurement with appropriate standards[5].

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell samples in a cold solvent mixture (e.g., 80% methanol/water) containing an internal standard (e.g., ¹³C-labeled HMG-CoA) to quench enzymatic activity[10].

  • Centrifuge the homogenate to pellet proteins[10].

  • Load the supernatant onto a conditioned solid-phase extraction (SPE) column (e.g., Oasis HLB)[10].

  • Wash the column to remove interfering substances[10].

  • Elute HMG-CoA with a suitable solvent (e.g., methanol with ammonium acetate)[10].

  • Dry the eluate and reconstitute for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A suitable reverse-phase column.

    • Mobile Phase: A gradient elution with solvents such as acetonitrile and water containing a modifier like formic acid or ammonium acetate.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI in positive or negative mode, depending on the specific adducts of HMG-CoA being monitored.

    • Analysis Mode: MRM for sensitive and specific quantification.

Quantification of Atorvastatin by LC-MS/MS

This protocol is a generalized procedure based on methods for the analysis of atorvastatin in human plasma[7][8].

a. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add an internal standard (e.g., a structurally similar but chromatographically distinct statin or a deuterated analog).

  • Precipitate proteins by adding a solvent like acetonitrile[11].

  • Vortex and centrifuge the sample.

  • Inject the supernatant directly or after evaporation and reconstitution into the LC-MS/MS system.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used[11][12].

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization efficiency[12].

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI is typically used for statins[12].

    • Analysis Mode: MRM to monitor the specific transitions for atorvastatin and its metabolites, as well as the internal standard.

Visualization of the Validation Workflow

The following diagram illustrates a generalized workflow for the validation of a synthesized chemical compound like this compound, from initial synthesis to final analytical validation.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Method Development & Validation cluster_application Application Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Identity Confirmation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Analysis MethodDev Method Development (e.g., LC-MS/MS) MS->MethodDev Validation Method Validation (Linearity, Accuracy, Precision, etc.) MethodDev->Validation Analysis Analysis in Biological Matrices Validation->Analysis

Caption: Workflow for the synthesis, characterization, and analytical validation of this compound.

References

Mevalonic Acid vs. Mevalonate as Enzyme Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of isoprenoid biosynthesis, the terms "mevalonic acid" and "mevalonate" are often used interchangeably. While chemically distinct, their roles as enzyme substrates are governed by physiological conditions. This guide provides an objective comparison, supported by experimental data, to clarify their functions in enzymatic reactions, with a primary focus on the enzyme mevalonate kinase.

Mevalonic Acid and Mevalonate: A Biochemical Equivalency in Physiological Contexts

Mevalonic acid is a carboxylic acid that exists in equilibrium with its conjugate base, mevalonate. In biological systems, which typically have a physiological pH of around 7.4, the carboxylic acid group of mevalonic acid is deprotonated, meaning the molecule exists almost exclusively in its anionic, or carboxylate, form: mevalonate.[1] Therefore, for enzymatic reactions occurring under physiological conditions, mevalonate is the biologically active substrate that interacts with the enzyme's active site. Direct comparative studies of mevalonic acid versus mevalonate as enzyme substrates are scarce in the literature, as researchers work under the assumption that mevalonate is the relevant physiological entity.

Performance as an Enzyme Substrate: Mevalonate Kinase

The first committed step in the metabolism of mevalonate is its phosphorylation by mevalonate kinase (MK) to form mevalonate-5-phosphate.[2][3] This reaction is a key regulatory point in the mevalonate pathway.[4] The efficiency of mevalonate as a substrate for mevalonate kinase has been characterized in various organisms. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key indicators of this efficiency.

Quantitative Data Summary

The following table summarizes the kinetic parameters of mevalonate kinase with mevalonate as the substrate from different biological sources. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Enzyme SourceKm for Mevalonate (µM)VmaxReference
Catharanthus roseus (plant)76138.7 nkat/mg[5]
Superovulated Rat Ovary3.6 ± 0.5Not specified[6]
Pig Liver200 - 4300 (for various analogues)7-65% (relative to mevalonate)[7]

Signaling Pathway

The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the conversion of mevalonate to mevalonate-5-phosphate by mevalonate kinase.

Mevalonate_Pathway cluster_0 Mevalonate Pathway Initiation cluster_1 Downstream Products HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) M5P Mevalonate-5-Phosphate Mevalonate->M5P Mevalonate Kinase (ATP -> ADP) Isoprenoids Isoprenoids M5P->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Steroids Steroid Hormones Cholesterol->Steroids

Caption: Initial steps of the mevalonate pathway.

Experimental Protocols

Key Experiment: Mevalonate Kinase Activity Assay

A common method to determine the kinetic parameters of mevalonate kinase is a coupled enzyme assay. This assay indirectly measures the production of ADP from the phosphorylation of mevalonate by coupling it to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle:

  • Mevalonate kinase (MK) catalyzes the following reaction: Mevalonate + ATP → Mevalonate-5-Phosphate + ADP

  • The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.

  • Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+.

  • The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm, which is directly proportional to the activity of mevalonate kinase.

Materials:

  • Purified mevalonate kinase

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)[4]

  • Mevalonate solution (varying concentrations for kinetic analysis)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, and LDH in a cuvette.

  • Add the purified mevalonate kinase to the mixture and incubate for a few minutes to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding a known concentration of mevalonate and ATP.

  • Monitor the decrease in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (V₀).

  • Repeat the assay with varying concentrations of mevalonate to determine the Km and Vmax.

  • The data can be plotted using a Lineweaver-Burk or Michaelis-Menten plot to calculate the kinetic parameters.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the kinetic parameters of mevalonate kinase.

Experimental_Workflow cluster_purification Enzyme Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis Expression Expression of Mevalonate Kinase Purification Purification of Mevalonate Kinase Expression->Purification Add_MK Add Purified Mevalonate Kinase Purification->Add_MK Reaction_Setup Prepare Reaction Mixture (Buffer, PEP, NADH, PK, LDH) Reaction_Setup->Add_MK Initiate_Reaction Add Mevalonate and ATP Add_MK->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Vo Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_Vo Plot_Data Generate Michaelis-Menten or Lineweaver-Burk Plot Calculate_Vo->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for mevalonate kinase kinetic analysis.

References

A Comparative Guide to Mevalonic Acid Measurement Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of mevalonic acid (MVA) is crucial for understanding cholesterol biosynthesis and the efficacy of statin therapies. This guide provides an objective comparison of common analytical methods for MVA measurement, supported by experimental data and detailed protocols.

Mevalonic acid is a key intermediate in the cholesterol biosynthesis pathway.[1] Its measurement in biological fluids like plasma, serum, and urine serves as a valuable biomarker for the in vivo rate of cholesterol synthesis.[2][3] The development of HMG-CoA reductase inhibitors, or statins, has further highlighted the need for sensitive and reliable MVA assays to monitor therapeutic response.[1][4] This guide focuses on the two most prevalent and robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). An enzymatic method will also be discussed as a viable alternative.

Comparative Performance of Mevalonic Acid Measurement Methods

The selection of an appropriate MVA measurement method depends on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the quantitative performance of LC-MS/MS, GC-MS, and an enzymatic assay based on published data.

ParameterLC-MS/MSGC-MSEnzymatic Assay
Lower Limit of Quantitation (LLOQ) 0.1 - 2.5 ng/mL~7.5 ng/mL (urine)0.4 ng/mL
Linearity Range 0.2 - 50 ng/mL7.5 - 300 ng/mL (urine)up to 44 ng/mL
Precision (Intra-assay CV%) 2.2% - 4%4.02%0.8% - 3.1%
Precision (Inter-assay CV%) 9%8%0.8%
Recovery >85% - 98%>76%Not Reported

Experimental Workflows and Methodologies

The general workflow for MVA measurement involves sample preparation, which often includes the conversion of MVA to its more stable lactone form (mevalonolactone, MVAL), followed by extraction, chromatographic separation, and detection.

Mevalonic Acid Measurement Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Acidification Acidification Sample Collection->Acidification (Plasma, Serum, Urine) Extraction Extraction Acidification->Extraction (MVA to MVAL) Derivatization Derivatization Extraction->Derivatization (e.g., SPE, LLE) Chromatography Chromatography Derivatization->Chromatography Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry (Separation) Data Analysis Data Analysis Mass Spectrometry->Data Analysis (Detection & Quantitation)

Caption: General experimental workflow for mevalonic acid measurement.

The specific steps within this workflow can vary significantly between methods, as illustrated in the comparative diagram below.

Method Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_enzymatic Enzymatic Assay lcms_start Sample Acidification (MVA to MVAL) lcms_spe Solid-Phase Extraction (SPE) lcms_start->lcms_spe lcms_lc Liquid Chromatography (Reversed-Phase) lcms_spe->lcms_lc lcms_ms Tandem Mass Spectrometry (ESI+) lcms_lc->lcms_ms gcms_start Sample Acidification (MVA to MVAL) gcms_ext Liquid-Liquid Extraction gcms_start->gcms_ext gcms_deriv Derivatization (e.g., TMS) gcms_ext->gcms_deriv gcms_gc Gas Chromatography gcms_deriv->gcms_gc gcms_ms Mass Spectrometry (EI or CI) gcms_gc->gcms_ms enz_start Serum Sample enz_reaction Enzyme Cycling Reaction (HMGR/MVK) enz_start->enz_reaction enz_detect Spectrophotometry (Absorbance at 405 nm) enz_reaction->enz_detect

Caption: Comparative workflow of LC-MS/MS, GC-MS, and enzymatic methods.

Detailed Experimental Protocols

Below are synthesized protocols for LC-MS/MS and GC-MS based on common practices found in the literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity and is often considered the gold standard.[1][5][6]

  • Sample Preparation and Extraction:

    • To 500 µL of plasma or serum, add a deuterated internal standard (e.g., D7-MVA).[7]

    • Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to mevalonolactone.[7]

    • Perform solid-phase extraction (SPE) to isolate MVAL.[5][6]

    • Elute the analyte from the SPE cartridge, typically with methanol.[8]

    • Evaporate the eluate to dryness and reconstitute in an appropriate solvent, sometimes with a small amount of ammonium hydroxide to convert MVAL back to MVA for certain chromatographic conditions.[7][8]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC system.

    • Separation is typically achieved on a reversed-phase column, such as a C18 or a more polar-compound-selective column like a PFP.[1][5]

    • A gradient mobile phase is often used, consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[1][6]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]

    • Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both MVA/MVAL and the deuterated internal standard.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable method, though it often requires derivatization of the analyte.[3][4]

  • Sample Preparation and Extraction:

    • Acidify a urine or plasma sample to convert MVA to MVAL.[9]

    • Extract MVAL from the aqueous sample using an organic solvent such as ethyl acetate (liquid-liquid extraction).[9]

    • Evaporate the organic extract to dryness.[9]

  • Derivatization:

    • To make MVAL sufficiently volatile for GC analysis, it must be derivatized. A common method is the conversion to a trimethylsilyl (TMS) derivative.[3]

  • Chromatographic Separation:

    • Inject the derivatized sample into a gas chromatograph.

    • Separation is performed on a capillary column.

  • Mass Spectrometric Detection:

    • The column eluent is introduced into a mass spectrometer, which can operate in either electron impact (EI) or chemical ionization (CI) mode.[9]

    • Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized MVAL and an appropriate internal standard.[10]

Ultrasensitive Enzymatic Assay

An alternative to mass spectrometry-based methods is an enzymatic assay, which can offer high throughput and simplicity.[2][11]

  • Principle:

    • This method utilizes an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for specificity.[2][11]

    • The concentration of MVA is determined by measuring the rate of production of a chromogenic product (e.g., thio-NADH), which is monitored by the change in absorbance at a specific wavelength (e.g., 405 nm).[2][11]

  • Procedure:

    • Serum samples are incubated with a reaction mixture containing the necessary enzymes (HMGR, MVK) and substrates (thio-NAD, NADH, CoA).[2]

    • To ensure specificity, the reaction is run with and without the MVK reaction, and the MVA concentration is calculated from the difference.[2]

    • The change in absorbance over time is measured using a spectrophotometer.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of mevalonic acid. LC-MS/MS generally offers higher sensitivity and a more straightforward sample preparation for plasma and serum.[1][5] GC-MS is a well-established method, particularly for urine samples, but requires a derivatization step.[3][9] The enzymatic assay presents a high-throughput alternative that does not require mass spectrometry, making it potentially useful for clinical applications.[2][11] The choice of method should be guided by the specific research question, sample type, required sensitivity, and available resources.

References

mevaldic acid as a biomarker compared to other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of mevalonic acid against established metabolites in diagnostics and disease monitoring.

For Immediate Release

In the intricate landscape of disease diagnostics and monitoring, the quest for precise and reliable biomarkers is paramount. Mevalonic acid (MVA), a key intermediate in the cholesterol biosynthesis pathway, is emerging as a potent biomarker with significant potential across a spectrum of diseases, from rare genetic disorders to common inflammatory conditions, cardiovascular disease, cancer, and neurological disorders. This guide provides an in-depth comparison of mevalonic acid with other commonly used metabolites, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions about its integration into their work.

Mevalonic Acid in Inflammatory Disorders: A Case Study in Mevalonate Kinase Deficiency

Mevalonate Kinase Deficiency (MKD), a rare autoinflammatory disorder, provides a compelling case for the diagnostic power of mevalonic acid. The disease is characterized by recurrent inflammatory episodes, and urinary MVA is a key diagnostic marker.[1][2][3] In this context, MVA is often compared to traditional inflammatory markers like C-reactive protein (CRP) and Serum Amyloid A (SAA).

Table 1: Mevalonic Acid vs. CRP and SAA in Mevalonate Kinase Deficiency

BiomarkerSample TypeSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Key AdvantagesKey Limitations
Mevalonic Acid Urine92%[4]90%[4]71%[4]98%[4]High specificity for MKD[5]Levels may normalize between inflammatory flares in milder phenotypes[3]
C-Reactive Protein (CRP) SerumHigh (during flares)LowVariableVariableWidely available, reflects general inflammation[6]Non-specific, elevated in many inflammatory conditions[6][7]
Serum Amyloid A (SAA) SerumHigh (during flares)LowVariableVariableRises earlier and more sharply than CRP in some inflammatory states[8]Non-specific, elevated in various inflammatory diseases[9]

As the data indicates, while CRP and SAA are sensitive markers of inflammation, their lack of specificity is a significant drawback. Mevalonic acid, in contrast, demonstrates high specificity for MKD, making it a more definitive diagnostic tool for this particular condition.[4][5]

Cardiovascular Disease: Beyond Cholesterol

The "mevalonate hypothesis" suggests that the activity of the mevalonate pathway, and by extension, levels of mevalonic acid, may be a more direct indicator of cardiovascular disease risk than cholesterol itself.[10][11] This is based on the idea that the pathway's activation contributes to free radical production, a key factor in atherosclerosis.[10][11]

Table 2: Mevalonic Acid vs. Cholesterol in Cardiovascular Disease

BiomarkerSample TypeAssociation with CVD RiskPredictive ValueKey AdvantagesKey Limitations
Mevalonic Acid Plasma, UrineEmerging evidence suggests a direct link[10][11]Under investigation, may offer a more direct measure of pathway activity[10]Reflects the rate of cholesterol biosynthesis[12]Less established as a routine clinical biomarker
Cholesterol (LDL-C, HDL-C, Total) SerumWell-established association[13]Established predictive value in risk calculators[13]Widely used and understoodCan be an indirect and sometimes misleading predictor of risk[4]

While cholesterol remains a cornerstone of cardiovascular risk assessment, mevalonic acid presents a promising alternative that may provide a more nuanced understanding of the underlying metabolic dysregulation contributing to heart disease.

A Potential Player in Cancer and Neurological Disorders

The role of the mevalonate pathway in cancer cell proliferation and survival is increasingly recognized, suggesting that mevalonic acid could serve as a valuable biomarker in oncology.[14][15] Similarly, given the pathway's importance in neuronal function, mevalonic acid is being explored as a potential biomarker for neurological disorders.

Table 3: Mevalonic Acid vs. Established Biomarkers in Cancer and Neurology

Disease AreaComparator BiomarkerSample TypeKey Comparison Points
Cancer Lactate Dehydrogenase (LDH)SerumLDH is a general marker of cell turnover and tissue damage, while MVA may reflect specific metabolic reprogramming in cancer cells.[16][17][18]
Neurological Disorders Neurofilament Light Chain (NfL)CSF, BloodNfL is a marker of axonal damage, whereas MVA could indicate metabolic dysfunction contributing to neuronal injury.[19][20][21][22]

Further research is needed to fully elucidate the comparative performance of mevalonic acid against these established biomarkers in large clinical cohorts.

Experimental Protocols

Detailed methodologies for the quantification of these biomarkers are crucial for reproducible research.

Quantification of Urinary Mevalonic Acid by LC-MS/MS

This method offers high sensitivity and specificity for the detection of mevalonic acid.

  • Sample Preparation: Acidify urine samples to a pH of 2 to convert mevalonic acid to its lactone form, mevalonolactone.

  • Extraction: Perform a liquid-liquid extraction using ethyl acetate to isolate the mevalonolactone.

  • Chromatography: Employ a reversed-phase liquid chromatography system to separate the analyte.

  • Detection: Utilize tandem mass spectrometry (MS/MS) for sensitive and specific quantification.

Measurement of Serum C-Reactive Protein (CRP)

Several methods are available for CRP measurement.

  • Nephelometry/Turbidimetry: This automated method measures the light scattered by antigen-antibody complexes formed between CRP in the sample and anti-CRP antibodies.

  • Latex Agglutination: This is a qualitative or semi-quantitative slide test where latex particles coated with anti-CRP antibodies agglutinate in the presence of CRP.

  • ELISA: Enzyme-linked immunosorbent assay provides a highly sensitive quantitative measurement.

Quantification of Serum Amyloid A (SAA) by ELISA

This immunoassay is a common method for measuring SAA levels.

  • Coating: Coat a microplate with a capture antibody specific for SAA.

  • Incubation: Add the serum sample to the wells, allowing SAA to bind to the capture antibody.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.

  • Quantification: Measure the absorbance and determine the SAA concentration from a standard curve.

Lactate Dehydrogenase (LDH) Activity Assay

LDH activity is typically measured using a spectrophotometric method.

  • Reaction Mixture: Prepare a reaction mixture containing lactate and NAD+.

  • Sample Addition: Add the serum sample to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm as NAD+ is reduced to NADH by LDH. The rate of this change is proportional to the LDH activity.

Cholesterol Measurement (Lipid Panel)

A standard lipid panel measures total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald equation.

  • Fasting: The patient is typically required to fast for 9-12 hours before the blood draw.

  • Blood Collection: A blood sample is collected via venipuncture.

  • Analysis: The sample is analyzed using automated enzymatic assays in a clinical laboratory.

Neurofilament Light Chain (NfL) Immunoassay

Highly sensitive immunoassays are required to measure the low concentrations of NfL in blood.

  • Single Molecule Array (Simoa): This technology allows for the detection of single protein molecules, providing ultra-sensitive quantification of NfL in serum or plasma.

  • ELISA: While less sensitive than Simoa, ELISA can be used to measure NfL in cerebrospinal fluid (CSF).

Visualizing the Pathways and Processes

To better understand the biological context and experimental workflows, the following diagrams have been generated using Graphviz.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonic Acid HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate_P Mevalonate-5-P Mevalonate->Mevalonate_P Mevalonate Kinase Mevalonate_PP Mevalonate-5-PP Mevalonate_P->Mevalonate_PP IPP Isopentenyl-PP Mevalonate_PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GGPP Geranylgeranyl-PP FPP->GGPP Squalene Squalene FPP->Squalene Heme_A Heme A FPP->Heme_A Ubiquinone Ubiquinone FPP->Ubiquinone Protein_Prenylation Protein Prenylation GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Biosynthesis Pathway.

Biomarker_Comparison_Workflow cluster_collection Sample Collection cluster_analysis Biomarker Analysis cluster_evaluation Performance Evaluation Patient_Cohort Patient Cohort Selection Sample_Collection Biological Sample Collection (Urine, Serum, Plasma, CSF) Patient_Cohort->Sample_Collection MVA_Analysis Mevalonic Acid Quantification (LC-MS/MS) Sample_Collection->MVA_Analysis Comparator_Analysis Comparator Metabolite Quantification (ELISA, Nephelometry, etc.) Sample_Collection->Comparator_Analysis Statistical_Analysis Statistical Analysis (Sensitivity, Specificity, ROC curves) MVA_Analysis->Statistical_Analysis Comparator_Analysis->Statistical_Analysis Data_Comparison Head-to-Head Comparison of Biomarker Performance Statistical_Analysis->Data_Comparison Conclusion Conclusion on Comparative Utility Data_Comparison->Conclusion

Caption: Experimental Workflow for Biomarker Comparison.

MKD_Diagnosis Clinical_Suspicion Clinical Suspicion of MKD (Recurrent Fevers, etc.) Initial_Screening Initial Inflammatory Marker Screening (CRP, SAA) Clinical_Suspicion->Initial_Screening MVA_Testing Urinary Mevalonic Acid Test Initial_Screening->MVA_Testing If suspicion remains high Genetic_Testing MVK Gene Sequencing MVA_Testing->Genetic_Testing Positive Result Diagnosis_Unlikely MKD Diagnosis Unlikely MVA_Testing->Diagnosis_Unlikely Negative Result Diagnosis_Confirmed MKD Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic Variants Found

Caption: Diagnostic Workflow for Mevalonate Kinase Deficiency.

References

Comparative Analysis of Mevalonate Pathway Activity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Mevalonate Pathway Intermediates

The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including the maintenance of cell membrane integrity, signal transduction, protein glycosylation, and cell proliferation. In the context of oncology, the MVA pathway is frequently upregulated in cancer cells to meet the high demand for these biomolecules, supporting rapid growth and survival. Consequently, this pathway has emerged as a significant target for cancer therapy. This guide provides a comparative analysis of mevalonate pathway activity, with a focus on mevalonic acid levels, across different cell lines, supported by experimental data and detailed methodologies.

Data Presentation: Mevalonic Acid Levels

Direct comparative studies quantifying endogenous mevaldic or mevalonic acid levels across a wide range of untreated cell lines are limited in publicly available literature. The data often appears in the context of pathway inhibition and rescue experiments. However, insights into the differential reliance on this pathway can be inferred from such studies. For instance, cancer cells with mutations in the p53 gene often exhibit an enhanced mevalonate metabolism.

To illustrate how such comparative data would be presented, the following table provides a hypothetical representation of mevalonic acid concentrations in various cancer cell lines, reflecting the general understanding that pathway activity can vary significantly.

Cell LineCancer Typep53 StatusMevalonic Acid (ng/mL) - Representative Data*
MDA-MB-231Breast (Triple Negative)MutantHigh
4T1Breast (Triple Negative)NullHigh
HCT-116ColonWild-TypeLow
CT26.WTColonNullHigh
RT4BladderWild-TypeLow
5637BladderMutantLow

*Note: These values are for illustrative purposes to demonstrate data presentation and are based on qualitative findings from studies on statin sensitivity and mevalonate rescue, which suggest higher pathway activity in certain mutant/null p53 cell lines. Actual concentrations can vary based on experimental conditions.

Studies have shown that the viability of cell lines like MDA-MB-231, 4T1, and CT26.WT, when treated with statins (inhibitors of HMG-CoA reductase), can be significantly rescued by the addition of exogenous mevalonic acid. This suggests a strong dependence on the mevalonate pathway for their survival and proliferation. Conversely, cell lines such as HCT-116, RT4, and 5637 are not rescued by mevalonic acid, indicating that while the pathway is active, their sensitivity to statins might be mediated by other mechanisms or their reliance on the pathway is less pronounced.[1]

Signaling Pathways and Experimental Workflows

To visualize the key biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Mevalonate Signaling Pathway

This diagram illustrates the core steps of the mevalonate pathway, starting from Acetyl-CoA and leading to the production of cholesterol and non-sterol isoprenoids.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins inhibit) Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP (IPP) Mevalonate5PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP GPP Geranyl-PP (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl-PP (FPP) GPP->FPP Squalene Squalene FPP->Squalene GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP ProteinPrenylation Protein Prenylation FPP->ProteinPrenylation Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol NonSterol Non-Sterol Isoprenoids (e.g., Ubiquinone, Dolichol) GGPP->NonSterol GGPP->ProteinPrenylation

Caption: The Mevalonate Biosynthetic Pathway.

Experimental Workflow for Mevalonic Acid Quantification

This diagram outlines a generalized workflow for the quantification of mevalonic acid from cell culture samples using mass spectrometry.

Experimental_Workflow CellCulture Cell Culture (e.g., MCF-7, MDA-MB-231) Harvesting Cell Harvesting & Lysis CellCulture->Harvesting Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

References

A Researcher's Guide to the Quantification of Mevaldic Acid: A Comparative Analysis of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of mevaldic acid, a key intermediate in the mevalonate pathway, is crucial for understanding cholesterol biosynthesis and the effects of therapeutic interventions. This guide provides a comprehensive comparison of methodologies for the detection and quantification of this compound, offering insights into their specificity, sensitivity, and practical applications.

A thorough investigation of the current market reveals a notable absence of commercially available antibodies with validated specificity for this compound itself. This is likely due to the small size and chemical nature of the this compound molecule, which makes the generation of specific and high-affinity antibodies challenging. Consequently, this guide will focus on comparing direct, non-antibody-based quantification methods with indirect, antibody-based approaches that target related enzymes within the mevalonate pathway.

Alternative Approaches to this compound Quantification

Given the lack of direct antibodies, researchers have two primary avenues for assessing this compound levels and mevalonate pathway activity:

  • Indirect Antibody-Based Methods: This approach involves the use of antibodies to quantify key enzymes in the mevalonate pathway, such as HMG-CoA reductase (HMGCR) or mevalonate kinase (MVK). The expression levels of these enzymes can serve as a proxy for the pathway's activity.

  • Direct Analytical Methods: These techniques directly measure the concentration of this compound in biological samples. The most common and well-validated methods are mass spectrometry-based, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). An enzymatic assay has also been developed for this purpose.

Comparative Analysis of Detection Methods

The choice of method for quantifying this compound or assessing mevalonate pathway activity depends on the specific research question, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of the discussed methods.

Method Target Principle Sensitivity Specificity Throughput Key Advantages Key Limitations
ELISA HMGCR, MVKImmunoassayng/mL range[1]High for target proteinHighWidely available, cost-effectiveIndirect measure of this compound
Western Blot HMGCRImmunoassayRelative quantificationHigh for target proteinLow to MediumStandard laboratory techniqueSemi-quantitative, indirect measure
LC-MS/MS This compoundMass Spectrometry0.25 - 0.5 ng/mL[2][3]Very HighMedium to HighDirect quantification, high precisionRequires specialized equipment
GC-MS This compoundMass Spectrometry~0.1 ng/mL[4][5]Very HighMediumHigh sensitivity, well-establishedRequires derivatization
Enzymatic Assay This compoundEnzyme Cycling0.4 ng/mL[6]HighHighSimple, high throughput[6]Susceptible to interference

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these techniques. Below are representative protocols for each of the key methods discussed.

Indirect Quantification via ELISA for Mevalonate Kinase (MVK)

This protocol is based on a commercially available Human MVK ELISA kit.[7][8]

Principle: This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for MVK is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any MVK present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for MVK is added. Following another wash, avidin-conjugated Horseradish Peroxidase (HRP) is added. A final wash is performed, and a substrate solution is added to the wells. The color development is stopped, and the intensity of the color is measured.

Procedure:

  • Prepare Reagents: Reconstitute and dilute standards, wash buffer, and detection antibody as per the kit instructions.

  • Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover and incubate for 2.5 hours at room temperature.

  • Wash: Aspirate each well and wash four times with 300 µL of wash buffer.

  • Add Detection Antibody: Add 100 µL of the biotin-conjugated antibody to each well. Cover and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add HRP-Avidin: Add 100 µL of HRP-avidin solution to each well. Cover and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 3.

  • Add Substrate: Add 90 µL of TMB substrate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm within 30 minutes.

Direct Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on validated methods for mevalonic acid in human plasma.[2][3][9]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. Samples are first processed to extract this compound, which is then separated from other matrix components on an HPLC column. The eluent is ionized, and the mass spectrometer is set to detect the specific mass-to-charge ratio of this compound and a characteristic fragment ion.

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol followed by 0.1 N HCl.[9]

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 0.1 N HCl, water, and 15% methanol in water.[9]

    • Elute this compound with methanol.[9]

    • Evaporate the eluate to dryness under a stream of nitrogen.[9]

    • Reconstitute the residue in the mobile phase.[9]

  • LC Separation:

    • Column: HyPurity Advance column (or equivalent).[2]

    • Mobile Phase: A gradient of ammonium formate buffer and acetonitrile.[2]

    • Flow Rate: 0.8 mL/min.[9]

    • Injection Volume: 10 µL.[6]

  • MS/MS Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Monitor for the specific precursor and product ion transitions for this compound and an internal standard (e.g., deuterated MVA).

Direct Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of mevalonic acid in plasma and urine.[4][10][11]

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound analysis, it must first be converted to its more volatile lactone form and then often derivatized to improve its chromatographic properties. The derivatized mevalonolactone is then separated by gas chromatography and detected by mass spectrometry.

Procedure:

  • Sample Preparation and Derivatization:

    • Acidify the sample (e.g., urine) to convert this compound to mevalonolactone.[10]

    • Extract the mevalonolactone using an organic solvent.

    • Evaporate the solvent to dryness.

    • Derivatize the residue, for example, by creating a trimethylsilyl (TMS) ether.[5]

    • Reconstitute the sample in a suitable solvent for injection (e.g., octane).[5]

  • GC Separation:

    • Column: A capillary column suitable for the separation of the derivatized analyte.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure good separation.

  • MS Detection:

    • Ionization Mode: Electron impact (EI) or chemical ionization (CI).[12]

    • Scan Type: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized mevalonolactone.

Visualizing Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

Mevalonate_Pathway cluster_start Start cluster_core Core Pathway cluster_enzymes Key Enzymes cluster_end Downstream Products Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGCS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGCR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP HMGCS HMG-CoA synthase HMGCR HMG-CoA reductase MVK Mevalonate kinase Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway highlighting key intermediates and enzymes.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output plasma Plasma Sample spe Solid-Phase Extraction plasma->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms data Data Acquisition and Quantification ms->data

Caption: A typical workflow for this compound quantification by LC-MS/MS.

References

A Comparative Analysis of Mevalonic Acid's Role Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mevalonic acid (MVA) pathway is a fundamental metabolic route responsible for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for life. While the core pathway is conserved to some extent, significant variations exist across the domains of life—Eukaryota, Archaea, and Bacteria—as well as within the plant kingdom. This guide provides an objective comparison of the MVA pathway's role, regulation, and enzymatic characteristics across these different biological contexts, supported by experimental data and detailed methodologies.

The Mevalonate Pathway: An Overview

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate, the eponymous compound of the pathway. Subsequent phosphorylation and decarboxylation reactions yield the fundamental five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These molecules serve as the building blocks for a plethora of vital compounds, including sterols, hormones, vitamins, and components of cellular membranes.

A Domain-by-Domain Comparison of the Mevalonic Acid Pathway

Eukaryotes: A Central Hub for Sterol and Non-Sterol Isoprenoid Synthesis

In eukaryotes, the MVA pathway is a well-characterized and essential metabolic route operating in the cytosol.[1] Its primary role is the production of cholesterol, a critical component of cell membranes that also serves as a precursor for steroid hormones, bile acids, and vitamin D.[1][2] Beyond cholesterol, the pathway provides non-sterol isoprenoids crucial for a variety of cellular functions. These include dolichols (for protein N-glycosylation), coenzyme Q10 (a component of the electron transport chain), and the prenyl groups (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) necessary for the post-translational modification and proper functioning of small GTPases like Ras and Rho.[3]

Regulation of the eukaryotic MVA pathway is tightly controlled, primarily at the level of HMG-CoA reductase (HMGCR), the rate-limiting enzyme.[4] This regulation occurs through a multi-tiered feedback mechanism involving the sterol regulatory element-binding proteins (SREBPs).[4] When cellular sterol levels are low, SREBPs are activated and upregulate the transcription of HMGCR and other pathway enzymes.[5] Conversely, high sterol levels inhibit SREBP activation and promote the degradation of the HMGCR protein.[5]

Archaea: Unique Variations for Extreme Environments

Archaea also utilize the MVA pathway for the synthesis of their unique membrane lipids, which are composed of isoprenoid chains ether-linked to a glycerol phosphate backbone. These structures are thought to provide the necessary stability for survival in extreme environments.[6] While the "upper" part of the MVA pathway (from acetyl-CoA to mevalonate) is conserved, the "lower" pathway exhibits significant variations compared to eukaryotes.[1][7]

In some archaea, such as Haloferax volcanii, mevalonate is phosphorylated once, then decarboxylated to isopentenyl phosphate (IP), and finally phosphorylated again to yield IPP. This contrasts with the eukaryotic pathway where mevalonate is phosphorylated twice before decarboxylation.[7]

Furthermore, a novel MVA pathway has been identified in the thermoacidophilic archaeon Thermoplasma acidophilum. This pathway proceeds through mevalonate-3-phosphate and mevalonate-3,5-bisphosphate, intermediates not seen in the canonical pathway.[6][8] This alternative route highlights the metabolic plasticity of archaea. A remarkable feature in some archaea is the formation of a multi-enzyme complex of acetoacetyl-CoA thiolase and HMG-CoA synthase, which channels the unstable intermediate acetoacetyl-CoA, overcoming a thermodynamic barrier and increasing the efficiency of the pathway.[9]

Bacteria: A Tale of Two Pathways

The majority of bacteria utilize an alternative route for isoprenoid biosynthesis, the methylerythritol phosphate (MEP) pathway.[1] However, a number of bacteria, particularly Gram-positive cocci such as Staphylococcus aureus and Streptococcus pneumoniae, possess and rely on the MVA pathway.[10][11] In these pathogenic bacteria, the MVA pathway is essential for growth and viability, making it a potential target for novel antibacterial drugs.[11]

The bacterial MVA pathway enzymes are generally more similar to their eukaryotic counterparts than to those of archaea, with the notable exception of HMG-CoA reductase, which belongs to a different class (Class II).[10][12] The regulation of the bacterial MVA pathway is less understood than in eukaryotes but appears to differ, with some evidence suggesting that mevalonate kinase may play a more significant regulatory role.[13]

Plants: A Dichotomy of Isoprenoid Biosynthesis

Plants are unique in that they possess both the MVA and the MEP pathways, which are spatially segregated within the cell.[1][14] The MVA pathway is located in the cytosol and is primarily responsible for the synthesis of sesquiterpenes, triterpenes (including sterols), and polyterpenes.[14] In contrast, the MEP pathway operates in the plastids and produces monoterpenes, diterpenes (such as gibberellins), and carotenoids.[14]

While there is some exchange of intermediates between the two pathways, their distinct localization allows for the independent regulation and synthesis of different classes of isoprenoids.[15] The plant MVA pathway is regulated at the level of HMGCR, similar to other eukaryotes.[16] Interestingly, mevalonate and its downstream products have also been implicated as signaling molecules in plant development and defense responses.[17]

Quantitative Data Comparison

The following tables summarize key quantitative data for enzymes of the mevalonic acid pathway from different species.

Table 1: Kinetic Parameters of HMG-CoA Reductase
Organism Class Km for HMG-CoA (µM) Reference
Sulfolobus solfataricus (Archaea)Class I17[18]
Homo sapiens (Eukaryote)Class I4[12]
Pseudomonas mevalonii (Bacteria)Class II36[12]
Table 2: Kinetic Parameters of Mevalonate Kinase (MVK)
Organism Domain Km for Mevalonate (µM) Km for ATP (µM) Reference
Methanococcoides burtonii (Archaea)Archaea130450[19]
Staphylococcus aureus (Bacteria)Bacteria1201200[19]
Homo sapiens (Eukaryote)Eukaryota27250[19]
Aedes aegypti (Eukaryote)Eukaryota22160[19]
Table 3: Kinetic Parameters of Novel Kinases in Thermoplasma acidophilum
Enzyme Substrate Km (µM) kcat (s⁻¹) Reference
Mevalonate-3-kinase(R)-mevalonate97 ± 65.0 ± 0.1[8]
Mevalonate-3-phosphate-5-kinaseMevalonate-3-phosphate-~9.0[8]

Experimental Protocols

Mevalonate Kinase Activity Assay

This protocol describes a spectrophotometric assay to determine the enzymatic activity of mevalonate kinase (MVK).

Principle: The activity of MVK is measured by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.

  • Substrate solution: 100 mM (R,S)-mevalonate.

  • ATP solution: 50 mM ATP.

  • Coupling enzyme mixture: 10 U/mL PK, 15 U/mL LDH in assay buffer.

  • NADH solution: 10 mM NADH.

  • Phosphoenolpyruvate (PEP) solution: 50 mM PEP.

  • Enzyme sample: Purified MVK.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL Coupling enzyme mixture

    • 20 µL NADH solution

    • 50 µL PEP solution

    • 50 µL ATP solution

    • Variable volume of substrate solution (to determine Km).

    • ddH₂O to a final volume of 980 µL.

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to reach thermal equilibrium.

  • Initiate the reaction by adding 20 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for any background reactions.

Quantification of Isoprenoid Intermediates by GC-MS

This protocol provides a general workflow for the quantification of isoprenoid pathway intermediates using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle: Cellular metabolites are extracted, derivatized to increase their volatility, and then separated and quantified by GC-MS.

Reagents and Equipment:

  • Extraction solvent: Methanol:Water (80:20, v/v), pre-chilled to -80°C.

  • Internal standards: Isotopically labeled versions of the target analytes.

  • Derivatization agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS system with a suitable column (e.g., DB-5MS).

Procedure:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by adding the cold extraction solvent to the cell culture or tissue sample.

  • Extraction: Homogenize or sonicate the sample in the extraction solvent. Centrifuge to pellet cellular debris.

  • Internal Standard Spiking: Add a known amount of internal standards to the supernatant.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Add the derivatization agent to the dried extract and incubate at a specific temperature (e.g., 60°C) for a defined time to convert the analytes to their trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode to detect and quantify the target ions for each analyte and internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the derivatized analytes.

    • Quantify the concentration of each intermediate in the sample by comparing its peak area to that of the internal standard and the standard curve.

Signaling Pathways and Experimental Workflows

Mevalonate_Pathway_Eukaryotes acetyl_coa Acetyl-CoA (x3) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate (R)-Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp IPP mevalonate_pp->ipp Mevalonate-PP decarboxylase dmapp DMAPP ipp->dmapp IPP isomerase isoprenoids Isoprenoids (Cholesterol, etc.) ipp->isoprenoids dmapp->isoprenoids

Canonical Mevalonate Pathway in Eukaryotes.

Mevalonate_Pathway_Archaea cluster_upper Upper Pathway (Conserved) cluster_lower Lower Pathway Variants acetyl_coa Acetyl-CoA (x3) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGCS mevalonate (R)-Mevalonate hmg_coa->mevalonate HMGCR mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate kinase mevalonate_3p Mevalonate-3-P mevalonate->mevalonate_3p Mevalonate-3-kinase ip Isopentenyl-P mevalonate_p->ip Phosphomevalonate decarboxylase ipp_std IPP ip->ipp_std Isopentenyl-P kinase isoprenoids Archaeal Lipids ipp_std->isoprenoids mevalonate_3_5pp Mevalonate-3,5-PP mevalonate_3p->mevalonate_3_5pp Mevalonate-3-P-5-kinase ip_thermo Isopentenyl-P mevalonate_3_5pp->ip_thermo Decarboxylase (putative) ipp_thermo IPP ip_thermo->ipp_thermo Isopentenyl-P kinase ipp_thermo->isoprenoids

Variations of the Mevalonate Pathway in Archaea.

MVA_vs_MEP_in_Plants cluster_cytosol Cytosol cluster_plastid Plastid acetyl_coa Acetyl-CoA mva_pathway MVA Pathway acetyl_coa->mva_pathway fpp FPP mva_pathway->fpp sesquiterpenes Sesquiterpenes fpp->sesquiterpenes triterpenes Triterpenes (Sterols) fpp->triterpenes ggpp GGPP fpp->ggpp IPP/DMAPP exchange pyruvate_g3p Pyruvate + G3P mep_pathway MEP Pathway pyruvate_g3p->mep_pathway mep_pathway->ggpp monoterpenes Monoterpenes ggpp->monoterpenes diterpenes Diterpenes ggpp->diterpenes carotenoids Carotenoids ggpp->carotenoids

Compartmentalization of MVA and MEP pathways in plants.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of mevaldic acid and its related compounds within the mevalonate pathway. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the current analytical methodologies, comparative quantitative data, and the intricate signaling network governing this crucial metabolic route. The information presented is supported by experimental data to aid in the design and interpretation of metabolomic studies in this field.

The Mevalonate Pathway: A Central Hub of Cellular Metabolism

The mevalonate (MVA) pathway is a fundamental biosynthetic route in eukaryotes, archaea, and some bacteria, responsible for the production of a vast array of essential biomolecules.[1] This pathway commences with acetyl-CoA and culminates in the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These isoprenoid precursors are vital for the production of diverse compounds, including sterols (like cholesterol), steroid hormones, coenzyme Q10, and vitamin K.[1]

This compound, or more commonly in its reduced form, mevalonic acid, is a key intermediate in this pathway. The conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid by the enzyme HMG-CoA reductase is the rate-limiting step and a primary target for cholesterol-lowering drugs known as statins. This compound itself has been identified as a direct precursor to mevalonic acid in the biosynthetic process.

The regulation of the mevalonate pathway is tightly controlled through a feedback mechanism involving the sterol regulatory element-binding proteins (SREBPs), which sense intracellular cholesterol levels and modulate the transcription of key pathway enzymes.[1][2]

Below is a diagram illustrating the core reactions of the mevalonate pathway.

Mevalonate_Pathway acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevaldic_acid This compound hmg_coa->mevaldic_acid HMG-CoA reductase mevalonic_acid Mevalonic Acid mevaldic_acid->mevalonic_acid Mevaldate reductase mevalonate_p Mevalonate-5-P mevalonic_acid->mevalonate_p Mevalonate kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp Phosphomevalonate kinase ipp Isopentenyl-PP (IPP) mevalonate_pp->ipp Diphosphomevalonate decarboxylase dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp IPP isomerase isoprenoids Isoprenoids (Cholesterol, etc.) ipp->isoprenoids dmapp->isoprenoids

Figure 1: The Mevalonate Pathway.

Comparative Quantitative Metabolomics Data

The following tables summarize quantitative data from comparative metabolomic studies of mevalonate pathway intermediates. These studies utilize advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve sensitive and specific quantification.

Table 1: Intracellular Concentrations of Mevalonate Pathway Intermediates in Engineered E. coli

This table presents the intracellular concentrations of seven key mevalonate pathway metabolites in wild-type E. coli and a recombinant strain engineered to overproduce mevalonate. The data highlights the metabolic shifts resulting from genetic modification.

MetaboliteWild-Type E. coli (ng/mL)Recombinant E. coli (ng/mL)
Mevalonic acidNot Detected254.3 ± 21.7
Mevalonate-5-phosphateNot Detected12.8 ± 1.1
Mevalonate-5-pyrophosphateNot Detected3.5 ± 0.3
Isopentenyl pyrophosphate (IPP)15.6 ± 1.545.2 ± 3.9
Dimethylallyl pyrophosphate (DMAPP)8.9 ± 0.821.3 ± 1.8
Geranyl pyrophosphate (GPP)Not Detected5.7 ± 0.5
Farnesyl pyrophosphate (FPP)Not Detected2.9 ± 0.2

Data adapted from a study utilizing UPLC-HRMS for simultaneous analysis of mevalonate pathway intermediates.[3]

Table 2: Intracellular Concentrations of IPP and DMAPP in Zoledronic Acid-Treated Cancer Cells

This table shows the accumulation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in MCF-7 breast cancer cells following treatment with zoledronic acid, an inhibitor of farnesyl pyrophosphate (FPP) synthase.

MetaboliteControl MCF-7 Cells (nmol/mg protein)Zoledronic Acid-Treated MCF-7 Cells (nmol/mg protein)
Isopentenyl pyrophosphate (IPP)Not Detected0.48
Dimethylallyl pyrophosphate (DMAPP)Not Detected1.92
Total (IPP + DMAPP) Not Detected 2.4

Data derived from a study using ion-pair LC-MS² for the analysis of isomeric mevalonate pathway metabolites. The total amount of IPP and DMAPP was 2.4 nmol/mg of protein, with relative portions of approximately 1:4 IPP:DMAPP.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolomic studies. Below are summaries of key experimental protocols for the analysis of mevalonate pathway intermediates.

Protocol 1: Simultaneous Analysis of Mevalonate Pathway Intermediates by UPLC-HRMS

This method allows for the concurrent determination of seven key metabolites in the mevalonate pathway.

  • Sample Preparation: E. coli cells are harvested and quenched in cold methanol. Intracellular metabolites are extracted using a mixture of acetonitrile, methanol, and water. The supernatant is then dried and reconstituted for analysis.

  • Chromatography: Ultra-high performance liquid chromatography (UPLC) is performed using a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with mobile phases consisting of acetonitrile and ammonium formate buffer is used for separation.

  • Mass Spectrometry: Detection is achieved using a quadrupole/electrostatic field orbitrap high-resolution mass spectrometer (HRMS) operating in negative ion mode. Full scan and targeted MS/MS modes are used for identification and quantification.

  • Data Analysis: Peak areas are integrated, and concentrations are calculated using calibration curves prepared with authentic standards.

This protocol is based on the methodology for the simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry.[3]

Protocol 2: Quantitative Analysis of IPP and DMAPP in Cell Cultures by Ion-Pair LC-MS²

This protocol is optimized for the analysis of the isomeric pyrophosphates, IPP and DMAPP.

  • Sample Preparation: Cancer cells are treated with the compound of interest (e.g., zoledronic acid). Cells are then lysed, and proteins are precipitated with acetonitrile. The supernatant containing the metabolites is collected for analysis.

  • Chromatography: Ion-pair liquid chromatography is employed to achieve separation of the highly polar pyrophosphate isomers.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for IPP and DMAPP to ensure specificity. A novel method for quantitation of each coeluting isomer utilizes the peak intensity ratios of two characteristic fragment ions of each compound.[4]

  • Data Analysis: Quantification is performed using external calibration curves with stable isotope-labeled internal standards to correct for matrix effects and extraction losses.

This protocol is adapted from a validated method for the analysis of isomeric mevalonate pathway metabolites and ATP analogs in cell culture samples.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for comparative metabolomics and the logical relationship between pathway inhibition and metabolite accumulation.

Experimental_Workflow sample_prep Sample Preparation (e.g., Cell Culture, Tissue Homogenization) metabolite_extraction Metabolite Extraction (e.g., Solvent Precipitation) sample_prep->metabolite_extraction lcms_analysis LC-MS/MS Analysis metabolite_extraction->lcms_analysis data_processing Data Processing (Peak Integration, Normalization) lcms_analysis->data_processing statistical_analysis Statistical Analysis (e.g., t-test, ANOVA) data_processing->statistical_analysis pathway_analysis Pathway Analysis & Interpretation statistical_analysis->pathway_analysis

Figure 2: A typical experimental workflow.

Logical_Relationship inhibitor Pathway Inhibitor (e.g., Statin, Zoledronic Acid) enzyme Target Enzyme (e.g., HMG-CoA Reductase, FPP Synthase) inhibitor->enzyme Inhibits upstream_metabolites Upstream Metabolite Accumulation inhibitor->upstream_metabolites Leads to downstream_metabolites Downstream Metabolite Depletion inhibitor->downstream_metabolites Leads to enzyme->upstream_metabolites enzyme->downstream_metabolites Produces upstream_metabolites->enzyme Substrate for

Figure 3: Inhibition and metabolite levels.

References

A Comparative Guide to Validating Inhibitor Effects on Mevalonic Acid Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various inhibitors targeting the mevalonate pathway and their effects on mevalonic acid accumulation. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to assist researchers in selecting and validating novel therapeutic agents that modulate this critical metabolic route.

Introduction to the Mevalonate Pathway and its Inhibition

The mevalonate pathway is a vital metabolic cascade responsible for the biosynthesis of cholesterol and a wide array of non-sterol isoprenoids.[1] These molecules are crucial for numerous cellular functions, including the maintenance of cell membrane integrity, protein prenylation, and cell signaling.[2] The pathway commences with the conversion of acetyl-CoA to mevalonate, a reaction catalyzed by the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR).[2][3] Given its central role, the mevalonate pathway is a key target for therapeutic intervention in various diseases, including hypercholesterolemia and cancer.[3][4]

Inhibition of this pathway can be achieved at different enzymatic steps, with the most well-known inhibitors being statins, which competitively inhibit HMG-CoA reductase.[2] However, other enzymes downstream of HMGCR, such as mevalonate kinase (MVK), phosphomevalonate kinase (PMVK), and mevalonate diphosphate decarboxylase (MVD), also present viable targets for modulating mevalonic acid levels and isoprenoid biosynthesis.[5][6] Validating the efficacy of these inhibitors requires precise and robust methods to quantify changes in mevalonic acid accumulation.

This guide compares the effects of inhibitors targeting different enzymes in the mevalonate pathway and provides detailed protocols for assessing their impact on mevalonic acid levels.

The Mevalonate Pathway and Points of Inhibition

The following diagram illustrates the key enzymatic steps in the mevalonate pathway and highlights the points of inhibition for different classes of compounds.

Mevalonate Pathway Mevalonate Pathway and Inhibitor Targets acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa hmgcr HMG-CoA Reductase (HMGCR) hmg_coa->hmgcr mevalonate Mevalonic Acid mvk Mevalonate Kinase (MVK) mevalonate->mvk mevalonate_p Mevalonate-5-Phosphate pmvk Phosphomevalonate Kinase (PMVK) mevalonate_p->pmvk mevalonate_pp Mevalonate-5-Diphosphate mvd Mevalonate Diphosphate Decarboxylase (MVD) mevalonate_pp->mvd ipp Isopentenyl Pyrophosphate (IPP) hmgcr->mevalonate mvk->mevalonate_p pmvk->mevalonate_pp mvd->ipp statins Statins statins->hmgcr inhibit mvk_i MVK Inhibitors mvk_i->mvk inhibit pmvk_i PMVK Inhibitors pmvk_i->pmvk inhibit mvd_i MVD Inhibitors mvd_i->mvd inhibit

Caption: Key enzymes and inhibitor targets in the mevalonate pathway.

Comparison of Inhibitor Efficacy

The efficacy of inhibitors targeting the mevalonate pathway is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the reported inhibitory activities of various compounds against key enzymes in the pathway.

Table 1: HMG-CoA Reductase (HMGCR) Inhibitors (Statins)

InhibitorIC50 (nM)Target Organism/SystemReference
Atorvastatin8Rat Liver Microsomes[7]
Fluvastatin28Rat Liver Microsomes[7]
Pravastatin44Rat Liver Microsomes[7]
Simvastatin11Rat Liver Microsomes[7]

Table 2: Mevalonate Kinase (MVK) Inhibitors

InhibitorIC50 / Ki (nM)Target Organism/SystemReference
Allosteric FPPS Inhibitor 13.1 (Ki)Human Recombinant MVK[8]
Allosteric FPPS Inhibitor 222 (Ki)Human Recombinant MVK[8]
Various Monophosphonates120 - 3300 (IC50)Human Recombinant MVK[8]

Table 3: Phosphomevalonate Kinase (PMVK) Inhibitors

InhibitorIC50 (µM)Target Organism/SystemReference
Compound XAV-939~10Human HCC Cells (Huh7)[9]

Table 4: Mevalonate Diphosphate Decarboxylase (MVD) Inhibitors

InhibitorIC50 / KiTarget Organism/SystemReference
6-Fluoromevalonate 5-diphosphate62 nM (Ki)Human Recombinant MVD[10]
(R,S)-diphosphoglycolyl proline2.3 µM (Ki)Human Recombinant MVD[10]
Eriochrome Black A< 5 µM (IC50)S. epidermidis MVD[11]
Eriochrome Black T0.6 - 2.7 µM (Ki)S. epidermidis MVD[11]
Eriochrome Blue Black B0.6 - 2.7 µM (Ki)S. epidermidis MVD[11]

Experimental Protocols

Accurate validation of inhibitor effects on mevalonic acid accumulation relies on robust and sensitive analytical methods. Below are detailed protocols for cell culture, sample preparation, and quantification of mevalonic acid, as well as an assay to determine HMG-CoA reductase activity.

Protocol 1: Cell Culture and Inhibitor Treatment

This protocol describes the general procedure for treating cultured cells with mevalonate pathway inhibitors.

Caption: General workflow for cell culture and inhibitor treatment.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • Mevalonate pathway inhibitors

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Inhibitor Preparation: Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in fresh culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control.

  • Incubation: Incubate the treated cells for the desired period (e.g., 24 or 48 hours).

  • Sample Collection:

    • Media: Collect the cell culture medium for analysis of secreted mevalonic acid.

    • Cells: Wash the cells with ice-cold PBS, then harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Storage: Store the collected media and cell pellets at -80°C until analysis.

Protocol 2: Quantification of Mevalonic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying mevalonic acid.[12][13][14][15]

LCMS_Workflow LC-MS/MS Workflow for Mevalonic Acid Quantification sample_prep Sample Preparation (Plasma, Cell Lysate, or Media) extraction Liquid-Liquid or Solid-Phase Extraction sample_prep->extraction derivatization Optional: Derivatization to Mevalonolactone (MVL) extraction->derivatization lc_separation LC Separation (Reversed-Phase or HILIC) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for mevalonic acid analysis using LC-MS/MS.

Materials:

  • Collected cell pellets or media

  • Internal standard (e.g., deuterated mevalonic acid, D7-MVA)

  • Acetonitrile

  • Methanol

  • Formic acid or ammonium formate

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Cell Pellets: Resuspend the cell pellet in a lysis buffer and sonicate or homogenize to lyse the cells. Centrifuge to remove cell debris.

    • Media/Plasma: Thaw the samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample, standard, and quality control.

  • Protein Precipitation/Extraction:

    • Add a protein precipitation agent like cold acetonitrile to the samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.[15]

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify mevalonic acid and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis: Construct a calibration curve using the standards and determine the concentration of mevalonic acid in the samples by comparing the peak area ratios of the analyte to the internal standard.

Protocol 3: HMG-CoA Reductase Activity Assay

This colorimetric assay measures the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.[16][17]

Materials:

  • HMG-CoA Reductase enzyme (purified or from microsomal preparations)

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test inhibitors

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the HMG-CoA reductase enzyme in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and the test inhibitor at various concentrations.

  • Enzyme Addition: Add the HMG-CoA reductase enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

Alternative Approaches for Modulating Mevalonic Acid

While pharmacological inhibitors are the most common method for studying the mevalonate pathway, alternative approaches can provide complementary insights.

Genetic Manipulation:

  • Gene Silencing (siRNA/shRNA): Transiently or stably knock down the expression of genes encoding enzymes in the mevalonate pathway (e.g., HMGCR, MVK) to observe the effect on mevalonic acid accumulation and downstream cellular processes.

  • Gene Knockout (CRISPR/Cas9): Create cell lines with complete knockout of specific enzymes to study the long-term consequences of pathway disruption.

Nutritional Modulation:

  • Cholesterol Depletion/Supplementation: Culturing cells in lipoprotein-deficient serum can upregulate the mevalonate pathway, while supplementing with cholesterol can have the opposite effect through feedback inhibition.

  • Fasting/Caloric Restriction: In vivo studies have shown that fasting can suppress the diurnal rise in plasma mevalonic acid concentrations, reflecting a downregulation of HMG-CoA reductase activity.[18]

Conclusion

Validating the effects of inhibitors on mevalonic acid accumulation is crucial for the development of novel therapeutics targeting the mevalonate pathway. This guide provides a comparative overview of inhibitors for key enzymes in this pathway, along with detailed experimental protocols for their validation. The choice of inhibitor and validation method will depend on the specific research question and the available resources. By employing the methodologies and data presented here, researchers can effectively characterize the potency and mechanism of action of novel mevalonate pathway inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mevaldic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Mevaldic acid, a key intermediate in the biosynthesis of isoprenoids, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with general laboratory safety protocols. While this compound itself is not classified as a hazardous substance, its derivatives and related compounds may present hazards such as skin and eye irritation[1][2][3]. Therefore, adopting a cautious approach to its disposal is paramount.

Immediate Safety and Handling

Before proceeding with any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Proper handling at all stages of waste management is crucial to minimize exposure and prevent accidents[4].

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protective GearSpecificationsRationale
Eye Protection Safety goggles with side-shields[1]To protect eyes from potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coat or impervious clothing[1]To protect against spills and contamination.
Respiratory Protection Generally not required under normal ventilationUse a suitable respirator if creating aerosols or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to waste characterization, segregation, and selection of the appropriate disposal route.

Experimental Protocol: Neutralization of Acidic Waste

For small quantities of this compound waste that are primarily corrosive (acidic) and not otherwise hazardous, neutralization is a viable pre-disposal step. This procedure should only be performed by trained personnel in a designated area.

Materials:

  • This compound waste solution

  • Sodium carbonate, calcium hydroxide, or sodium hydroxide solution (1:10 dilution in ice water)[5]

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask large enough to contain the reaction

  • Ice bath[5]

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Wear all required PPE as detailed in Table 1. Place the beaker containing the acidic waste in an ice bath to manage heat generation[5].

  • Neutralization: While continuously stirring the waste solution, slowly add the basic neutralizing agent. Add the neutralizing agent in small increments to control the reaction rate and prevent excessive heat generation or splashing[5].

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.5[5][6].

  • Final Disposal: Once neutralized, the solution may be eligible for drain disposal, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution)[5]. However, this is contingent on local regulations and the absence of other hazardous components in the waste stream. Always confirm with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain[6][7].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated assess Assess Hazards (Consult SDS and institutional guidelines) start->assess is_hazardous Is the waste hazardous? (e.g., mixed with toxic solvents) assess->is_hazardous collect_hazardous Collect in a labeled, compatible hazardous waste container is_hazardous->collect_hazardous Yes is_acidic Is the waste primarily acidic with no other hazards? is_hazardous->is_acidic No dispose_hazardous Dispose through institutional EHS/hazardous waste program collect_hazardous->dispose_hazardous end End: Waste Disposed dispose_hazardous->end is_acidic->collect_hazardous No neutralize Neutralize to pH 5.5-9.5 (Follow neutralization protocol) is_acidic->neutralize Yes check_drain Consult EHS for drain disposal approval neutralize->check_drain check_drain->collect_hazardous Not Approved drain_disposal Dispose down the drain with copious amounts of water check_drain->drain_disposal Approved drain_disposal->end

Caption: Disposal workflow for this compound waste.

General Best Practices for Chemical Waste Management

  • Segregation: Always segregate chemical waste based on its hazard class. Never mix incompatible chemicals, such as acids and bases, or oxidizing and reducing agents, in the same waste container[4][7].

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, accumulation start date, and associated hazards[4].

  • Storage: Store chemical waste in designated satellite accumulation areas. These areas should be inspected weekly for leaks or container degradation[7][8]. Containers must be kept closed and in good condition[7][9].

  • Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations[1][8]. It is imperative to consult with your institution's EHS department for specific guidance and to ensure compliance.

  • Prohibited Disposal: Never dispose of chemical waste in the regular trash or down the drain unless it has been explicitly deemed non-hazardous and permissible by your EHS department[4][6].

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound waste, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Mevaldic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Mevaldic acid. Given the absence of specific safety data for this compound, this document establishes a conservative safety protocol based on the known hazards of similar aliphatic carboxylic acids, such as n-Valeric acid, which is known to cause severe skin burns and eye damage.[1][2] All personnel must adhere to these guidelines to minimize risk and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount when handling this compound. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of this compound, which is presumed to be corrosive to the eyes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, as similar organic acids can cause severe skin burns.[1][2]
Body Protection A lab coat worn over full-length clothing.Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any vapors or aerosols.
Foot Protection Closed-toe shoes.Protects feet from spills.

II. Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Assemble all necessary materials and equipment before handling the acid.
  • Don all required PPE as specified in the table above.

2. Handling the Compound:

  • Conduct all manipulations of this compound within the chemical fume hood.
  • When weighing the compound, use a tared container and handle it with care to avoid generating dust or aerosols.
  • If creating a solution, slowly add the this compound to the solvent. Never add solvent to the acid.
  • Keep the container of this compound closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spill: In case of a small spill within the fume hood, absorb it with an inert material (e.g., sand, vermiculite), and place the contaminated material in a sealed, labeled waste container.
  • Major Spill: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency spill response procedures.
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1]

4. Post-Handling Procedures:

  • Decontaminate all work surfaces with a suitable cleaning agent.
  • Properly dispose of all waste materials as outlined in the Disposal Plan below.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

III. Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh/Measure Carefully handle1->handle2 spill Spill Occurs handle1->spill skin_contact Skin Contact handle1->skin_contact eye_contact Eye Contact handle1->eye_contact handle3 Prepare Solution (Acid to Solvent) handle2->handle3 handle2->spill handle4 Keep Container Closed handle3->handle4 handle3->spill clean1 Decontaminate Work Area handle4->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4 absorb Absorb & Contain spill->absorb evacuate Evacuate Area spill->evacuate flush_skin Flush Skin (15 min) skin_contact->flush_skin seek_medical Seek Medical Attention skin_contact->seek_medical flush_eyes Flush Eyes (15 min) eye_contact->flush_eyes seek_medical_immediate Seek Immediate Medical Attention eye_contact->seek_medical_immediate

Caption: Workflow for the safe handling of this compound.

IV. Operational and Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated absorbent materials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Neutralization of Acidic Waste (for small quantities):

  • This procedure should be performed in a fume hood while wearing appropriate PPE.
  • Slowly add the acidic waste to a large volume of cold water (a 1:10 ratio is recommended) to dissipate heat.[3] Never add water to the acid. [3]
  • While stirring, slowly add a weak base such as sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.[3] Monitor the pH using pH paper or a calibrated meter.
  • Be aware that this process may generate gas and heat; proceed slowly to control the reaction.[3]

3. Final Disposal:

  • After neutralization, and if local regulations permit, the solution may be disposed of down the drain with a large volume of water.[3]
  • For larger quantities or if the waste contains other hazardous components, the neutralized solution must be collected in a labeled hazardous waste container for professional disposal.
  • All hazardous waste must be disposed of through your institution's environmental health and safety office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mevaldic acid
Reactant of Route 2
Mevaldic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.